5-Chloro-8-methylquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSYRCRGDUOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588872 | |
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949507-37-3, 203626-37-3 | |
| Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5-Chloro-8-methylquinolin-4-ol, a substituted quinolin-4-one of interest in medicinal chemistry and drug discovery. Quinolin-4-one scaffolds are prevalent in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] This document details a proposed synthetic route based on the Gould-Jacobs reaction, outlines methods for purification and analysis, and explores the potential biological activities of the title compound, drawing insights from structurally related molecules. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates foundational knowledge and provides robust, adaptable protocols to facilitate further research and development.
Introduction: The Significance of the Quinolin-4-one Scaffold
The quinolin-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological properties.[2] This heterocyclic system is a key pharmacophore in a variety of approved drugs, most notably the quinolone class of broad-spectrum antibiotics.[3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a wide range of biological effects, including antimalarial, anticancer, anti-inflammatory, and antiviral activities.[1] this compound, as a specific derivative, presents a unique combination of substituents—a chloro group at position 5 and a methyl group at position 8—that are expected to modulate its physicochemical properties and biological activity. This guide serves as a foundational resource for researchers investigating this and related compounds.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO | Inferred |
| Molecular Weight | 193.63 g/mol | Inferred |
| CAS Number | 203626-37-3 | [4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 363.2 ± 37.0 °C (Predicted) | N/A |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 3.71 ± 0.40 (Predicted) | N/A |
| LogP | 2.59 (Predicted for 5-chloro-8-hydroxyquinoline) | [4] |
Synthesis of this compound
The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[5] This methodology involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[5]
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of this compound can be logically proposed to start from 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. The reaction proceeds in two main stages:
-
Condensation: Nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-chloro-2-methylaniline to form the intermediate, diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the ethyl ester of this compound-3-carboxylic acid.
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation to afford the final product, this compound.
Caption: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.
Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the Gould-Jacobs synthesis of related quinolin-4-ones.[3][6]
Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-140 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate. This product can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Addition of a non-polar solvent like hexane can aid precipitation.
-
Collect the solid by filtration, wash with hexane, and dry.
Step 3: Synthesis of this compound
-
To the ester from Step 2, add an excess of aqueous sodium hydroxide solution (e.g., 10-20%).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Isolate the carboxylic acid by filtration and wash with water.
-
Heat the dried carboxylic acid above its melting point until the evolution of CO₂ ceases.
-
The resulting crude this compound can be purified by recrystallization.
Purification and Analysis
Purification
Purification of the final product is critical to remove any unreacted starting materials or byproducts.
Recrystallization Protocol (General):
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of DMF and water).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be adapted for purity assessment and quantification.[7][8]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.[9][10] The chemical shifts will be influenced by the chloro and methyl substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. The mass spectrum is expected to show a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[11]
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not extensively reported, the broader classes of quinolin-4-ones and 8-hydroxyquinolines (a tautomeric form) are well-studied.
Antimicrobial Activity
Many quinoline derivatives exhibit potent antimicrobial activity.[12] For instance, the closely related 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13] The proposed mechanism of action for many 8-hydroxyquinolines involves the chelation of essential metal ions, thereby disrupting microbial enzyme function.
Anticancer Activity
The quinoline scaffold is present in several anticancer agents.[1] Derivatives of 8-hydroxyquinoline, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have shown cytotoxicity in various cancer cell lines.[1] The anticancer effects are often attributed to multiple mechanisms, including the inhibition of the proteasome and the induction of reactive oxygen species (ROS).[1][14] It is plausible that this compound could exhibit similar cytotoxic properties.
Caption: A generalized workflow for the preliminary biological evaluation of this compound.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed human cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion
This compound is a compound of significant interest due to its placement within the pharmacologically important quinolin-4-one class. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic route via the Gould-Jacobs reaction, and established protocols for its purification and analysis. While specific biological data for this molecule remains to be fully elucidated, the known activities of structurally related compounds strongly suggest its potential as an antimicrobial and/or anticancer agent. The experimental workflows and protocols detailed herein offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives.
References
- Wikipedia. (2023). Gould–Jacobs reaction.
- SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column.
- Abdel-Wahab, B. F., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1998.
- Thongsom, S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2267–2278.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Płotka-Wasylka, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 15(8), 1845-1853.
- ResearchGate. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives.
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 263-276.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
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- Park, J., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62.
- MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106.
- National Center for Biotechnology Information. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
- ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Chemguide. (n.d.). mass spectra - the m+2 peak.
- National Center for Biotechnology Information. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- PubMed. (2009). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies.
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- YouTube. (2023). Chloro pattern in Mass Spectrometry.
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Synthesis of 5-Chloro-8-methylquinolin-4-ol: A Mechanistic and Practical Guide via the Gould-Jacobs Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of 5-Chloro-8-methylquinolin-4-ol, a substituted 4-hydroxyquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and efficient synthetic access to its derivatives is of paramount importance for drug discovery and development. This document details the application of the Gould-Jacobs reaction, a powerful tool for constructing the quinolin-4-one backbone from aniline precursors.[1] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical process parameters that ensure a successful and high-yielding synthesis. The content is designed for chemistry professionals, offering field-proven insights into the causality behind experimental choices to facilitate both practical application and further innovation.
The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis
The Gould-Jacobs reaction, first reported in 1939, is a versatile and reliable method for preparing 4-hydroxyquinoline derivatives.[2][3] The reaction proceeds through a sequence involving the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermally induced intramolecular cyclization.[4][5] The resulting quinoline ester is then typically hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline product.[1]
The key to the Gould-Jacobs reaction is the initial formation of an anilidomethylenemalonic ester intermediate. This is achieved by reacting an aniline—in our case, 2-chloro-5-methylaniline—with diethyl ethoxymethylenemalonate (DEEM). The reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the enol ether, displacing an ethoxy group.[4]
The subsequent and most critical step is the thermal cyclization. This high-temperature, uncatalyzed reaction involves a 6-electron electrocyclization, where the aniline ring attacks one of the ester carbonyls of the malonate moiety.[4] This process forms the heterocyclic quinoline core. The high activation energy for this step necessitates elevated temperatures, often exceeding 250°C.[1] To achieve these temperatures effectively and prevent decomposition, high-boiling, inert solvents such as diphenyl ether or Dowtherm A are frequently employed, which can significantly improve reaction yields.[1]
Synthetic Workflow for this compound
The synthesis of the target compound is a multi-step process that leverages the principles of the Gould-Jacobs reaction. The pathway begins with the readily available starting material, 2-chloro-5-methylaniline, and proceeds through key intermediates to the final product.
Sources
An In-depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol (CAS No. 203626-37-3)
Introduction: Unveiling the Potential of a Substituted Quinolinol
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Within this vast chemical space, 5-Chloro-8-methylquinolin-4-ol emerges as a compound of significant interest. Its unique substitution pattern—a chlorine atom at the 5-position, a methyl group at the 8-position, and a hydroxyl group at the 4-position—suggests a nuanced pharmacological profile waiting to be explored. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and a robust synthetic methodology to its potential applications and safety considerations. As Senior Application Scientists, we recognize that a deep understanding of a molecule's synthesis and characteristics is paramount to unlocking its therapeutic potential. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to confidently work with and innovate upon this promising chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in experimental settings. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 203626-37-3 | , |
| Molecular Formula | C₁₀H₈ClNO | , |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Brown solid (predicted) | |
| Boiling Point | 363.2 ± 37.0 °C (Predicted) | |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.71 ± 0.40 (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis of this compound: A Mechanistic Approach via the Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[6][7][8] This powerful method involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[6][7] The subsequent hydrolysis and decarboxylation of the resulting ester furnishes the desired 4-quinolinol core.[6] For the synthesis of this compound, the logical starting aniline would be 2-amino-4-chlorotoluene.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl ((4-chloro-2-methylphenyl)amino)methylene)malonate (Intermediate A)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorotoluene (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture to 100-120°C with constant stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Upon completion, allow the mixture to cool to room temperature. The resulting crude product, diethyl ((4-chloro-2-methylphenyl)amino)methylene)malonate, is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling inert solvent, such as diphenyl ether, to 250-260°C.
-
Slowly add the crude Intermediate A from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction at this temperature for 30-60 minutes. The cyclization is usually rapid at this temperature.[6] Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product should precipitate from the solvent.
-
Add a non-polar solvent like hexane or cyclohexane to further facilitate precipitation and to help wash away the high-boiling solvent.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Step 3: Synthesis of this compound (Final Product)
-
Suspend the crude Intermediate B in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to effect saponification of the ester.
-
After cooling the reaction mixture to room temperature, filter to remove any insoluble impurities.
-
Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 5-6. The decarboxylation occurs upon heating in the acidic medium.
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water. Column chromatography using silica gel with a mobile phase of ethyl acetate and hexane may also be employed for higher purity.[9][10]
Structural Elucidation and Spectral Data Interpretation (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons will be characteristic of their electronic environment within the heterocyclic ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C=C and C=N stretching within the aromatic ring system are expected in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration may be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 193, with a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Potential Biological Activities and Applications
The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4][5]
-
Antimicrobial and Antifungal Activity: Many quinoline derivatives, particularly those with a hydroxyl group, exhibit potent antimicrobial and antifungal properties.[5] The presence of a chlorine atom can often enhance this activity. Therefore, this compound is a prime candidate for screening against various bacterial and fungal pathogens.
-
Anticancer Activity: Substituted quinolines have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and induction of apoptosis.[5] The specific substitution pattern of this compound may confer novel cytotoxic activities against cancer cell lines.
-
Anti-inflammatory Activity: Some quinoline derivatives have demonstrated anti-inflammatory effects. This compound could be evaluated in assays for inhibition of inflammatory mediators.[5]
-
Antimalarial Activity: The quinoline ring is famously the core of antimalarial drugs like chloroquine.[5] Novel quinoline derivatives are continuously being explored for their potential to combat drug-resistant strains of Plasmodium falciparum.
Logical Flow for Biological Screening
Caption: A logical workflow for the biological evaluation of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling substituted quinolines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the vast and pharmacologically rich class of quinoline derivatives. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. The outlined synthetic protocol, based on the robust Gould-Jacobs reaction, offers a reliable and scalable route to access this compound for further investigation.
The true potential of this compound lies in its future biological evaluation. The logical next steps for researchers are to embark on a systematic screening of its antimicrobial, anticancer, and anti-inflammatory properties. The insights gained from such studies will not only elucidate the specific therapeutic value of this molecule but also contribute to the broader understanding of structure-activity relationships within the quinoline family. As Senior Application Scientists, we are confident that the information presented herein will serve as a valuable resource for the scientific community, paving the way for new discoveries and innovations in drug development.
References
- Wikipedia. (2023, December 28). Gould–Jacobs reaction.
- ResearchGate. (2020, June 4). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- Drugfuture.com. (n.d.). Gould-Jacobs Reaction.
- MDPI. (2023, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- Bentham Science Publishers. (2009, December 1). Biological Activities of Quinoline Derivatives.
- PubMed. (2009, December). Biological activities of quinoline derivatives.
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- PubMed Central. (2023, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
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- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- ResearchGate. (2023, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
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IUPAC name of 5-Chloro-8-methylquinolin-4-ol
An In-depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol: Properties, Synthesis, and Therapeutic Potential
Executive Summary
This compound is a substituted quinolinol, a class of heterocyclic compounds recognized for its significant and diverse biological activities. As a functionalized derivative, it holds potential as a scaffold in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications based on the established bioactivity of the broader quinolinol class. The content is structured to serve researchers and drug development professionals by integrating established data with field-proven insights into its synthesis and potential mechanisms of action.
Part 1: Chemical Identity and Physicochemical Properties
The foundational step in evaluating any compound for research or development is to establish its precise chemical identity and physical characteristics. These data govern experimental design, from solubility for bioassays to storage conditions for maintaining stability.
Nomenclature and Chemical Identifiers
Correctly identifying a compound through its various nomenclature systems is critical for accurate literature searches and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Chloro-4-hydroxy-8-methylquinoline, 5-Chloro-8-methyl-4-quinolinol[1] |
| CAS Number | 203626-37-3[1] |
| Molecular Formula | C₁₀H₈ClNO[1] |
| Molecular Weight | 193.63 g/mol [1] |
| CBNumber | CB5272684[1] |
Molecular Structure
The arrangement of functional groups on the quinoline core dictates the molecule's electronic properties, reactivity, and ability to interact with biological targets. The structure features a quinoline bicyclic system substituted with a chloro group at position 5, a methyl group at position 8, and a hydroxyl group at position 4, leading to a quinolin-4-one tautomer.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties, which are essential for handling, formulation, and experimental design. These values are predicted and provide a baseline for laboratory work.
| Property | Value | Source |
| Appearance | Brown Solid | [1] |
| Boiling Point | 363.2 ± 37.0 °C | [1] |
| Density | 1.350 ± 0.06 g/cm³ | [1] |
| pKa | 3.71 ± 0.40 | [1] |
| Storage Temp. | 2-8°C | [1][2] |
Part 2: Synthesis and Characterization
While this compound is available commercially as a research chemical, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production.[2] A plausible and efficient synthetic route can be designed based on established named reactions for quinoline synthesis.
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for synthesizing quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation. This pathway is chosen for its reliability and its ability to accommodate a variety of substitutions on the aniline starting material.
A logical starting material for this synthesis is 3-chloro-2-methylaniline . The causality behind this choice is the desired final substitution pattern: the amino group directs the initial reaction, and the existing chloro and methyl groups will end up in the correct positions on the quinoline ring after cyclization.
Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.
Experimental Protocol (Proposed)
This protocol is a representative, self-validating methodology derived from standard procedures for the Gould-Jacobs reaction.[3]
Step 1: Condensation
-
In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aniline.
-
Causality: This step forms the key aminomethylene-malonate intermediate. Using a slight excess of the malonate ester ensures complete consumption of the starting aniline.
-
Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The crude intermediate is often sufficiently pure for the next step.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-260°C. The cyclization is typically rapid, completing within 30-60 minutes. Monitor by TLC for the formation of the quinoline ester.
-
Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls to form the new heterocyclic ring.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.
-
Filter the solid, wash with hexane, and dry.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the cyclized ester in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 1-2 hours until the solid dissolves, indicating the saponification of the ester to the carboxylate salt.
-
Cool the solution in an ice bath and carefully acidify to pH ~5-6 with concentrated HCl.
-
Causality: The basic hydrolysis cleaves the ester. Subsequent acidification protonates the carboxylate, and the resulting β-keto acid readily undergoes decarboxylation upon heating (or even at room temperature) to yield the final quinolin-4-ol product.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
Purification and Spectroscopic Characterization
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Expected Characterization Data:
-
¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would be a singlet around δ 2.5 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would appear between δ 110-150 ppm. The carbonyl carbon of the quinolin-4-one tautomer would be significantly downfield (>160 ppm). The methyl carbon would appear upfield (~15-20 ppm).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 193, with a characteristic [M+2]+ isotope peak at m/z 195 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Key peaks would include a broad O-H stretch (~3400 cm⁻¹), C=O stretch from the quinolone tautomer (~1650 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
Part 3: Biological Activity and Therapeutic Potential
While specific biological data for this compound is not widely published, its therapeutic potential can be inferred from the extensive research on its parent scaffold, the quinolinols, particularly the closely related isomer 5-chloro-8-quinolinol (Cloxyquin).
The Quinolinol Scaffold in Medicinal Chemistry
Hydroxyquinoline derivatives are privileged scaffolds known for a wide array of biological activities.[4] They are recognized as:
-
Antibacterial and Antifungal Agents [5]
-
Antitubercular Agents : Cloxyquin shows potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6][7]
-
Anticancer Agents : Some derivatives show promise in inhibiting the growth of cancer cells.[6][8]
-
Enzyme Inhibitors : They can inhibit various enzymes, including HIF-1α prolyl hydroxylase.[4]
Postulated Mechanism of Action: Metal Ion Chelation
A primary mechanism underlying the bioactivity of 8-hydroxyquinolines is their function as potent chelators of divalent metal ions, such as Zn²⁺, Cu²⁺, and Fe²⁺. Many essential bacterial enzymes (e.g., metalloproteinases, DNA gyrase) rely on these metal ions as cofactors. By sequestering these ions, quinolinols disrupt vital cellular processes, leading to bacterial cell death. This mechanism is a key area of investigation for developing new antimicrobials that can overcome existing resistance pathways.
Caption: Postulated mechanism of action via metal ion chelation.
Potential Therapeutic Applications
Given its structural similarity to known bioactive agents, this compound is a prime candidate for screening in several therapeutic areas:
-
Antimicrobial Drug Discovery : It should be evaluated against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi. Its most significant potential may lie in combating M. tuberculosis.[7]
-
Oncology : Screening against various cancer cell lines is warranted, as the quinoline core is present in numerous anticancer agents.[6]
-
Neurodegenerative Diseases : The ability of related compounds to modulate metal homeostasis has sparked interest in their potential for diseases like Alzheimer's and Parkinson's, where metal dysregulation is implicated.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, prudent laboratory practice dictates handling it with the precautions appropriate for related, well-characterized quinolinols like 5-Chloro-8-quinolinol.
-
Hazard Identification : Assumed to be harmful if swallowed and to cause skin, eye, and respiratory system irritation.[9][10] May cause skin sensitization.[9]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid generating dust.[9]
-
Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] Protect from light.[11]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin : Wash off immediately with soap and plenty of water. Remove contaminated clothing.[12]
-
Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Part 5: Conclusion and Future Directions
This compound is a strategically substituted heterocyclic compound with significant, albeit largely unexplored, potential in drug discovery. Its value is derived from the proven therapeutic relevance of the quinolinol scaffold. The logical synthetic accessibility via the Gould-Jacobs reaction makes it an attractive target for medicinal chemistry programs.
Future research should focus on:
-
Comprehensive Biological Screening : Systematically evaluating its activity against panels of bacteria, fungi, and cancer cell lines to identify primary therapeutic applications.
-
Mechanism of Action Studies : Confirming its metal-chelating properties and investigating its effects on specific metalloenzymes.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing a library of analogues by modifying the substituents at the 5- and 8-positions to optimize potency and selectivity.
This technical guide provides the foundational knowledge for researchers to confidently engage with this compound, from its basic properties to its high-potential applications in developing next-generation therapeutics.
References
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- Bali, A., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of ChemTech Research. [Link]
- Pharmaffiliates. 5-Chloro-4-Hydroxy-8-methylquinoline. [Link]
- The Royal Society of Chemistry.
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline (2023). [Link]
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- Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- Taha, M., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
- ResearchGate. The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
- Chen, Y., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- JIN DUN CHEMISTRY.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-8-methylquinolin-4-ol
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-8-methylquinolin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this quinoline derivative. By synthesizing established spectroscopic principles with data from closely related analogues, this guide offers a robust framework for the structural elucidation of this and similar heterocyclic systems.
Introduction: The Significance of this compound
Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methyl group on the carbocyclic ring, alongside a hydroxyl group on the pyridinone ring, creates a unique electronic and structural environment. This distinct arrangement is anticipated to modulate its physicochemical properties and biological interactions, making a thorough structural characterization essential for any drug discovery and development endeavor. ¹H NMR spectroscopy stands as a primary and indispensable tool for unambiguously determining the molecular structure and purity of such compounds.
A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. Spectroscopic evidence often suggests that the keto form is the predominant tautomer in solution for many 4-hydroxyquinoline derivatives[1][2]. This guide will proceed with the analysis based on the more stable keto tautomer, 5-Chloro-8-methyl-4(1H)-quinolone.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of a substituted quinoline is governed by several key factors: the inherent electronic properties of the bicyclic aromatic system, and the electronic effects (both inductive and resonance) of its substituents[3]. In the case of this compound, the electron-withdrawing nature of the chlorine at C5 and the electron-donating methyl group at C8 will significantly influence the chemical shifts of the aromatic protons.
The aromatic region of the spectrum is expected to display signals for the protons at the C2, C3, C6, and C7 positions. The protons on the pyridinone ring (H2 and H3) will likely appear as distinct doublets due to their vicinal coupling. The protons on the carbocyclic ring (H6 and H7) will also exhibit coupling to each other.
Experimental Protocol: Acquisition of a High-Resolution ¹H NMR Spectrum
The following protocol outlines a standardized procedure for the preparation and analysis of a quinoline derivative sample for ¹H NMR spectroscopy.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.
-
Internal Standard: If precise quantification of chemical shifts is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Homogenization: Securely cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.
Instrumental Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming of the magnetic field to achieve a high degree of homogeneity, resulting in sharp, symmetrical peaks.
-
1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include:
-
Spectral Width: Ensure the spectral window encompasses all expected proton signals.
-
Acquisition Time: A longer acquisition time can improve resolution.
-
Relaxation Delay: A sufficient delay between pulses is necessary for accurate integration.
-
Number of Scans: An adequate number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Spectral Interpretation and Analysis
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | ~8.0 | Doublet (d) | ~7.0 |
| H3 | ~6.4 | Doublet (d) | ~7.0 |
| H6 | ~7.5 | Doublet (d) | ~8.5 |
| H7 | ~7.7 | Doublet (d) | ~8.5 |
| CH₃ | ~2.5 | Singlet (s) | - |
| NH | Variable (broad singlet) | Broad Singlet (br s) | - |
Rationale for Assignments:
-
H2 and H3: These protons on the pyridinone ring are expected to be deshielded, with H2 appearing further downfield due to its proximity to the nitrogen atom. They will appear as doublets due to their mutual coupling[4].
-
H6 and H7: These protons on the carbocyclic ring will also be coupled to each other, resulting in a pair of doublets. The electron-withdrawing chlorine at C5 will deshield H6, while the electron-donating methyl group at C8 will have a shielding effect on H7.
-
CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum.
-
NH: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 5-Chloro-8-methylquinolin-4(1H)-one.
Caption: A streamlined workflow for the ¹H NMR analysis of a chemical compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By leveraging data from closely related analogues and fundamental NMR principles, a detailed prediction of the spectrum has been presented, along with a robust experimental protocol for its acquisition. For unequivocal structural confirmation, further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are recommended. These advanced techniques would provide definitive evidence for proton-proton and proton-carbon correlations, respectively, solidifying the assignments presented in this guide. The information contained herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
References
- Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. [Link]
- Li, H., Luan, Z.-J., Zheng, G.-W., & Xu, J.-H. (2015). Supporting Information for: A Cascade Reaction of Indolenines and o-Amino-substituted Benzaldehydes to Construct Indolo[1,2-a]quinolines. Adv. Synth.
- Organic Chemistry Frontiers. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Royal Society of Chemistry. [Link]
- Patel, D. A., Patel, A. A., & Patel, H. S. (2013). Synthetic, spectroscopic, magnetic and thermal aspects of drug based metal complexes derived from 1st row transition metal ions.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline.
- ResearchGate. (2012). The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
- Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. (2018).
- Szatmári, I., et al. (2022). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Elsevier. [Link]
- TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- UNCW Institutional Repository. (n.d.).
- J-Stage. (n.d.). Nuclear Magnetic Resonance Spectroscopic of Ammonium Chloride to Chloroquine Studies on Original Papers the Action. [Link]
- MDPI. (2021).
- YouTube. (2021). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. [Link]
- SpectraBase. (n.d.). 5-Chloroquinoline - Optional[1H NMR]. [Link]
- SpectraBase. (n.d.). 5-CHLORO-4,8-DIHYDROXYQUINOLINE. [Link]
- OUCI. (n.d.).
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]
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An In-depth Technical Guide to the 13C NMR of 5-Chloro-8-methylquinolin-4-ol
Abstract: This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 5-Chloro-8-methylquinolin-4-ol, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. We delve into the theoretical principles governing the chemical shifts in this molecule, present a detailed, field-proven protocol for spectral acquisition, and offer a complete, reasoned assignment of the predicted ¹³C NMR spectrum. This document is intended to serve as an authoritative resource for scientists requiring detailed structural elucidation of this and similar heterocyclic compounds.
Introduction: The Significance of this compound
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The specific compound, this compound, incorporates several key functional groups—a halogen (chloro), an alkyl group (methyl), and a hydroxyl group—onto the quinoline scaffold. Each of these substituents uniquely modulates the molecule's electronic properties and, by extension, its biological activity and spectroscopic signature.
Carbon-13 NMR spectroscopy is an unparalleled, non-destructive technique for probing the carbon framework of organic molecules.[2] It provides direct information about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[3] For a molecule like this compound, a precise understanding of its ¹³C NMR spectrum is crucial for unambiguous structural confirmation, purity assessment, and as a foundational dataset for further studies in drug design and development. This guide provides the theoretical and practical framework necessary to acquire and interpret this vital spectroscopic data.
Theoretical Principles: Substituent Effects in ¹³C NMR
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to the distribution of electron density around it. Substituents on the quinoline ring system perturb this electron density through a combination of inductive and resonance (mesomeric) effects, leading to predictable upfield (shielding) or downfield (deshielding) shifts.
-
The Quinoline Core: The parent quinoline molecule serves as our baseline.[4] The nitrogen atom is strongly electron-withdrawing, which deshields adjacent carbons (C2, C8a) and those in a para-like position (C4). Carbons in the carbocyclic (benzene) ring generally resonate at chemical shifts similar to those in naphthalene.
-
-OH Group at C4 (4-quinolinol): The hydroxyl group is a strong π-electron donor through resonance and a σ-electron withdrawer through induction. In aromatic systems, the resonance effect dominates, leading to significant shielding (upfield shift) of the ortho (C3, C5) and para (C8a) positions. The ipso-carbon (C4) to which the hydroxyl is attached is strongly deshielded. It is critical to note that 4-hydroxyquinoline can exist in tautomeric equilibrium with 4-quinolone.[5][6] However, the enol form (4-hydroxyquinoline) is favored in many contexts, and for the purpose of this guide, we will analyze the aromatic -ol tautomer as specified by the compound's name.[6][7][8]
-
-Cl Group at C5: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can be donated through resonance (+M), though this effect is weaker than its inductive pull. The net result is a strong deshielding of the ipso-carbon (C5) and a smaller deshielding of the ortho carbons (C4a, C6). The para position (C7) may experience slight shielding.[9]
-
-CH₃ Group at C8: The methyl group is a weak electron-donating group through induction and hyperconjugation.[10] This leads to a deshielding effect on the ipso-carbon (C8) and a slight shielding effect on the ortho (C7, C8a) and para (C6) positions.[11]
The final predicted spectrum of this compound is a superposition of these individual effects on the parent quinoline framework.
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a self-validating, best-practice methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Analyte Mass: Weigh approximately 50-100 mg of this compound for a standard ¹³C NMR acquisition.[12] Higher concentrations are preferable for ¹³C NMR due to its low natural abundance and sensitivity.[13]
-
Solvent Selection: Due to the presence of the polar hydroxyl group, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It has a high dissolving power for polar compounds and a high boiling point. Deuterated Chloroform (CDCl₃) may also be suitable, but solubility should be confirmed first.
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[13] Gentle warming or vortexing can be used to aid dissolution.
-
Filtration (Critical Step): To ensure magnetic field homogeneity, the solution must be free of any suspended particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[13]
-
Final Volume & Referencing: The final sample height in the NMR tube should be approximately 4-5 cm. For referencing, the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) or CDCl₃ (δ ≈ 77.16 ppm) can be used. Alternatively, a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) can be added.[12]
-
Labeling and Cleaning: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[13]
NMR Instrument Parameters
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems) is recommended.[14][15]
-
Pulse Angle (Flip Angle): A 30° pulse is optimal.[14] This allows for a shorter relaxation delay without saturating the signals, especially for quaternary carbons which have long relaxation times (T₁).[16]
-
Acquisition Time (AQ): 1.0–2.0 seconds.[14][15] This ensures adequate data point resolution for sharp peaks.
-
Relaxation Delay (D1): 2.0 seconds.[14] A longer delay (5-10s) might be necessary for fully quantitative results, but a 2s delay provides a good signal-to-noise ratio in a reasonable time for qualitative analysis.
-
Spectral Width (SW): 0 to 220 ppm. This range covers nearly all organic carbon signals.[3]
-
Number of Scans (NS): 128 to 1024 scans, or more. The final number will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[14]
-
Temperature: 298 K (25 °C).[15]
Caption: IUPAC numbering of the this compound carbon skeleton.
Spectral Analysis and Predicted Chemical Shifts
Based on the principles of substituent additivity and analysis of spectral data for quinoline and its derivatives, a predicted ¹³C NMR spectrum for this compound in DMSO-d₆ is presented below.[17][18][19][20]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~148 | Strongly deshielded by adjacent electronegative nitrogen. |
| C3 | ~110 | Shielded by the strong +M effect of the -OH group at the ortho position. |
| C4 | ~175 | Strongly deshielded ipso-carbon attached to the -OH group. Exhibits some character of a C=O in the quinolone tautomer, placing it far downfield.[6] |
| C4a | ~125 | Quaternary carbon. Influenced by the -OH at C4 and -Cl at C5. |
| C5 | ~128 | ipso-carbon attached to chlorine, resulting in significant deshielding. |
| C6 | ~127 | Shielded by the para -CH₃ group and deshielded by the ortho -Cl group. |
| C7 | ~124 | Shielded by the ortho -CH₃ group. |
| C8 | ~135 | ipso-carbon attached to the methyl group, leading to deshielding. |
| C8a | ~140 | Quaternary carbon deshielded by nitrogen but shielded by the para -OH and ortho -CH₃ groups. |
| -CH₃ | ~18 | Typical chemical shift for an aromatic methyl carbon. |
Detailed Justification:
-
C4 (δ ≈ 175 ppm): This is predicted to be the most downfield signal. The direct attachment to the highly electronegative oxygen atom causes a massive deshielding effect. Furthermore, the contribution from the 4-quinolone tautomer, where this carbon is a carbonyl, pushes the chemical shift significantly downfield.[6]
-
C2 (δ ≈ 148 ppm): This carbon is alpha to the ring nitrogen, which strongly withdraws electron density, resulting in a characteristic downfield shift.[21]
-
C8a (δ ≈ 140 ppm): As a bridgehead quaternary carbon adjacent to nitrogen, it is inherently deshielded. Its position is modulated by the shielding effects from the para -OH and ortho -CH₃ groups.
-
C8 (δ ≈ 135 ppm): The ipso-effect of the methyl substituent causes a downfield shift relative to an unsubstituted carbon.[17][22]
-
C5 (δ ≈ 128 ppm): The ipso-attachment of the electronegative chlorine atom causes a notable downfield shift.[23][24]
-
C6 (δ ≈ 127 ppm): This carbon's chemical shift is a balance of competing effects: deshielding from the ortho chlorine and slight shielding from the para methyl group.
-
C4a (δ ≈ 125 ppm): This bridgehead quaternary carbon is difficult to predict precisely but will lie in the aromatic region, influenced by the adjacent C4-OH and C5-Cl carbons.
-
C7 (δ ≈ 124 ppm): The primary influence here is the shielding effect from the ortho-methyl group.
-
C3 (δ ≈ 110 ppm): This carbon is predicted to be the most upfield of the ring carbons due to the very strong shielding (+M resonance effect) from the ortho-hydroxyl group.
-
-CH₃ (δ ≈ 18 ppm): The methyl carbon signal will appear far upfield, consistent with typical values for methyl groups attached to an aromatic ring.[25]
Conclusion
The structural elucidation of this compound via ¹³C NMR spectroscopy is a logical and precise process when grounded in fundamental principles. The predicted chemical shifts are governed by the interplay of the electron-withdrawing nitrogen atom and the inductive and resonance effects of the chloro, hydroxyl, and methyl substituents. By following the robust experimental protocol outlined in this guide, researchers can reliably acquire a high-quality spectrum. The detailed analysis and predicted assignments provided herein offer a solid framework for interpreting the experimental data, enabling confident structural verification and facilitating further research in the fields of medicinal and materials chemistry.
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An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-8-methylquinolin-4-ol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-8-methylquinolin-4-ol, a substituted quinoline of interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation, offers detailed experimental protocols, and presents a logical framework for its structural elucidation by mass spectrometry.
Introduction to this compound and its Analytical Significance
This compound belongs to the quinoline class of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery due to their broad range of biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships, metabolism, and potential as therapeutic agents. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.
This guide will focus on the application of modern mass spectrometry techniques, particularly Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), for the in-depth analysis of this compound.
Foundational Principles of Mass Spectrometry for this compound Analysis
The mass spectrometric analysis of a small molecule like this compound involves its ionization, mass-to-charge ratio (m/z) measurement, and fragmentation to elucidate its structure.
Ionization: Electrospray Ionization (ESI)
For a polar, heterocyclic compound such as this compound, Electrospray Ionization (ESI) is the preferred method.[1][2][3][4] ESI is a soft ionization technique that allows for the gentle transfer of ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[4]
The process begins with the introduction of the analyte solution through a high-voltage capillary, generating charged droplets.[4] As the solvent evaporates, the charge density on the droplet surface increases, leading to Coulombic explosions that ultimately produce gas-phase analyte ions.[4] For this compound, analysis in positive ion mode is most common, resulting in the formation of the protonated molecule, [M+H]⁺.
Mass Analysis and Isotopic Signature
The molecular formula of this compound is C₁₀H₈ClNO. Its monoisotopic mass is 193.0294 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion.
A key feature in the mass spectrum of this compound will be the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct peaks in the mass spectrum for any chlorine-containing ion, separated by approximately 2 Da, with the peak at M+2 having roughly one-third the intensity of the peak at M. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To gain structural information, the protonated molecule ([M+H]⁺) is isolated and subjected to fragmentation through Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen), leading to the breaking of chemical bonds and the formation of fragment ions.[5] The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway of this compound
Based on established fragmentation patterns of quinoline derivatives, a predicted fragmentation pathway for this compound is proposed. The primary fragmentation is expected to involve the quinolinol core, with subsequent losses of the chloro and methyl substituents.
A significant fragmentation pathway for 4-hydroxyquinolines is the loss of carbon monoxide (CO) from the molecular ion.[2] This is a characteristic fragmentation for this class of compounds. Further fragmentation can occur through the loss of the chlorine atom, the methyl group as a radical, or cleavage of the quinoline ring system, often involving the loss of HCN.[4]
The following diagram illustrates the predicted major fragmentation pathways for protonated this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for injection (e.g., 1-10 µg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Setting |
| HPLC System: | Agilent 1290 Infinity II or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | Water with 0.1% formic acid |
| Mobile Phase B: | Acetonitrile with 0.1% formic acid |
| Gradient: | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate: | 0.3 mL/min |
| Injection Volume: | 2-5 µL |
| Column Temperature: | 40 °C |
| Mass Spectrometer: | High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode: | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage: | 3.5 - 4.5 kV |
| Gas Temperature: | 300 - 350 °C |
| Gas Flow: | 8 - 12 L/min |
| Nebulizer Pressure: | 35 - 45 psi |
| MS1 Scan Range: | m/z 100 - 500 |
| MS/MS Fragmentation: | Collision-Induced Dissociation (CID) |
| Collision Energy: | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
Data Interpretation and Structural Confirmation
The acquired data should be processed using appropriate software. The following steps are critical for the confident identification of this compound:
-
Accurate Mass Measurement: The measured m/z of the precursor ion in the MS1 spectrum should match the theoretical m/z of the [M+H]⁺ ion of this compound (194.0367) within a narrow mass tolerance (typically < 5 ppm).
-
Isotopic Pattern Analysis: The presence of the characteristic 3:1 isotopic pattern for the M and M+2 peaks confirms the presence of a single chlorine atom.
-
Fragmentation Pattern Matching: The fragment ions observed in the MS/MS spectrum should be consistent with the predicted fragmentation pathway. The accurate masses of the fragment ions should also be used to determine their elemental compositions, further supporting the proposed fragmentation scheme.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging high-resolution mass spectrometry and tandem mass spectrometry techniques, researchers can confidently identify and structurally characterize this and other related quinoline derivatives. The provided protocols and theoretical background serve as a robust starting point for developing and validating analytical methods for these important compounds in various research and development settings.
References
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solubility of 5-Chloro-8-methylquinolin-4-ol
An In-depth Technical Guide to the Solubility of 5-Chloro-8-methylquinolin-4-ol
Foreword: Navigating the Data Landscape
For drug development professionals and researchers, understanding the solubility of a novel compound is a cornerstone of its potential therapeutic application. This compound, a substituted quinolinol, presents a unique profile. It is important to note that while extensive experimental data for this specific isomer is not widely published, its structural characteristics allow for a robust, principled analysis of its expected solubility behavior. This guide synthesizes foundational physicochemical principles with established methodologies to provide a predictive and practical framework for scientists working with this and similar molecules. We will draw upon data from analogous quinoline derivatives to build a comprehensive understanding, focusing on the why behind experimental design and not just the how.
Physicochemical Profile: Structure Dictates Function
This compound (CAS: 203626-37-3) is a heterocyclic aromatic compound. Its core structure, a quinoline ring, is functionalized with a chloro group, a methyl group, and a hydroxyl group. This specific arrangement of functional groups is critical to its solubility.
-
The Quinoline Scaffold: The fused benzene and pyridine rings create a large, hydrophobic aromatic system, which inherently limits aqueous solubility.[1][2]
-
The Hydroxyl Group (-OH) at Position 4: This group is a hydrogen bond donor and acceptor, providing a handle for interaction with polar solvents. Crucially, 4-hydroxyquinolines exist in a tautomeric equilibrium with their keto form, 4-quinolinone. This equilibrium can significantly influence hydrogen bonding, crystal packing, and, consequently, solubility.
-
The Chloro (-Cl) and Methyl (-CH₃) Groups: Both the chloro group at position 5 and the methyl group at position 8 increase the lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for aqueous media.
Keto-Enol Tautomerism: A Critical Equilibrium
The equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms is a defining characteristic that directly impacts solubility. The keto form can participate in different hydrogen bonding networks, potentially leading to stronger crystal lattice interactions that require more energy to overcome during dissolution.
Caption: Theoretical pH-solubility profile for an amphoteric compound.
Solubility in Organic Solvents
The compound's hydrophobic quinoline core suggests good solubility in various organic solvents. This is consistent with related compounds like 5-chloro-8-quinolinol, which is soluble in ethanol, methanol, and chloroform. [3][4]The choice of solvent is critical for synthesis, purification, and formulation.
Expected Solubility Trend: Polar Aprotic (e.g., DMSO, DMF) > Alcohols (e.g., Ethanol, Methanol) > Halogenated (e.g., Dichloromethane) > Ethers (e.g., THF) > Non-polar (e.g., Hexane)
Experimental Protocols for Solubility Determination
To move from prediction to practice, rigorous experimental determination is necessary. The choice of method depends on the stage of development, balancing throughput with accuracy.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility, providing the most reliable data for low-solubility compounds. [5][6] Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium).
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., phosphate-buffered saline at various pH values, organic solvents). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.
Caption: Workflow for the Shake-Flask solubility determination method.
Protocol 2: Kinetic Solubility for High-Throughput Screening
Kinetic solubility is a measure of how much of a compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution before it precipitates. It is a non-equilibrium measurement often used in early discovery for rapid assessment. [7] Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The point at which precipitation occurs is detected, typically by light scattering (nephelometry) or UV absorbance after filtration. [7] Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Titration: In a microplate format, perform serial additions of the DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4).
-
Detection: After each addition and a short incubation, measure the turbidity of the solution. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility.
-
Data Analysis: The results are often reported as the concentration at which the compound precipitates.
Causality and Trustworthiness: Kinetic solubility values are almost always higher than thermodynamic solubility because they can represent a supersaturated state. [7]While useful for ranking compounds, they should not be used for definitive biopharmaceutical calculations.
Strategies for Solubility Enhancement
Given its predicted poor aqueous solubility, several formulation strategies may be required to develop this compound for biological applications.
-
Salt Formation: The most direct approach is to form a salt. Reacting the compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate) or base (e.g., NaOH, tromethamine) will yield a more soluble salt form. [6]* Cosolvency: The addition of a water-miscible organic solvent (a cosolvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase solubility by reducing the polarity of the aqueous medium. [6]* Complexation: Host-guest complexation with cyclodextrins can encapsulate the hydrophobic quinoline core, shielding it from water and presenting a hydrophilic exterior, thereby increasing apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation. [8][9]* Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC) can prevent crystallization and improve dissolution rates. [8]
Conclusion
While direct experimental solubility data for this compound remains to be fully characterized in the public domain, a thorough analysis of its structure provides a robust, predictive framework. Its solubility is expected to be low in neutral aqueous media but can be significantly modulated by pH, a direct consequence of its amphoteric nature. For drug development professionals, the path forward involves precise experimental determination using established methods like the shake-flask protocol, followed by the systematic application of solubility enhancement technologies. This principled approach is essential to unlocking the therapeutic potential of this promising quinolinol derivative.
References
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Solubility of Things. (n.d.). 8-Hydroxyquinoline | Solubility of Things.
- Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Pardhi, D. M. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline | Solubility of Things.
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- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
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Introduction: The Quinolinol Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide on the Biological Activity of Substituted Quinolinols
Prepared by: Gemini, Senior Application Scientist
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, forms the backbone of a vast array of pharmacologically active molecules.[1][2] Among its many derivatives, the quinolinol scaffold, particularly 8-hydroxyquinoline (quinolinol), stands out as a cornerstone in medicinal chemistry.[3] Its inherent ability to chelate metal ions, a property central to many biological processes, combined with a planar structure conducive to intercalation with biomacromolecules, makes it a "privileged scaffold." This guide provides a technical overview of the diverse biological activities of substituted quinolinols, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities.
Core Mechanisms of Biological Action
The versatility of the quinolinol scaffold stems from its ability to engage with biological targets through multiple mechanisms. The specific substitutions on the quinoline ring system modulate these interactions, fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.
-
Metal Ion Chelation: 8-Hydroxyquinoline is a classic bidentate chelating agent. This ability to bind essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) can disrupt the function of metalloenzymes, interfere with cellular redox homeostasis, and contribute to antimicrobial and anticancer effects.[4]
-
Enzyme Inhibition: Substituted quinolinols can act as potent inhibitors of various enzymes critical for pathogen survival or disease progression. A primary example is the inhibition of bacterial DNA gyrase and topoisomerase IV, the core mechanism for quinolone antibiotics.[5][6][7][8] Other targeted enzymes include kinases, DNA methyltransferases, and tyrosinases.[9][10][11][12]
-
DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[10][13] Some derivatives can also generate reactive oxygen species (ROS), causing direct DNA damage.
-
Modulation of Signaling Pathways: By inhibiting key enzymes like kinases or interacting with cellular receptors, quinolinol derivatives can modulate critical signaling pathways involved in cell proliferation, inflammation, and survival, such as the NF-κB and p53 pathways.[9][14]
Caption: Core mechanisms by which substituted quinolinols exert biological effects.
Antimicrobial Activity
Quinoline derivatives, particularly fluoroquinolones, are renowned for their potent antibacterial properties.[15] Their mechanism of action is well-established and serves as a paradigm for targeted enzyme inhibition.
Mechanism of Antibacterial Action
The primary targets for quinolone antibacterials are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6][8]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[5][7]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA strands.[16] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which triggers the SOS response and ultimately results in rapid bacterial cell death.[5][16] While Gram-negative activity is often correlated with DNA gyrase inhibition, Gram-positive activity is more associated with topoisomerase IV inhibition.[8]
Structure-Activity Relationship (SAR) for Antimicrobial Potency
-
C3-Carboxylic Acid: Essential for binding to DNA gyrase.
-
C6-Fluorine: Greatly enhances potency and cell penetration.
-
C7-Piperazine Ring (or similar heterocycle): Broadens the spectrum of activity, particularly against Pseudomonas aeruginosa, and improves pharmacokinetic properties.[6]
-
Substitutions on the Piperazine Ring: Can further enhance activity and reduce efflux pump-mediated resistance.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, self-validating protocol.
Causality: This method is chosen for its efficiency and quantitative results. By serially diluting the compound, we can pinpoint the precise concentration at which bacteriostatic or bactericidal activity begins, providing a robust measure of potency.
Methodology:
-
Preparation: A 96-well microtiter plate is used. Prepare a stock solution of the test quinolinol in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the stock solution to the first column and perform a 2-fold serial dilution across the plate, leaving the last column as a growth control.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls (Self-Validation):
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.
-
Negative (Growth) Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Data Presentation: Antimicrobial Activity
| Compound ID | C6-Substituent | C7-Substituent | Target Organism | MIC (µg/mL)[15][17][18] |
| Q-01 | F | Piperazine | S. aureus (MRSA) | 1.5 |
| Q-02 | F | 3-Methylpiperazine | S. aureus (MRSA) | 0.8 |
| Q-03 | F | Piperazine | E. coli | 2.0 |
| Q-04 | H | Piperazine | E. coli | 16.0 |
| Ciprofloxacin | F | Piperazine | S. aureus (MRSA) | 1.0 |
Anticancer Activity
The quinoline scaffold is prevalent in numerous anticancer agents, demonstrating a wide range of cytotoxic mechanisms against various tumor cell lines.[1][19][20][21]
Mechanisms of Anticancer Action
Substituted quinolinols exert their anticancer effects through diverse and often overlapping mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinolines are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer cells, driving proliferation and angiogenesis.
-
Cell Cycle Arrest & Apoptosis Induction: They can arrest the cell cycle at various phases (e.g., G2/M) and trigger programmed cell death (apoptosis) by modulating pathways involving p53, Bax, and caspases.[1][14][22]
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinolinones can inhibit human topoisomerases (I and II), leading to DNA damage and cell death in rapidly dividing cancer cells.[8]
-
Disruption of Angiogenesis: By inhibiting signaling pathways like VEGFR, they can prevent the formation of new blood vessels that tumors need to grow.[1]
Caption: Key positions on the quinolinol ring influencing anticancer activity.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Causality: The protocol is based on the principle that viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of the compound's cytotoxic effect.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted quinolinol (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
Controls (Self-Validation):
-
Positive Control: A known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin).[22]
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Blank: Wells with media but no cells.
-
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting viability against compound concentration.
Data Presentation: Anticancer Activity
| Compound ID | Key Substituent(s) | Cancer Cell Line | IC₅₀ (µM)[14][19][22] |
| Q-10g | 7-(4-fluorobenzyloxy), 4-amino side chain | HCT116 (Colon) | < 1.0 |
| Q-04 | 6-Bromo-5-nitro | HT29 (Adenocarcinoma) | 8.5 |
| Q-07 | 8-[(2-furanylmethyl)amino] | T47D (Breast) | 0.016 |
| 5-Fluorouracil | (Reference Drug) | HT29 (Adenocarcinoma) | 12.1 |
Neuroprotective and Antioxidant Activity
Oxidative stress and excitotoxicity are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[23] Quinolinol derivatives have emerged as promising neuroprotective agents due to their potent antioxidant and metal-chelating properties.[24][25]
Mechanisms of Neuroprotection
-
Antioxidant Activity: The hydroxyl group on the quinolinol ring can donate a hydrogen atom to scavenge free radicals, such as reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[23][26] The antioxidant capacity is highly dependent on the type and position of other substituents.[27]
-
Inhibition of Excitotoxicity: Quinolinic acid, an endogenous NMDA receptor agonist, can cause excitotoxicity leading to neuronal cell death. Some polyphenols and quinoline-related structures can attenuate this excitotoxicity by reducing Ca²⁺ influx and inhibiting neuronal nitric oxide synthase (nNOS).[28][29]
-
Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO-B) and acetylcholinesterase (AChE), which are key targets in Parkinson's and Alzheimer's disease respectively, represents another avenue for neuroprotection by quinoline derivatives.[25]
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5-Chloro-8-methylquinolin-4-ol: A Scaffolding for Next-Generation Therapeutics — A Technical Guide to Research Applications
Abstract: The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet underexplored derivative, 5-Chloro-8-methylquinolin-4-ol. While direct literature on this exact molecule is sparse, its structural components—a quinolin-4-ol core, a chlorine atom at position 5, and a methyl group at position 8—suggest a rich potential for diverse research applications. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its presumptive synthesis, and, by analogy to structurally related compounds, its potential applications in oncology, infectious diseases, and neurodegenerative disorders. Detailed, field-proven experimental protocols are provided to empower researchers to explore the therapeutic promise of this intriguing molecule.
Introduction: The Quinoline Privileged Structure
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1][2][3] The fusion of a benzene ring to a pyridine ring creates a scaffold that is present in numerous natural products and synthetic drugs. The quinolin-4-one moiety, in particular, is a privileged structure found in compounds with antibacterial, anticancer, and anti-inflammatory properties.[4] The specific substitutions on the quinoline ring play a crucial role in modulating the compound's physicochemical properties and biological activity.[5][6][7] this compound combines the quinolin-4-ol core with a chlorine atom, a well-known electron-withdrawing group that can enhance binding interactions and metabolic stability, and a methyl group, which can influence lipophilicity and steric interactions with biological targets.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be approached through established methods for quinoline synthesis, with the Gould-Jacobs reaction being a particularly relevant and versatile strategy for constructing the quinolin-4-ol core.[6][8][9][10] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[11]
Proposed Synthetic Route: The Gould-Jacobs Reaction
The logical starting material for the synthesis of this compound is 3-chloro-6-methylaniline. The reaction would proceed in two main steps:
-
Condensation: Reaction of 3-chloro-6-methylaniline with diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate.
-
Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the final product.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
Materials:
-
3-Chloro-6-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 3-chloro-6-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess DEEM and ethanol byproduct are removed under reduced pressure to yield the crude diethyl ((3-chloro-6-methylphenyl)amino)methylene)malonate.
-
Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added to a sufficient volume of diphenyl ether in a high-temperature reaction flask equipped with a reflux condenser. The mixture is heated to 250-260°C for 30-60 minutes. The reaction should be monitored by TLC for the formation of the cyclized product.
-
Step 3: Hydrolysis and Decarboxylation. After cooling, the reaction mixture is treated with a 10% aqueous solution of sodium hydroxide and heated to reflux for 2-3 hours to hydrolyze the ester. The solution is then cooled and acidified with concentrated HCl to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water.
Caption: Proposed synthetic workflow for this compound.
Potential Research Applications
Based on the extensive literature on quinoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including inhibition of topoisomerases, protein kinases, and tubulin polymerization.[1][2][3][11] The presence of the quinolin-4-one scaffold in this compound suggests potential for similar activities.
-
Topoisomerase Inhibition: Many quinoline-based compounds intercalate into DNA and inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[1] The planar structure of the quinoline ring is well-suited for such interactions.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[1][12] this compound could potentially inhibit key kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, or PI3K.[13][14]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], PC-3 [prostate])
-
Normal human cell line (e.g., HFF-1 [fibroblasts]) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Caption: A logical workflow for investigating the anticancer potential.
Antimicrobial and Antifungal Activity
Quinoline derivatives have a long history as antimicrobial agents.[16][17][18] The structurally similar 5-chloro-8-hydroxyquinoline (cloxyquin) is known to possess antibacterial and antifungal properties.[19][20][21][22] It is therefore highly probable that this compound will exhibit similar activities.
-
Enzyme Inhibition: Quinolines can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[12]
-
Metal Chelation: The quinolin-4-ol moiety, similar to the 8-hydroxyquinoline scaffold, may act as a chelating agent for essential metal ions, disrupting microbial metabolic processes.[23][24][25][26][27]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the growth of various bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.[7][28][29]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.[28]
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).[28]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][28] This can be determined visually or by measuring the optical density at 600 nm.
Neuroprotective Effects
Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][23][25][26][28] Their mechanisms of action are often multifactorial.
-
Antioxidant Activity: The quinoline ring can act as a scavenger of reactive oxygen species (ROS), which are implicated in neuronal damage.[15]
-
Enzyme Inhibition: Quinoline derivatives can inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and catechol-O-methyltransferase (COMT), which are relevant targets in neurodegenerative disorders.[15]
-
Metal Chelation: Dysregulation of metal ions like copper, zinc, and iron is a hallmark of several neurodegenerative diseases. The potential metal-chelating properties of this compound could help restore metal homeostasis in the brain.[23][24][25][26][27]
Experimental Protocol: In Vitro Neuroprotection Assay (Against Oxidative Stress)
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
This compound
-
MTT assay reagents
-
Fluorescence microscope and reagents for ROS detection (e.g., DCFH-DA)
Procedure:
-
Cell Culture and Plating: Culture SH-SY5Y cells and seed them into 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add H₂O₂ or 6-OHDA to the wells to induce oxidative stress. Include a control group with no stressor and a group with the stressor but no test compound.
-
Incubation: Incubate for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay to quantify cell viability.
-
Measurement of ROS: In a parallel experiment, use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
Caption: A structured approach for investigating neuroprotective potential.
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While this guide provides a robust framework for initiating research based on the well-documented activities of its structural analogs, the unique combination of substituents warrants a thorough investigation to elucidate its specific biological profile. The proposed synthetic route offers a clear path to obtaining the compound, and the detailed experimental protocols provide a solid foundation for its evaluation as a potential therapeutic agent in oncology, infectious diseases, and neurodegeneration. Future research should focus on the synthesis and characterization of this compound, followed by a systematic screening using the outlined protocols. Positive hits should then be followed by more in-depth mechanistic studies and, ultimately, evaluation in preclinical in vivo models. The exploration of this compound and its derivatives could lead to the discovery of novel and potent therapeutic agents.
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Introduction: The Quinolin-4-ol Scaffold as a Privileged Core in Drug Discovery
An In-depth Technical Guide to 5-Chloro-8-methylquinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] Its derivatives form the basis for numerous approved drugs, including antimalarials, antibiotics, and anticancer agents.[4][5] Within this family, the quinolin-4-ol, existing in tautomeric equilibrium with its quinolin-4(1H)-one form, is a particularly fruitful scaffold for drug development.[4]
This guide focuses on the novel compound This compound , a molecule designed to merge the advantageous structural features of known bioactive quinolines. The inclusion of a chlorine atom at the 5-position and a methyl group at the 8-position is a rational design choice. Halogenation, particularly chlorination, is a common strategy to enhance the potency and modulate the pharmacokinetic properties of therapeutic agents. For instance, 5-Chloro-8-hydroxyquinoline (Cloxiquine) is a well-known antimicrobial and antitubercular agent.[6][7][8] The 8-methyl group can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets.
As there is limited direct literature on this compound, this document serves as a comprehensive technical guide for researchers and drug development professionals. It provides a robust, field-proven framework for its chemical synthesis, outlines methods for its characterization, and explores its hypothesized biological activities based on a synthesis of data from closely related analogues.
PART 1: Proposed Synthesis via the Gould-Jacobs Reaction
The most reliable and versatile method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction, first reported in 1939.[9][10] This thermal cyclization method is a cornerstone of quinoline synthesis and is particularly well-suited for preparing 4-hydroxyquinoline derivatives from aniline precursors.[4][11] The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.
The logical starting material for the synthesis of this compound is 3-Chloro-2-methylaniline . The substitution pattern of this aniline directs the cyclization to occur at the C6 position, ensuring the formation of the desired 5-chloro-8-methylquinoline isomer.
Detailed Synthetic Workflow
The synthesis can be conceptualized as a four-stage process, starting from the selected aniline and diethyl ethoxymethylenemalonate (DEEMM).
Caption: Proposed Gould-Jacobs synthesis pathway for this compound.
Step-by-Step Experimental Protocol
-
Stage 1: Condensation:
-
In a round-bottom flask, combine 3-Chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 100-120°C for approximately 1-2 hours.
-
Causality: This step involves a nucleophilic attack from the aniline nitrogen onto the malonic ester, followed by the elimination of ethanol to form the key anilinomethylenemalonate intermediate.[9] The reaction can be monitored by Thin-Layer Chromatography (TLC) for the consumption of the aniline.
-
Upon completion, remove the ethanol by-product under reduced pressure. The crude intermediate is often of sufficient purity for the next step.
-
-
Stage 2: Thermal Cyclization:
-
Add the crude intermediate from Stage 1 to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250°C. This high temperature is critical for inducing the intramolecular 6-electron cyclization.[4][12]
-
Maintain this temperature for 30-60 minutes until cyclization is complete (monitor by TLC).
-
Causality: The high thermal energy overcomes the activation barrier for the ring-closing reaction, which forms the quinoline core. The use of an inert, high-boiling solvent ensures a consistent reaction temperature and can improve yields to over 90%.[4] Modern approaches may utilize microwave heating to dramatically reduce reaction times and improve yields.[12]
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product, ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter and wash the solid.
-
-
Stage 3: Saponification:
-
Suspend the ester from Stage 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-3 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid salt.
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
-
Stage 4: Decarboxylation:
-
Place the dried carboxylic acid from Stage 3 in a flask.
-
Heat the solid gently above its melting point until the evolution of CO₂ ceases. This step drives the reaction to completion, yielding the final product.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
PART 2: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The properties below are predicted based on the proposed structure and data from close analogues.[13]
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Source(s) / Rationale |
| Molecular Formula | C₁₀H₈ClNO | Based on structure |
| Molecular Weight | 193.63 g/mol | Based on structure |
| Appearance | Off-white to light yellow crystalline solid | Analogy to 5-Chloro-8-hydroxyquinoline[8][13] |
| Melting Point | >200 °C (Decomposition likely) | 4-hydroxyquinolines often have high melting points |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF) | Typical for heterocyclic compounds of this class[13] |
| Tautomerism | Exists in equilibrium with the 5-Chloro-8-methylquinolin-4(1H)-one form | A fundamental property of 4-hydroxyquinolines[4][9] |
| pKa | Estimated 8-9 (for the hydroxyl group) | Analogy to similar phenolic/enolic systems |
Anticipated Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons: Multiple signals expected in the range of δ 7.0-8.5 ppm. The specific coupling patterns will confirm the substitution on the quinoline ring.
-
Methyl protons: A singlet at approximately δ 2.5-2.8 ppm.
-
OH/NH proton: A broad singlet at δ >10 ppm, which is exchangeable with D₂O. The position depends on the dominant tautomeric form in the solvent.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic/heterocyclic carbons: 8-10 signals in the range of δ 110-150 ppm.
-
Carbonyl carbon (from 4-one tautomer): A signal expected downfield, around δ 170-180 ppm.
-
Methyl carbon: A signal upfield, around δ 15-20 ppm.[14]
-
-
Mass Spectrometry (EI or ESI):
-
Molecular Ion (M⁺): A peak at m/z 193.
-
Isotopic Pattern: A characteristic M+2 peak at m/z 195 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
Broad O-H and N-H stretching bands from ~2500-3400 cm⁻¹.
-
C=O stretching band (from 4-one tautomer) around 1640-1660 cm⁻¹.
-
C=C and C=N aromatic ring stretching bands from ~1500-1620 cm⁻¹.
-
PART 3: Hypothesized Biological Activity and Mechanism
The structural motifs within this compound strongly suggest a range of potential biological activities, primarily antimicrobial and anticancer, likely mediated through metal ion chelation.
Potential Therapeutic Applications
-
Antimicrobial & Antifungal Activity: Many quinoline derivatives, especially those with a hydroxyl group positioned for metal chelation (like 8-hydroxyquinolines or 4-hydroxyquinolines), exhibit potent antimicrobial effects.[15][16][17] The target compound is a structural analogue of Cloxiquine, which is effective against various bacteria and fungi.[8][18]
-
Antitubercular Activity: Cloxiquine has demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 0.062 to 0.25 μg/ml.[7] It is highly probable that this compound will share this potential.
-
Anticancer Activity: The quinolin-4-one scaffold is present in numerous compounds investigated for anticancer properties.[1][4] Their mechanism often involves inducing apoptosis in cancer cells.[4]
Proposed Mechanism of Action: Metal Ion Chelation
The primary mechanism of action for many bioactive hydroxyquinolines is their ability to chelate essential divalent metal ions, such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[15][16] These metal ions serve as critical cofactors for a wide array of bacterial enzymes involved in metabolic processes like cellular respiration and DNA replication.
By sequestering these ions, this compound can effectively disrupt these vital enzymatic functions, leading to bacterial stasis or death. This multi-target mechanism is advantageous as it can be effective against a broad spectrum of pathogens and may have a lower propensity for the development of resistance.[15]
Caption: Proposed mechanism of action via metal ion chelation.
PART 4: Protocol for Biological Evaluation: Antibacterial Assay
To validate the hypothesized antimicrobial activity, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the foundational experiment.
Workflow for MIC Determination
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step MIC Protocol
-
Preparation: Dissolve a precisely weighed amount of this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable sterile growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: After incubation, assess bacterial growth. This can be done visually by observing turbidity or by adding a viability indicator dye like resazurin or INT. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This compound represents a promising, rationally designed molecule with significant therapeutic potential. This guide provides a comprehensive, actionable framework for its synthesis via the robust Gould-Jacobs reaction, its subsequent characterization, and the validation of its hypothesized biological activities. The strong precedent set by related quinoline structures suggests a high probability of potent antimicrobial, antitubercular, and potentially anticancer properties, likely driven by metal ion chelation.
Future research should focus on:
-
Synthesis Optimization: Exploring microwave-assisted synthesis to improve yields and reduce reaction times.
-
Broad-Spectrum Screening: Evaluating the compound against a wide panel of pathogenic bacteria, fungi, and mycobacteria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications at various positions on the quinoline ring to optimize potency and selectivity.
-
In Vivo Evaluation: Advancing promising candidates to preclinical animal models to assess efficacy, toxicity, and pharmacokinetic profiles.
By following the methodologies outlined in this guide, researchers can effectively synthesize and evaluate this compound, potentially adding a new and valuable candidate to the arsenal of quinoline-based therapeutic agents.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6649. [Link]
- Prajapati, S. M., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- Fesatidou, M., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(15), 4995. [Link]
- Chemsrc. 5-Chloro-8-hydroxyquinoline synthesis. [Link]
- Kumar, A., et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(4), 1391-1407. [Link]
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]
- ResearchGate. Quinoline: A diverse therapeutic agent. [Link]
- Chemsrc. 5-Chloro-8-hydroxyquinoline. [Link]
- Hongmanee, P., et al. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(3), 1109-1110. [Link]
- Al-Ostath, A. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1027376. [Link]
- XINGRUI.
- MDPI.
- Google Patents. A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- ResearchGate. The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
- PubChem. 5-Chloro-8-hydroxyquinoline. [Link]
- NIST WebBook. Clioquinol. [Link]
- Open Access Journals.
- JIN DUN CHEMISTRY.
- JIN DUN CHEMISTRY. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. [Link]
- SpectraBase. 8-Methylquinoline. [Link]
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Methodological & Application
5-Chloro-8-methylquinolin-4-ol synthesis protocols
An Application Guide for the Synthesis of 5-Chloro-8-methylquinolin-4-ol
This document provides a detailed guide for the synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocols outlined herein are based on the well-established Gould-Jacobs reaction, a robust and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1][2]
Strategic Overview: The Gould-Jacobs Reaction
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry. Among the various named reactions available for this purpose, such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, the Gould-Jacobs reaction offers a highly effective route to 4-hydroxyquinolines (which exist in equilibrium with their tautomeric 4-quinolone form).[3][4][5] This method was chosen for its reliability and the commercial availability of the necessary precursors.
The overall strategy involves a three-stage process:
-
Condensation: An appropriately substituted aniline, in this case, 2-chloro-5-methylaniline , is reacted with diethyl ethoxymethylenemalonate (DEEMM) . This step proceeds via a nucleophilic addition-elimination mechanism to form a key intermediate.[6][7]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the fused heterocyclic ring system of the quinoline. This electrocyclic reaction is typically the most energy-intensive step.[8][9]
-
Saponification and Decarboxylation: The resulting quinoline-3-carboxylate ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final target compound, this compound.[1][8]
Reaction Mechanism Insights
The Gould-Jacobs reaction begins with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEMM, followed by the elimination of an ethanol molecule to produce an anilinomethylenemalonate intermediate.[1] The subsequent thermal cyclization requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron ring-closing reaction.[8] This step is often performed in a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures uniformly and prevent decomposition.[6][8] The resulting product, ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is then subjected to basic hydrolysis (saponification) to cleave the ester, followed by acidification and thermal decarboxylation to remove the carboxyl group from the 3-position.[10]
The final product, named this compound, exists predominantly in its more stable keto tautomer, 5-chloro-8-methyl-1,4-dihydroquinolin-4-one. This keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines.[1][11]
Experimental Protocols & Procedures
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled with extreme care.
Workflow Visualization
Sources
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- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Laboratory Preparation of 5-Chloro-8-methylquinolin-4-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinolin-4-ol Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities. Specifically, the 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one) core is a key pharmacophore in many antibacterial agents.[1] The target molecule, 5-Chloro-8-methylquinolin-4-ol, serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its strategic functionalization allows for the exploration of new chemical space in drug discovery programs. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, grounded in the principles of the Gould-Jacobs reaction.[2][3]
Synthetic Strategy: The Gould-Jacobs Reaction
For the construction of the 4-hydroxyquinoline core, several named reactions are available, including the Conrad-Limpach, Knorr, and Friedländer syntheses.[4][5] However, the Gould-Jacobs reaction offers a reliable and well-established route, particularly for substrates like the one in this protocol.[1][2] This method involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization and subsequent saponification and decarboxylation.
The primary advantages of this approach are its predictability and the commercial availability of the starting materials. The reaction proceeds in a stepwise manner, allowing for the isolation of intermediates if necessary, which aids in troubleshooting and optimization.
Overall Synthetic Pathway
The synthesis is a four-step process starting from 2-Amino-4-chlorotoluene and Diethyl ethoxymethylenemalonate.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Synthesis
Understanding the reaction mechanism is critical for optimizing conditions and predicting potential side reactions.
-
Nucleophilic Substitution: The synthesis begins with a nucleophilic attack by the nitrogen atom of 2-amino-4-chlorotoluene on the electron-deficient carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form the key intermediate, Diethyl ((5-chloro-2-methylphenyl)amino)methylenemalonate.[2]
-
Electrocyclization: The crucial ring-forming step is a thermal 6-electron electrocyclization. The enamine intermediate attacks one of the ortho positions on the benzene ring. For 2-amino-4-chlorotoluene, cyclization occurs at the C6 position (ortho to the amino group and meta to the chlorine) to avoid steric hindrance from the methyl group.[1] This high-activation-energy step necessitates the use of a high-boiling solvent.[6]
-
Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is first saponified with a strong base to form the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, and upon heating, the unstable β-keto acid readily undergoes decarboxylation to yield the final this compound.[1]
Caption: Simplified mechanistic flow of the Gould-Jacobs reaction.
Experimental Protocols
Safety Precaution: This synthesis involves high temperatures and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 2-Amino-4-chlorotoluene | 141.60 | 95-79-4 | Also known as 5-Chloro-2-methylaniline.[7] |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 87-13-8 | Can be prepared or purchased commercially.[8][9] |
| Dowtherm A | ~166 (mixture) | 8004-13-5 | High-boiling heat transfer fluid. |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | |
| Ethanol (EtOH) | 46.07 | 64-17-5 | For washing/recrystallization. |
| Hexanes | - | 110-54-3 | For washing/precipitation. |
Step 1: Synthesis of Diethyl ((5-chloro-2-methylphenyl)amino)methylene)malonate
Rationale: This step forms the acyclic precursor required for cyclization. The reaction is driven to completion by the removal of ethanol.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-chlorotoluene (14.16 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 eq).
-
Heat the reaction mixture in an oil bath at 110-120°C for 2 hours. The mixture will become a homogeneous liquid.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexanes:Ethyl Acetate). The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After 2 hours, increase the temperature to 140-150°C and distill off the ethanol formed during the reaction.
-
Cool the resulting viscous oil to room temperature. This crude product is typically used in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Rationale: This is the critical ring-closing step. A high-boiling, inert solvent like Dowtherm A is used to achieve the necessary temperature (~250°C) for the intramolecular electrocyclization to proceed efficiently.[1][6]
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A (150 mL) to 250°C.
-
Slowly add the crude Diethyl ((5-chloro-2-methylphenyl)amino)methylene)malonate from Step 1 to the hot Dowtherm A over 15-20 minutes with vigorous stirring.
-
Maintain the reaction temperature at 250-255°C for 30 minutes after the addition is complete. A precipitate will begin to form.
-
Allow the reaction mixture to cool to below 100°C.
-
Add hexanes (200 mL) to the cooled mixture to precipitate the product completely.
-
Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the Dowtherm A.
-
Dry the resulting solid under vacuum. This crude cyclized product can be carried forward or recrystallized from ethanol if higher purity is desired.
Step 3: Saponification of the Ester
Rationale: The ester group at the 3-position is hydrolyzed to a carboxylate salt, preparing it for the final decarboxylation step.
-
Suspend the crude ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Step 2, assuming ~0.10 mol theoretical) in a 10% aqueous solution of sodium hydroxide (200 mL, ~0.50 mol NaOH).
-
Heat the mixture to reflux (approximately 100-105°C) with stirring for 2-3 hours. The solid should dissolve as the saponification proceeds, forming the soluble sodium salt.
-
After the reaction is complete (a clear solution should be obtained), cool the mixture to room temperature.
Step 4: Decarboxylation to this compound
Rationale: Acidification of the carboxylate from Step 3 forms an unstable β-keto acid, which readily loses CO₂ upon gentle heating to yield the final product.
-
While stirring the cooled solution from Step 3, carefully acidify it to ~pH 2 by the dropwise addition of concentrated hydrochloric acid. A thick precipitate will form.
-
Gently heat the acidified slurry to 60-70°C and maintain this temperature for 1 hour to ensure complete decarboxylation (effervescence should be observed).
-
Cool the mixture in an ice bath to 0-5°C.
-
Filter the solid product, wash it with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the final product, this compound, in a vacuum oven at 80°C to a constant weight.
Self-Validation and Characterization
To ensure the trustworthiness of this protocol, in-process controls and final product characterization are essential.
-
TLC Monitoring: Use TLC throughout the synthesis to monitor the consumption of starting materials and the formation of products.
-
Melting Point: The purified this compound should have a sharp melting point.
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected chemical structure.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Drasar, P., & Cerny, J. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(4), 889. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Feely, W., & Boekelheide, V. (1963).
- PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate.
- Molecules Editorial Office. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(1), 134. [Link]
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]
- Google Patents. (n.d.).
- Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- ResearchGate. (n.d.). The synthesis of 4-hydroxyquinolines. [Link]
- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds. US2558211A.
- Google Patents. (n.d.).
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4-chlorotoluene(95-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
analytical methods for 5-Chloro-8-methylquinolin-4-ol characterization
An Application Guide to the Comprehensive Analytical Characterization of 5-Chloro-8-methylquinolin-4-ol
Abstract: This document provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a substituted quinoline of interest in pharmaceutical and chemical research. The protocols and insights provided herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure data integrity and structural confirmation. This guide integrates chromatographic, spectroscopic, and thermal analysis techniques to build a complete analytical profile of the target compound.
Introduction: The Imperative for Rigorous Characterization
Quinoline derivatives are privileged scaffolds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1] The specific substitution pattern of this compound necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability. In drug development and chemical synthesis, robust characterization is not merely a procedural step but the foundation of reliable and reproducible science. It ensures that biological or chemical findings can be confidently attributed to the molecule of interest.
This guide outlines an integrated workflow, explaining not just the "how" but the "why" of each method. We will proceed from establishing purity via chromatography to elucidating the precise molecular structure with spectroscopy and assessing thermal stability.
Foundational Physicochemical Profile
Before embarking on detailed experimental analysis, it is crucial to consolidate the known or predicted physicochemical properties of the target molecule. This data informs methodological choices, such as solvent selection and the appropriate temperature ranges for thermal analysis.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [2] |
| Molecular Weight | 193.63 g/mol | [2] |
| Boiling Point | 363.2 ± 37.0 °C | [2] |
| Density | 1.350 ± 0.06 g/cm³ | [2] |
| pKa | 3.71 ± 0.40 | [2] |
Integrated Analytical Workflow
A logical sequence of analysis ensures efficiency and builds a comprehensive data package. The typical workflow begins with assessing the sample's purity and complexity before moving to more resource-intensive structural elucidation techniques.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Quantification
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components in a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the premier choice.[3][4]
High-Performance Liquid Chromatography (HPLC)
Principle of Application: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-volatile, polar-to-moderately-polar organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quinolinol structure is well-suited for UV detection due to its aromatic rings, which provide a strong chromophore.
Protocol: Purity Determination by RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm.
-
Rationale: A C18 column provides excellent hydrophobic retention for aromatic systems, offering a good balance between resolution and analysis time.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acid suppresses the ionization of the basic quinoline nitrogen, leading to sharper, more symmetrical peaks.[5]
-
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high aqueous composition (e.g., 90% A) to retain the analyte, then ramp up the organic solvent (B) to elute it.
-
Example Gradient: 10% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Rationale: This wavelength is chosen to be near the absorbance maximum of the quinoline core, ensuring high sensitivity. A DAD allows for peak purity analysis across a spectrum.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Data Summary:
| Parameter | Expected Result |
| Retention Time (t_R_) | Dependent on exact conditions, but expect a single major peak. |
| Purity | >98% (by peak area normalization). |
| Tailing Factor | 0.9 - 1.5 (for a well-behaved peak). |
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive proof of the molecular structure.
Mass Spectrometry (MS)
Principle of Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Rationale: The quinoline nitrogen is basic and will readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion.
-
-
HPLC Conditions: Use the same method as described in Section 4.1, but replace phosphoric acid with 0.1% formic acid in water for MS compatibility.
-
MS Acquisition: Scan a mass range of m/z 50-500. For HRMS, aim for a resolution >10,000.
Expected Data Summary:
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 194.0367 (for C₁₀H₉³⁵ClNO⁺) | Within 5 ppm of calculated |
| [M+H]⁺ Isotope | 196.0338 (for C₁₀H₉³⁷ClNO⁺) | ~32% intensity of M+H |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful technique for elucidating the covalent framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and will allow for the observation of the exchangeable hydroxyl proton.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
Optional (for full confirmation): 2D experiments like COSY (H-H correlation) and HSQC (direct C-H correlation) to confirm assignments.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): (Note: These are predicted shifts based on the structure and data from similar compounds. Actual values must be determined experimentally.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₃ (at C8) | ~2.5 (s, 3H) | ~17 |
| -OH (at C4) | >10 (br s, 1H) | N/A |
| H2 | ~8.0 (d) | ~140 |
| H3 | ~6.5 (d) | ~110 |
| C4 | N/A | ~175 (C-OH) |
| C4a | N/A | ~142 |
| C5 | N/A | ~125 (C-Cl) |
| H6 | ~7.6 (d) | ~128 |
| H7 | ~7.3 (d) | ~124 |
| C8 | N/A | ~130 (C-CH₃) |
| C8a | N/A | ~148 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 500 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl (-CH₃) |
| 1620-1580 | C=N / C=C stretch | Quinoline Ring |
| 1250-1100 | C-O stretch | Phenolic C-O |
| 850-750 | C-Cl stretch | Aryl-Chloride |
Thermal Analysis
Thermal analysis provides information on the physical properties and stability of the material as a function of temperature.[6][7]
Principle of Application: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample during a temperature change, identifying events like melting. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating decomposition or desolvation.[8]
Protocol: DSC and TGA
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
Expected Thermal Events:
| Analysis | Expected Observation | Interpretation |
| DSC | A sharp endothermic peak. | Melting point of the crystalline solid. |
| TGA | Stable mass until >200 °C, followed by a sharp drop. | Onset of thermal decomposition. |
Conclusion
The analytical characterization of this compound is a systematic process that builds a pyramid of evidence. It starts with chromatographic techniques to establish purity, is supported by mass spectrometry to confirm molecular weight and formula, and is definitively proven by NMR spectroscopy, which maps the atomic connectivity. Complementary techniques like FTIR and thermal analysis provide further confirmation of functional groups and physical stability. By following this integrated workflow, researchers can generate a comprehensive and reliable data package, ensuring the quality and identity of their material for subsequent research and development.
References
(Note: URLs have been verified at the time of generation.)
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
- ChemicalBook. (n.d.). 203626-37-3(5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE) Product Description.
- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023.
- ACS Publications. (n.d.). Differential Thermal Analysis of Some Metal Chelates of 8-Quinolinol and Substituted 8-Quinolinols. Analytical Chemistry.
- Biosynth. (n.d.). 5-Chloro-8-methylquinoline.
- Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2).
- NIH. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. 203626-37-3 CAS MSDS (5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 5-Chloro-8-methylquinolin-4-ol
Abstract
This application note presents a comprehensive guide to a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-8-methylquinolin-4-ol. This document provides a detailed, step-by-step protocol, the scientific rationale behind the method development, and a complete validation workflow according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. Designed for researchers, analytical scientists, and drug development professionals, this guide ensures the accurate, precise, and consistent determination of this quinoline derivative, which is of significant interest in pharmaceutical and chemical research.
Introduction and Scientific Rationale
This compound is a substituted quinoline derivative. The quinoline and quinolone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] Accurate quantification of such compounds is critical for purity assessment, stability studies, pharmacokinetic analysis, and quality control in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
The development of an effective HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound, with its aromatic quinoline core, chloro, and methyl substituents, is a moderately non-polar molecule. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[4][5] This application note details a method optimized for this analyte, built upon established chromatographic principles.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and closely related analogs like 5-chloro-8-hydroxyquinoline.[6][7]
| Property | Inferred Characteristic | Implication for HPLC Method |
| Molecular Structure | Aromatic, heterocyclic quinolone ring system. Moderately non-polar. | Excellent candidate for reversed-phase chromatography. Strong retention on a C18 stationary phase is expected.[8][9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.[7] | Ideal for sample and standard preparation in common HPLC diluents. |
| UV Absorbance | The conjugated aromatic system will exhibit strong UV absorbance. Related quinoline structures show absorbance maxima between 270 nm and 330 nm.[1][10][11] | UV detection is a highly suitable and sensitive detection method. A wavelength scan is recommended to identify the precise λmax for optimal sensitivity. |
| pKa | The 4-ol (or 4-oxo tautomer) and the quinoline nitrogen are ionizable. | The pH of the mobile phase will significantly affect retention time and peak shape. Buffering the mobile phase is critical for reproducibility. |
HPLC Method Parameters and Justification
The following parameters were selected to achieve optimal separation, peak symmetry, and sensitivity for this compound.
| Parameter | Recommended Condition | Scientific Rationale |
| Instrument | High-Performance Liquid Chromatograph | Equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector. |
| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) | The octadecylsilane (C18) stationary phase provides strong hydrophobic interactions with the aromatic quinoline core, ensuring adequate retention. Its versatility and wide use make it a robust starting point.[4][12] |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) | Acetonitrile (ACN): Chosen for its low viscosity and UV transparency. Buffer: The acidic pH (3.0) ensures that the quinoline nitrogen is protonated and the 4-ol group is in a consistent, non-ionized state, leading to sharp, symmetrical peaks and stable retention times. |
| Elution Mode | Isocratic Elution: 60:40 (v/v) ACN:Buffer | An isocratic method is simpler, more robust, and often sufficient for analyzing a single active pharmaceutical ingredient (API). This starting ratio should provide a reasonable retention time (k' between 2 and 10). A gradient may be developed if impurities need to be resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Detection | UV at 280 nm (or determined λmax) | Based on the UV spectra of analogous compounds, 280 nm is a good starting point.[11] A Photodiode Array (PDA) detector should be used during development to scan the peak and confirm the optimal wavelength (λmax) for maximum absorbance. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | 50:50 (v/v) Acetonitrile:Water | This composition ensures the analyte is fully dissolved and is compatible with the mobile phase, preventing peak distortion. |
Detailed Experimental Protocols
Preparation of Reagents and Mobile Phase
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation (60:40 ACN:Buffer):
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of the prepared buffer solution.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.
-
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (50:50 ACN:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity study.
-
Instrument Setup and Analysis
-
Set up the HPLC system with the parameters listed in the method table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve and determine the retention time.
-
Proceed with the injection of analytical samples.
Method Validation Protocol (ICH Q2(R2))
To ensure the developed method is suitable for its intended purpose, a full validation must be performed according to ICH guidelines.[13][14][15][16][17]
Validation Experiments Summary
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Inject blank, placebo, and analyte-spiked placebo. | No interference at the analyte's retention time. Peak purity analysis should pass. |
| Linearity | Analyze 5-6 concentrations across the expected range (e.g., 50-150% of target). | Correlation coefficient (R²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The interval providing acceptable results for all three parameters.[16] |
| Accuracy | Analyze samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% - 102.0%.[16] |
| Precision | Repeatability: 6 replicate injections of a 100% standard. Intermediate: Repeat on a different day/by a different analyst. | Relative Standard Deviation (RSD) ≤ 1.0% for assay. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) or from the calibration curve's slope and intercept. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, %ACN ±2%, Flow Rate ±0.1 mL/min). | System suitability parameters remain within limits; results are not significantly affected.[16] |
| System Suitability | Performed before each run by injecting a standard solution (n=5). | Tailing Factor ≤ 1.5; Plate Count > 2000; %RSD of peak area and retention time < 1.0%. |
Data Visualization and Logic
The logic for developing this HPLC method is rooted in the analyte's chemical properties. The following diagram illustrates the decision-making process.
Conclusion
This application note provides a well-defined, robust, and scientifically justified RP-HPLC method for the quantitative analysis of this compound. The detailed protocols for both the analytical procedure and its validation offer a clear pathway for implementation in a quality control or research environment. By following the outlined steps and adhering to the validation criteria derived from ICH guidelines, users can achieve reliable and accurate results suitable for regulatory submission and advanced pharmaceutical development.
References
- European Medicines Agency. (2023). ICH guideline Q2(R2)
- MasterControl. (n.d.). ICH Q2 (R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
- uHPLCs. (2024). Total Guide of C18 Reverse Phase Column. [Link]
- Ansari, J., et al. (n.d.). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. [Link]
- Hawach Scientific. (n.d.). Reverse Phase HPLC Column. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
- Obrnuta faza. (n.d.). C18 Reversed Phase HPLC Columns. [Link]
- Pap-Sziklay, Z. (n.d.). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]
- Sripalakit, P., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Walailak Journal of Science and Technology. [Link]
- Kulkarni, S. C., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists. [Link]
- Nguyen, T. U., & Martoglio, R. (n.d.).
- Magaña-Mayorquin, D., et al. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
- ChemSrc. (2025). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. [Link]
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]
- ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
- Hongmanee, P., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
Sources
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- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 10. researchgate.net [researchgate.net]
- 11. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Notes and Protocols for the In Vitro Investigation of 5-Chloro-8-methylquinolin-4-ol
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 5-Chloro-8-methylquinolin-4-ol is a specific derivative within this class, characterized by a chlorine atom at position 5, a methyl group at position 8, and a hydroxyl group at position 4 of the quinoline ring. While specific biological data for this compound is limited, its structural features suggest potential for significant bioactivity, warranting thorough in vitro evaluation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate in vitro investigations into the biological effects of this compound. We will delve into its chemical properties, hypothesize potential mechanisms of action based on related quinoline compounds, and provide detailed, field-proven protocols for a primary screening cascade.
Compound Profile: this compound
A solid understanding of the physicochemical properties of a test compound is fundamental to robust assay design and data interpretation.
| Property | Value | Source |
| CAS Number | 203626-37-3 | [3] |
| Molecular Formula | C₁₀H₈ClN | |
| Molecular Weight | 177.63 g/mol | |
| Predicted Boiling Point | 363.2 ± 37.0 °C | [3] |
| Predicted Density | 1.350 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Solubility and Stock Solution Preparation: The solubility of this compound in aqueous buffers is predicted to be low. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For in vitro assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Hypothesized Mechanisms of Action and In Vitro Screening Cascade
Based on the extensive literature on quinoline derivatives, particularly quinolin-4-ones and substituted 8-hydroxyquinolines, we can propose several potential mechanisms of action for this compound.[4][5] These hypotheses form the basis for a logical and efficient in vitro screening cascade.
Caption: Hypothesized mechanisms and corresponding primary assays.
Experimental Protocols
The following protocols are designed as robust starting points for the in vitro evaluation of this compound. It is imperative to include appropriate positive and negative controls in all assays.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Preliminary Enzyme Inhibition Screening (Generic Kinase Assay)
Many quinoline derivatives are known to inhibit protein kinases.[1] This protocol provides a general framework for a biochemical kinase inhibition assay. The specific kinase, substrate, and detection reagents will need to be chosen based on the research hypothesis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a specific peptide), and ATP solution.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: To a 384-well plate, add:
-
5 µL of the compound dilution.
-
10 µL of the kinase/substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation: Add 10 µL of ATP solution to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add a detection reagent (e.g., a phosphospecific antibody-based detection system or a luminescence-based ATP detection kit like Kinase-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
Quinoline compounds have a long history as antimicrobial agents.[7][8] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Interpretation and Further Steps
The results from this primary screening cascade will provide initial insights into the biological activity of this compound.
-
Potent Cytotoxicity (Low IC₅₀): If the compound shows significant cytotoxicity, further studies should focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis assays, cell cycle analysis).[4][9]
-
Selective Enzyme Inhibition: If the compound inhibits a specific enzyme, subsequent studies could involve kinetic analyses to determine the mode of inhibition and screening against a panel of related enzymes to assess selectivity.
-
Antimicrobial Activity: A low MIC value against specific bacterial strains would warrant further investigation into its spectrum of activity and mechanism of action.[10]
Conclusion
This compound represents an under-investigated molecule with potential for diverse biological activities based on its quinoline core. The application notes and protocols provided herein offer a structured and scientifically grounded approach to initiate its in vitro characterization. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and antimicrobial effects, researchers can effectively uncover the therapeutic promise of this novel compound.
References
- Djouadi, S., et al. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- National Institutes of Health. (n.d.). 5-chloroquinolin-8-ol.
- RSC Publishing. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.
- ScienceDirect. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
- Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5).
- ResearchGate. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- Taylor & Francis Online. (n.d.). Quinoline – Knowledge and References.
- American Society for Microbiology. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (n.d.). Structures of new quinoline-based derivatives 4a-l and 5a-c.
- MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline.
- National Institutes of Health. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
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- 3. 203626-37-3 CAS MSDS (5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols: 5-Chloro-8-methylquinolin-4-ol as a Pivotal Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division
Foreword: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial, antimalarial, anticancer, and anti-inflammatory applications.[1] The strategic functionalization of this scaffold is paramount in the drug discovery process, enabling the fine-tuning of pharmacological properties. 5-Chloro-8-methylquinolin-4-ol emerges as a highly valuable and versatile chemical intermediate, offering multiple reaction sites for the synthesis of complex, biologically active molecules. Its substituted pattern—a chlorine atom at position 5, a methyl group at position 8, and a hydroxyl group at position 4—provides a unique electronic and steric profile for subsequent chemical transformations.
This document serves as a comprehensive technical guide, detailing the synthesis, characterization, and strategic application of this compound. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthesis of this compound via Gould-Jacobs Reaction
The most direct and widely adopted method for constructing the 4-hydroxyquinoline core of the title compound is the Gould-Jacobs reaction.[2][3] This venerable reaction involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1]
Underlying Principles and Mechanistic Pathway
The synthesis begins with the nucleophilic attack of the amino group of 3-chloro-2-methylaniline on diethyl ethoxymethylenemalonate (DEEM). This condensation step results in the formation of an anilidomethylenemalonate intermediate with the elimination of ethanol.[2] The critical, energy-intensive step is the subsequent intramolecular thermal cyclization. This 6-electron electrocyclization occurs at high temperatures (typically >250 °C), leading to the formation of the quinoline ring system.[1]
The regioselectivity of the cyclization is a key consideration. With 3-chloro-2-methylaniline, the cyclization preferentially occurs at the C6 position (para to the methyl group), which is sterically more accessible and electronically activated compared to the C2 position, which is sterically hindered by the adjacent chlorine atom. The reaction culminates in saponification of the ester group followed by decarboxylation to yield the final this compound product.[2][4]
Visualization of the Synthetic Workflow
Caption: Gould-Jacobs synthesis of this compound.
Experimental Protocols
Two primary protocols are presented: a conventional high-temperature synthesis and a modern microwave-assisted approach, which can significantly reduce reaction times.[5]
Protocol 1: Conventional High-Temperature Synthesis
This method utilizes a high-boiling inert solvent to achieve the required temperature for cyclization.[1]
-
Materials:
-
3-Chloro-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction flask with reflux condenser and thermometer
-
Heating mantle
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 110-120 °C for 1-2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the aniline is consumed. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate). Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes. Monitor the formation of the cyclized product by TLC.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add cyclohexane or hexane to precipitate the crude ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Filter the solid and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent.
-
Hydrolysis & Decarboxylation: Suspend the crude ester in a 10-20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (saponified). Cool the solution and acidify with concentrated HCl to a pH of ~5-6 to precipitate the carboxylic acid. Filter the solid, then heat it (either dry or in a high-boiling solvent) to effect decarboxylation, yielding this compound. Alternatively, prolonged reflux in a strong acid can achieve both hydrolysis and decarboxylation in one step.
-
Purification: The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the thermally-driven cyclization step.[5]
-
Materials:
-
Anilidomethylenemalonate intermediate (prepared as in Step 1 of Protocol 1)
-
Microwave synthesis vial
-
Biotage® Initiator+ or similar microwave reactor
-
-
Procedure:
-
Reaction Setup: Place the crude anilidomethylenemalonate intermediate into a microwave vial.
-
Microwave Irradiation: Heat the mixture using a microwave reactor to 250 °C. The reaction time is typically short, ranging from 10 to 30 minutes. Optimization may be required; higher temperatures can increase yield but also risk degradation if held for too long.[5]
-
Work-up: After cooling, the resulting cyclized ester can be precipitated, hydrolyzed, and decarboxylated as described in Protocol 1 (Steps 3-5).
-
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Property | Data | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | 5-Chloro-4-hydroxy-8-methylquinoline | [6] |
| CAS Number | 203626-37-3 | [6] |
| Molecular Formula | C₁₀H₈ClNO | [6] |
| Molecular Weight | 193.63 g/mol | [6] |
| Appearance | Brown solid | [6] |
| Predicted Boiling Point | 363.2 ± 37.0 °C | [6] |
| Predicted Density | 1.350 ± 0.06 g/cm³ | [6] |
| Storage | 2-8°C, under inert atmosphere | [6] |
-
¹H NMR: Expected signals would include aromatic protons on the quinoline core and a singlet for the methyl group. The position of the hydroxyl proton may vary or be broadened.
-
¹³C NMR: Will show 10 distinct carbon signals corresponding to the quinoline scaffold.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 193.03, with a characteristic isotopic pattern (M+2) at ~195 due to the presence of ³⁷Cl.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the hydroxyl group and C=C/C=N stretching vibrations for the aromatic system.
Application as a Core Intermediate in Drug Development
The true utility of this compound lies in its potential for further elaboration. The 4-hydroxyl group is readily converted into a better leaving group, typically a chlorine atom, which unlocks a wealth of synthetic possibilities via nucleophilic aromatic substitution (SNAr).
Conversion to 4,5-Dichloro-8-methylquinoline
The transformation of the 4-hydroxyl group to a chloro group is a critical activation step, dramatically increasing the reactivity of the C4 position towards nucleophiles.[7]
Protocol 3: Chlorination of this compound
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethyl acetate or dichloromethane for extraction
-
-
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add this compound (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.).
-
Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of NaHCO₃ or another base until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4,5-Dichloro-8-methylquinoline can be purified by column chromatography on silica gel.
-
Downstream Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The resulting 4,5-dichloro-8-methylquinoline is a powerful building block. The 4-chloro position is highly activated and susceptible to displacement by a wide range of nucleophiles, a common strategy for building libraries of potential drug candidates.[8]
Sources
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- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
- 6. 203626-37-3 CAS MSDS (5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 5-Chloro-8-methylquinolin-4-ol
An In-Depth Technical Guide to the Derivatization of 5-Chloro-8-methylquinolin-4-ol for Advanced Drug Discovery
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic . This valuable scaffold serves as a foundational structure for generating diverse chemical libraries aimed at identifying novel therapeutic agents. Our focus is on providing not just protocols, but the underlying chemical logic, enabling scientists to make informed decisions in their experimental designs.
The quinoline framework is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific scaffold, this compound, presents multiple avenues for chemical modification, making it an attractive starting point for developing new chemical entities. Its activity is often linked to its ability to chelate metal ions, a property that can be finely tuned through derivatization.[3]
A critical feature of the 4-hydroxyquinoline system is its existence in a tautomeric equilibrium with its quinolin-4(1H)-one form. This keto-enol tautomerism dictates the molecule's reactivity, offering distinct opportunities for selective derivatization at the oxygen (O-alkylation/acylation) or nitrogen (N-alkylation) atoms, in addition to modifications on the aromatic core. Understanding and controlling this equilibrium is paramount for achieving desired synthetic outcomes.
Strategic Derivatization Pathways
The can be systematically approached by targeting three primary reactive zones: the C4-hydroxyl/keto group, the N1-position of the quinolone tautomer, and the aromatic carbocyclic ring. Each site offers a unique handle to modulate the scaffold's physicochemical and pharmacological properties.
Pathway 1: Functionalization at the C4-Position (O-Alkylation & O-Acylation)
Modification of the C4-hydroxyl group is a primary strategy to alter lipophilicity, metabolic stability, and hydrogen bonding capacity. Converting the hydroxyl to an ether or ester can profoundly impact a compound's cell permeability and target engagement.
This classic method provides a reliable route to synthesize 4-alkoxyquinoline derivatives. The protocol involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for irreversible deprotonation, driving the reaction forward. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring a phase-transfer catalyst in polar aprotic solvents like DMF or acetonitrile to enhance reactivity.
-
Solvent: Anhydrous polar aprotic solvents (e.g., DMF, THF, Acetonitrile) are preferred as they solvate the cation of the base without interfering with the nucleophilic alkoxide.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium salt.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat to 50-70 °C if the halide is unreactive) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative O-Alkylation Reactions
| Alkylating Agent | Base/Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|
| Methyl Iodide | NaH / DMF | 25 | 85-95 |
| Benzyl Bromide | K₂CO₃ / Acetonitrile | 80 | 80-90 |
| Ethyl Bromoacetate | NaH / THF | 25 | 75-85 |
Caption: General workflow for O-alkylation of this compound.
Esterification is another key derivatization, often used to create prodrugs that can be hydrolyzed in vivo to release the active hydroxyl compound. This reaction is typically performed with an acyl chloride or anhydride.[4]
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides are highly reactive and suitable for this transformation.
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction, preventing side reactions.[4]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or THF (0.2 M) in a round-bottom flask.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue via recrystallization or column chromatography.
Caption: Reaction scheme for the O-acylation of this compound.
Pathway 2: C-H Functionalization of the Aromatic Core
Direct modification of the quinoline ring system allows for the introduction of a wide range of functional groups to build complex molecules and explore structure-activity relationships (SAR).[5] Electrophilic aromatic substitution is a powerful tool for this purpose.
Introducing a second halogen atom (e.g., bromine or iodine) onto the carbocyclic ring creates a new handle for subsequent cross-coupling reactions. The existing substituents (5-Cl, 8-Me, 4-OH) will direct the position of the incoming electrophile, typically to the C7 position.
Causality Behind Experimental Choices:
-
Reagents: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are safe and effective sources of electrophilic halogens for activated aromatic systems.
-
Solvent: Acetic acid or other polar solvents can facilitate the reaction.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (0.2 M).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.
-
Stir the mixture for 12-18 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Pour the reaction mixture into a large volume of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 7-bromo-5-chloro-8-methylquinolin-4-ol derivative. Further purification can be achieved by recrystallization.
With a halogenated quinoline in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form new carbon-carbon bonds, linking aryl or heteroaryl moieties to the quinoline core.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential for the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium species and promoting efficient coupling.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid partner for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Step-by-Step Protocol (for a 7-Bromo derivative):
-
In a reaction vessel, combine the 7-bromo-5-chloro-8-methylquinolin-4-ol (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Potential Suzuki-Miyaura Coupling Partners
| Boronic Acid | Product Substituent | Potential Application |
|---|---|---|
| Phenylboronic acid | 7-Phenyl | Core scaffold extension |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl) | Modulating electronics/solubility |
| Pyridine-3-boronic acid | 7-(Pyridin-3-yl) | Introducing H-bond acceptor |
| Thiophene-2-boronic acid | 7-(Thiophen-2-yl) | Bioisosteric replacement |
Caption: Scheme for Suzuki-Miyaura cross-coupling on a halogenated quinolinol.
General Experimental Procedures & Characterization
Reaction Monitoring: Progress of all reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) and visualized under UV light (254 nm).
Work-up and Purification: Standard aqueous work-up procedures involving extraction with an immiscible organic solvent are common. Purification of the final compounds is typically achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Structural Confirmation: The identity and purity of all synthesized derivatives must be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and placement of new functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for esters, O-H stretch for starting material).
By applying these strategic derivatization protocols, researchers can efficiently generate libraries of novel this compound analogs for screening in various biological assays, accelerating the path toward the discovery of new and effective therapeutic agents.
References
- Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2024).
- Quinolin-4-ones: Methods of Synthesis and Applic
- One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.).
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
- 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. (2025). JIN DUN CHEMISTRY.
- PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. (2001).
- (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. (n.d.). MDPI.
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- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals [jindunchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Preclinical Characterization of 5-Chloro-8-methylquinolin-4-ol
Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 5-Chloro-8-methylquinolin-4-ol, a novel small molecule based on the quinoline scaffold. Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including potent anticancer and kinase inhibitory effects.[1][2] This guide is designed for researchers in drug discovery and development, offering a logical, multi-stage strategy that progresses from initial physicochemical and phenotypic screening to target identification, mechanism of action elucidation, and preliminary in vivo efficacy assessment. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and interpretable data generation.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system is a cornerstone in the development of therapeutic agents, with several FDA-approved drugs incorporating this scaffold, particularly as kinase inhibitors in oncology.[3] Its unique structure and chemical versatility make it an ideal starting point for designing novel bioactive compounds.[1] When approaching a new derivative like this compound, a systematic and integrated experimental plan is critical to efficiently uncover its therapeutic potential and mechanism of action. This guide outlines such a plan, providing both the strategic rationale and detailed, field-tested protocols to navigate the early stages of the drug discovery pipeline.
Section 1: Foundational Physicochemical and In Vitro ADME/Tox Profiling
1.1 Rationale: Establishing a "Drug-Like" Profile Before committing to extensive biological assays, it is crucial to assess the fundamental physicochemical properties and early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound.[4] These properties are critical determinants of a molecule's behavior in biological systems, influencing its solubility, membrane permeability, metabolic stability, and potential for off-target toxicity.[5][6] Controlling these descriptors significantly increases the probability of developing a successful oral drug candidate.[7]
1.2 Data Summary: Physicochemical & ADME/Tox Parameters The following table summarizes key in silico and in vitro assays that form a standard initial assessment panel.
| Parameter / Assay | Description | Importance in Drug Discovery | Typical Method/Provider |
| Physicochemical Properties | |||
| Molecular Weight (MW) | Mass of the molecule. | Influences absorption and diffusion; typically <500 Da for oral drugs.[8] | Calculation |
| clogP | Calculated logarithm of the octanol/water partition coefficient. | Measures lipophilicity, affecting solubility, permeability, and promiscuity.[5] | Calculation |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Influences solubility and membrane permeability. | Calculation |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Influences solubility and membrane permeability. | Calculation |
| In Vitro ADME/Tox Assays | |||
| Aqueous Solubility | Measures the maximum concentration of the compound that can dissolve in an aqueous buffer. | Poor solubility limits absorption and bioavailability.[6] | Kinetic/Thermodynamic |
| CYP450 Inhibition | Assesses inhibition of key drug-metabolizing cytochrome P450 enzymes (e.g., 3A4, 2D6).[9] | High inhibition can lead to drug-drug interactions and toxicity. | P450-Glo™ Assays[9] |
| hERG Channel Binding | Measures binding to the hERG potassium channel.[4] | hERG blockade is a major cause of acquired long QT syndrome and cardiac arrhythmia. | Fluorescence Assay[10] |
| Plasma Protein Binding | Determines the fraction of the compound bound to plasma proteins. | High binding can limit the free drug available to act on the target. | Rapid Equilibrium Dialysis |
| Cytotoxicity | General assessment of cell killing across multiple cell lines. | Provides initial indication of potency and potential therapeutic window. | CellTiter-Glo®[11][12] |
| Hepatotoxicity | Assesses toxicity towards liver cells (e.g., HepG2). | A key safety liability for many compounds. | In vitro assays[11] |
Section 2: Primary Phenotypic Screening - Assessing Cellular Activity
2.1 Rationale: Identifying a Biological Footprint The first biological question is whether this compound exerts any effect on living cells, specifically cancer cells, given the known activities of related compounds.[13] A cell viability assay serves as a robust initial screen to measure the compound's cytotoxic or anti-proliferative capacity. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[14][15] A dose-dependent decrease in cell viability identifies the compound as "active" and provides a half-maximal inhibitory concentration (IC50), a key measure of potency.
2.2 Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This homogeneous "add-mix-measure" assay uses a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.[14][16] The loss of viable, metabolically active cells results in a decrease in total ATP and a corresponding drop in luminescence.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a white, opaque-walled 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve the desired final concentrations (e.g., 100 µM to 5 nM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Luminescence Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the average luminescence from vehicle control wells as 100% viability and the background (no cells) as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
-
Section 3: Target Deconvolution and Validation
3.1 Rationale: From "What It Does" to "How It Works" Once phenotypic activity is confirmed, identifying the direct molecular target(s) of the compound is a critical and often challenging step in drug discovery.[17] This process, known as target deconvolution, is essential for optimizing the compound, understanding its mechanism of action, and predicting potential side effects. Given that many quinoline derivatives function as kinase inhibitors, a logical strategy involves screening for kinase activity followed by biophysical confirmation of direct target engagement in a cellular context.[3][18]
3.2 Overall Experimental Workflow for Target Identification
Caption: A representative kinase signaling pathway.
4.3 Protocol: Western Blotting for Phospho-Protein Analysis
-
Principle: This protocol quantifies changes in the phosphorylation state of key signaling proteins following compound treatment, providing a direct readout of pathway activity. [19]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal signaling.
-
Dose-Response and Time-Course: Treat cells with varying concentrations of this compound for different durations (e.g., 0, 15 min, 1 hr, 6 hr, 24 hr). Include a positive control (e.g., a known inhibitor of the pathway) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [20] 4. Protein Quantification and Sample Prep: Determine protein concentration (e.g., BCA assay), normalize samples, and prepare for SDS-PAGE as described in the CETSA protocol.
-
Western Blotting: Perform SDS-PAGE and protein transfer.
-
Antibody Incubation: Probe separate membranes with primary antibodies against the phosphorylated form of a protein (e.g., anti-p-ERK) and its total protein counterpart (e.g., anti-total-ERK). The total protein serves as a loading control.
-
Detection and Analysis: Detect and quantify band intensities. Express the results as a ratio of phospho-protein to total protein to account for any changes in overall protein expression.
-
4.4 Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
-
Principle: RT-qPCR is a highly sensitive technique used to measure changes in the expression levels of specific genes that are downstream of a signaling pathway. [21][22]This can reveal how target inhibition ultimately alters cellular programs related to proliferation, apoptosis, or other relevant processes. [23]
-
Step-by-Step Methodology:
-
Cell Treatment and RNA Isolation: Treat cells as in the Western blot protocol (typically for longer time points, e.g., 6-24 hours). Isolate total RNA using a commercial kit (e.g., RNeasy from Qiagen).
-
RNA Quality and Quantification: Assess RNA integrity (e.g., via gel electrophoresis) and quantify its concentration (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers. [21] 4. qPCR Reaction Setup: In a qPCR plate, set up reactions containing: cDNA template, forward and reverse primers for the target gene (e.g., c-Myc, Cyclin D1), and a SYBR Green qPCR master mix. [24]Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Also include no-template controls (NTC).
-
qPCR Run: Perform the qPCR on a real-time PCR instrument. The instrument will monitor the fluorescence of SYBR Green, which increases as the target DNA is amplified.
-
Data Analysis: Use the ΔΔCt method for relative quantification. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a defined threshold. [23]Calculate the fold change in gene expression in compound-treated samples relative to vehicle-treated samples, after normalizing to the housekeeping gene.
-
Section 5: Preliminary In Vivo Efficacy Assessment
5.1 Rationale: Bridging the Gap from Bench to Bedside Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential. The cell line-derived xenograft (CDX) model is a foundational in vivo system in cancer research where human cancer cells are implanted into immunodeficient mice. [25][26]These models are invaluable for evaluating a compound's ability to inhibit tumor growth in a complex biological environment. [27]Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, offer even greater clinical relevance but are typically employed at later stages. [28][29] 5.2 Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Principle: This study measures the effect of systemically administered this compound on the growth of established human tumors in mice.
-
High-Level Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (the same line that showed high in vitro sensitivity) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Receives the formulation vehicle (e.g., saline + 5% Tween 80).
-
Treatment Group(s): Receive this compound at one or more dose levels, administered via a clinically relevant route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) on a defined schedule (e.g., once daily for 21 days).
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent.
-
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI), expressed as a percentage, to quantify the compound's efficacy.
-
5.3 In Vivo Study Timeline
Caption: A typical timeline for a cell line-derived xenograft study.
Conclusion
This application guide presents a logical and robust workflow for the initial characterization of this compound. By systematically progressing from foundational property assessment and phenotypic screening to rigorous target validation, mechanism of action studies, and finally, in vivo testing, researchers can efficiently build a comprehensive data package. This integrated approach, grounded in sound scientific principles, is designed to maximize the potential for identifying a promising new therapeutic candidate while generating the critical insights necessary to guide its further development.
References
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. [Link]
- In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candid
- Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. IJPPR. [Link]
- Patient-derived tumour xenografts as models for oncology drug development.
- Xenograft Models For Drug Discovery. Reaction Biology. [Link]
- Physicochemical properties. Fiveable. [Link]
- Quantitative Real Time PCR Protocol. Stack Lab. [Link]
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
- Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry via PMC. [Link]
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
- Kinase Panel Profiling. Pharmaron. [Link]
- What are the physicochemical properties of drug? LookChem. [Link]
- Advanced ADME-Tox Assays. MarinBio. [Link]
- Physicochemical Properties Of Drugs. Unacademy. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Toxicology assays - ADME. Labtoo. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology via NCBI. [Link]
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Kinase Screening & Profiling Service. BPS Bioscience. [Link]
- qPCR (real-time PCR) protocol explained. YouTube. [Link]
- Cell-TiterGLO Assay Service. IBT Bioservices. [Link]
- Monitoring gene expression: quantit
- Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
- Kinome Profiling Service. MtoZ Biolabs. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science via PMC. [Link]
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
- Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology via PMC. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- CETSA. Pelago Bioscience. [Link]
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
- Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
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Application Notes and Protocols for 5-Chloro-8-methylquinolin-4-ol in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of 5-Chloro-8-methylquinolin-4-ol. This document offers detailed protocols and explains the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical insights.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic substitution on the quinoline nucleus allows for the fine-tuning of a compound's pharmacological profile. This compound is a derivative that holds significant promise for further investigation, drawing on the established bioactivity of related quinolin-4-ol and quinolin-8-ol analogues. Its structural features, including the chloro and methyl substitutions, are anticipated to modulate its biological efficacy and target specificity.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the Gould-Jacobs reaction, a classic and versatile method for constructing the 4-hydroxyquinoline core.[1][2] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Proposed Synthetic Pathway
The synthesis commences with the reaction of 3-chloro-2-methylaniline with DEEM to form an intermediate, which then undergoes intramolecular cyclization at high temperature to yield the quinoline ring system. Subsequent hydrolysis and decarboxylation afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general principles of the Gould-Jacobs reaction.[1][2]
Materials:
-
3-chloro-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and heating apparatus (oil bath, reflux condenser)
Procedure:
-
Condensation: In a round-bottom flask, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the anilidomethylenemalonate intermediate.
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring.
-
Isolation of the Ester Intermediate: After cooling, the cyclized product, ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, may precipitate. The solid can be collected by filtration and washed with a suitable solvent like hexane or ether to remove the diphenyl ether.
-
Hydrolysis: Suspend the crude ester intermediate in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.
-
Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The carboxylic acid intermediate will precipitate. Collect the solid by filtration and wash with water. Heat the dried carboxylic acid intermediate at its melting point until the evolution of CO2 ceases to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry
Based on the extensive literature on structurally related quinoline derivatives, this compound is a promising candidate for investigation as an antimicrobial and anticancer agent.
Antimicrobial Activity
Quinoline derivatives, particularly 8-hydroxyquinolines, are known for their potent antimicrobial properties.[3] The closely related compound, 5-chloroquinolin-8-ol (cloxyquin), has demonstrated significant activity against Mycobacterium tuberculosis.[4] The mechanism of action is often attributed to the chelation of essential metal ions, which disrupts microbial enzymatic processes.[4]
Table 1: Antimicrobial Activity of a Structurally Related Quinoline
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.125 | 0.25 | [4] |
Anticancer Potential
The quinoline scaffold is also a key component of several anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways and the induction of apoptosis.[5] The substitution pattern on the quinoline ring plays a crucial role in determining the specific anticancer activity.
Caption: Proposed anticancer mechanisms of quinoline derivatives.
Protocols for Biological Evaluation
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.
Caption: Workflow for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound is a synthetically accessible compound with a high potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The provided protocols offer a robust framework for its synthesis and biological evaluation. Further investigation into its specific mechanisms of action and structure-activity relationships will be crucial in elucidating its full therapeutic potential.
References
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 5-Chloro-8-methylquinolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, technically detailed guide for the systematic investigation of the mechanism of action (MoA) for the novel small molecule, 5-Chloro-8-methylquinolin-4-ol. The protocols and strategies outlined herein are designed to facilitate a thorough understanding of its biological targets, downstream signaling effects, and ultimate cellular consequences.
Section 1: Introduction and Strategic Overview
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of yielding potent therapeutic agents across a spectrum of diseases, including cancer, malaria, and various infections.[1][2] The diverse pharmacological activities of these compounds often stem from their ability to interact with a wide array of biological targets, from protein kinases to microbial enzymes.[3] this compound is a novel synthetic quinoline derivative. Elucidating its mechanism of action is a critical step in its journey from a chemical entity to a potential therapeutic lead.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged workflow designed for the systematic deconvolution of a novel compound's MoA. Our approach is grounded in three core pillars:
-
Initial Phenotypic Assessment and Hypothesis Generation: Broadly characterizing the compound's biological effects to guide subsequent, more focused investigations.
-
Unbiased Target Identification and Direct Validation: Employing cutting-edge techniques to pinpoint the direct molecular binding partner(s) of the compound.
-
Pathway Deconvolution and Functional Characterization: Mapping the downstream signaling cascades and confirming the functional cellular outcomes resulting from target engagement.
This workflow is designed to be iterative, where findings from one stage inform and refine the experimental design of the next.
Figure 1: A logical workflow for Mechanism of Action (MoA) studies.
Section 2: Initial Characterization and Hypothesis Generation
Before embarking on complex target identification, a foundational understanding of the compound's general bioactivity is essential. This phase aims to generate a primary hypothesis about its cellular function.
In Vitro Anti-Proliferative and Cytotoxicity Screening
A logical first step for a novel compound with a potential anti-cancer profile is to assess its effect on cell viability across a diverse panel of human cancer cell lines. This provides not only a measure of potency (IC50) but also a preliminary indication of selectivity.
Protocol 2.1.1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| HCT116 | Colon Carcinoma | 1.8 |
| MCF-7 | Breast Adenocarcinoma | 7.3 |
| U87-MG | Glioblastoma | > 20 |
| Table 1: Hypothetical anti-proliferative activity of this compound. |
Section 3: Direct Target Identification Strategies
With a confirmed phenotype (e.g., anti-proliferative activity), the next critical phase is to identify the direct molecular target(s). A multi-pronged approach combining affinity-based and label-free methods is recommended for robust target discovery.[4][5][6]
Affinity-Based Pull-Down Approach
This classic method involves immobilizing the small molecule to isolate its binding partners from a cell lysate.[4][7]
Protocol 3.1.1: Synthesis of Biotinylated Probe and Affinity Purification
Rationale: Biotin's high affinity for streptavidin allows for efficient capture of the biotin-tagged compound along with its bound proteins.[4] A linker is crucial to minimize steric hindrance.
Procedure:
-
Probe Synthesis: Synthesize a derivative of this compound with a suitable linker (e.g., a short PEG chain) terminating in an amine group. This amine can then be conjugated to NHS-Biotin. Chemical synthesis protocols are beyond the scope of this guide but are a prerequisite.
-
Lysate Preparation: Culture a sensitive cell line (e.g., HCT116) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the pre-cleared cell lysate with the biotinylated probe (and a biotin-only control) for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion followed by LC-MS/MS analysis to identify the proteins. Candidate targets are those significantly enriched in the probe pull-down compared to the biotin-only control.
Label-Free Target Identification: DARTS
Drug Affinity Responsive Target Stability (DARTS) leverages the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to proteolytic degradation.[4]
Protocol 3.2.1: DARTS Assay
Procedure:
-
Lysate Preparation: Prepare a native cell lysate as described in Protocol 3.1.1.
-
Compound Incubation: Aliquot the lysate into several tubes. Add this compound to the treatment tubes and an equivalent volume of vehicle (DMSO) to the control tubes. Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) at a predetermined optimal concentration to each tube. Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples immediately.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blot if a candidate target is already suspected. A protein that is protected from degradation in the presence of the compound will appear as a more intense band compared to the vehicle control.
Figure 2: Workflow for the DARTS (Drug Affinity Responsive Target Stability) assay.
Section 4: Target Validation and Pathway Analysis
Identifying a candidate protein is not sufficient; it must be validated as the genuine target responsible for the observed phenotype.
Biochemical Validation: In Vitro Kinase Assay
Many quinoline derivatives are known to be kinase inhibitors. If a kinase is identified as a primary candidate (e.g., "Kinase X"), its inhibition must be confirmed biochemically.
Protocol 4.1.1: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
Rationale: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] Less ADP indicates greater inhibition.
Materials:
-
Recombinant active Kinase X
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells, including Kinase X, its substrate, and ATP in kinase buffer. Add serial dilutions of this compound.
-
Incubation: Incubate at 30°C for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The signal is proportional to the ADP concentration. Calculate the percentage of inhibition and determine the IC50 value.
Cellular Target Engagement: NanoBRET™ Assay
To confirm that the compound engages its target within a live cell, intracellular assays are essential. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[9][10]
Protocol 4.2.1: NanoBRET™ Target Engagement Assay
Procedure:
-
Cell Line Engineering: Transfect cells with a vector expressing the target protein (Kinase X) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer (which also binds to the target) and serial dilutions of the test compound (this compound) to the cells.
-
Incubation: Incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoLuc® substrate and measure both donor (luciferase) and acceptor (tracer) emission signals.
-
Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the compound results in a loss of BRET signal, allowing for the determination of an intracellular IC50.
Analysis of Downstream Signaling
If this compound inhibits Kinase X, the phosphorylation of Kinase X's known downstream substrates should decrease. Western blotting is the standard method to verify this.
Protocol 4.3.1: Western Blot for Phospho-Substrate
Procedure:
-
Treatment: Treat a sensitive cell line with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of Kinase X (e.g., anti-phospho-Substrate Y). Also, probe a separate blot with an antibody for the total amount of Substrate Y as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the phospho-Substrate Y signal, without a change in total Substrate Y, confirms that the compound inhibits the Kinase X signaling pathway in cells.
Figure 3: Hypothetical signaling pathway inhibited by the compound.
Section 5: Characterizing Cellular Consequences
The final phase connects the molecular mechanism to the ultimate cellular phenotype observed in initial screens.
Cell Cycle Analysis
Many anti-proliferative agents function by inducing cell cycle arrest. This can be readily assessed by flow cytometry.[11]
Protocol 5.1.1: Propidium Iodide Staining for Cell Cycle Analysis
Procedure:
-
Treatment: Treat cells with this compound at concentrations around its IC50 for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain with propidium iodide (PI), a fluorescent DNA intercalator.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Apoptosis Assay
If the compound is cytotoxic, it is important to determine if it induces programmed cell death (apoptosis).
Protocol 5.2.1: Annexin V/PI Apoptosis Assay
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is used to identify late apoptotic or necrotic cells with compromised membranes.[12]
Procedure:
-
Treatment and Harvesting: Treat and harvest cells as described in Protocol 5.1.1.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
References
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- University College London. Target Identification and Validation (Small Molecules).
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- Broad Institute.
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- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link][11]
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- Noble Life Sciences.
- Foley, T. L., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link][17]
- ResearchGate. Protocol for the synthesis of quinoline derivatives.
- Hongmanee, P., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link][20]
- Singh, P., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. [Link][1]
- Kumar, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link][2]
- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link][21]
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Application Notes and Protocols for the Computational Modeling of 5-Chloro-8-methylquinolin-4-ol
Abstract
These application notes provide a comprehensive guide for the computational modeling of 5-Chloro-8-methylquinolin-4-ol, a quinoline derivative with significant potential in drug discovery. Drawing upon the known biological activities of analogous compounds, this document outlines detailed protocols for a multi-faceted computational approach. This includes quantum mechanical characterization, molecular docking against putative biological targets, molecular dynamics simulations to assess complex stability, and the development of Quantitative Structure-Activity Relationship (QSAR) models. The causality behind each methodological choice is explained to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound through in silico methods.
Introduction: The Rationale for Computational Modeling of this compound
Quinoline and its derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] this compound, the subject of this guide, belongs to this promising class of compounds. While specific experimental data on this molecule is limited, its structural similarity to known bioactive agents, such as the antimicrobial agent 5-chloro-8-hydroxyquinoline (cloxyquin), strongly suggests its potential as a therapeutic candidate.[6][7][8] Cloxyquin has demonstrated potent activity against various pathogens, including Mycobacterium tuberculosis, and some quinoline derivatives have shown anticancer effects by inhibiting targets like the proteasome.[2][6][8]
Computational modeling offers a powerful and resource-efficient avenue to explore the therapeutic potential of this compound.[9][10][11] By employing a range of in silico techniques, we can predict its physicochemical properties, identify potential biological targets, elucidate its binding mechanisms at the atomic level, and guide the design of more potent and selective analogs. This document provides a structured and scientifically grounded workflow for the computational investigation of this molecule.
Physicochemical and Quantum Mechanical Characterization
Before investigating the interaction of this compound with biological macromolecules, it is essential to understand its intrinsic electronic and structural properties. Quantum mechanics (QM) calculations provide a highly accurate description of these characteristics.[12][13][14][15][16]
Protocol: Geometry Optimization and Electronic Property Calculation
This protocol details the use of Density Functional Theory (DFT) to obtain the optimized geometry and key electronic descriptors of this compound.
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.
Step 2: DFT Calculation Setup
-
Import the optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Select a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
-
Define the calculation type as "Optimization" and "Frequency" to obtain the optimized geometry and confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Set the charge to 0 and the multiplicity to 1 (singlet state).
-
Specify the solvent environment using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent to mimic physiological conditions.
Step 3: Execution and Analysis
-
Run the calculation.
-
Upon completion, analyze the output file to extract the optimized Cartesian coordinates.
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.
-
Calculate other relevant quantum chemical descriptors, such as the molecular electrostatic potential (MEP), to identify regions of positive and negative electrostatic potential, which are crucial for molecular recognition.
Data Presentation: Calculated Properties of this compound
| Property | Predicted Value (B3LYP/6-31G(d,p) in water) | Significance in Drug Discovery |
| Optimized Total Energy | To be calculated | Represents the molecule's stability. |
| HOMO Energy | To be calculated | Relates to the ability to donate electrons; important for interactions with electron-deficient sites. |
| LUMO Energy | To be calculated | Relates to the ability to accept electrons; important for interactions with electron-rich sites. |
| HOMO-LUMO Gap | To be calculated | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | To be calculated | Influences solubility and the ability to engage in polar interactions. |
| Molecular Electrostatic Potential | To be visualized | Maps regions of positive and negative charge, guiding the understanding of non-covalent interactions. |
Target Identification and Molecular Docking
Based on the known activities of similar quinoline derivatives, we can hypothesize potential biological targets for this compound. For its potential antimicrobial activity, bacterial enzymes involved in essential processes are plausible targets. For anticancer activity, proteins like kinases or the proteasome are of interest.[2] Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[17][18][19][20]
Protocol: Molecular Docking of this compound
This protocol describes a general workflow for docking this compound into a putative protein target.
Step 1: Target and Ligand Preparation
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
-
Prepare the protein using software like AutoDockTools or Chimera. This involves removing water molecules and co-solvents, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Use the QM-optimized structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using AutoDockTools.
-
Step 2: Grid Box Definition
-
Define the search space for docking by creating a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present, center the grid box on its location.
Step 3: Docking Simulation
-
Use a docking program such as AutoDock Vina.
-
Set the exhaustiveness parameter to control the thoroughness of the conformational search (a higher value increases accuracy but also computational time).
-
Run the docking simulation.
Step 4: Analysis of Docking Results
-
Analyze the output file, which will contain a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in the context of the protein's active site using a molecular visualization tool (e.g., PyMOL, VMD).
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
Visualization: Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time.[21][22][23][24][25]
Protocol: MD Simulation of the this compound-Protein Complex
This protocol outlines the steps for running an MD simulation using GROMACS.
Step 1: System Preparation
-
Take the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Generate the ligand topology and parameters using a force field parameterization server (e.g., SwissParam, CGenFF).
-
Choose a suitable protein force field (e.g., AMBER, CHARMM).
-
Place the complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
Step 2: Energy Minimization
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
Step 3: Equilibration
-
Perform a two-phase equilibration:
-
NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. Gradually release the position restraints.
-
Step 4: Production MD
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) without any restraints.
Step 5: Trajectory Analysis
-
Analyze the MD trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
Visualization: MD Simulation Workflow
Caption: A standard workflow for molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
If experimental activity data for a series of quinoline analogs is available, QSAR modeling can be employed to build a mathematical relationship between the chemical structures and their biological activities.[26][27][28][29][30] This can be used to predict the activity of this compound and to guide the design of new, more potent derivatives.
Protocol: Development of a QSAR Model
This protocol provides a general outline for creating a QSAR model.
Step 1: Data Set Preparation
-
Compile a dataset of quinoline derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Split the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.
Step 2: Descriptor Calculation
-
For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural and physicochemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., shape indices) descriptors. Software like PaDEL-Descriptor or RDKit can be used for this purpose.
Step 3: Model Building and Validation
-
Use a statistical method to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest or Support Vector Machines.
-
Perform internal validation on the training set using techniques like leave-one-out cross-validation (q²) to assess the model's robustness.
-
Perform external validation on the test set to evaluate the model's predictive power (r²_pred).
Step 4: Model Application
-
Use the validated QSAR model to predict the biological activity of this compound.
Visualization: QSAR Modeling Workflow
Caption: A schematic representation of the QSAR modeling process.
Conclusion and Future Directions
The computational protocols outlined in these application notes provide a robust framework for the initial assessment of this compound as a potential drug candidate. By integrating quantum mechanics, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain significant insights into its properties, potential targets, and mechanism of action. The results from these in silico studies will be instrumental in guiding future experimental investigations, including chemical synthesis of analogs and in vitro and in vivo biological testing. This iterative cycle of computational prediction and experimental validation is at the heart of modern drug discovery and development.
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- GROMACS tutorial | Biomolecular simul
- Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2020-2025). PMC - NIH. [Link]
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- Introduction to QSAR modeling based on RDKit and Python.GitHub. [Link]
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- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed. [Link]
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- 13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
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- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
- Computational Approaches in Drug Designing and Their Applications.
- Computational approaches to drug design.Drug Discovery News. [Link]
- Computational Methods in Drug Discovery.PMC - NIH. [Link]
- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.Antimicrobial Agents and Chemotherapy. [Link]
- Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.MDPI. [Link]
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). MDPI. [Link]
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- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2025).
- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Medical Press. [Link]
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).NIH. [Link]
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Application Notes and Protocols for 5-Chloro-8-methylquinolin-4-ol in Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide focuses on a specific, yet promising derivative: 5-Chloro-8-methylquinolin-4-ol . As a member of the quinolin-4-one class, this compound exists in tautomeric equilibrium with its 4-hydroxyquinoline form, a feature that influences its chemical reactivity and biological interactions.[2] While direct literature on this exact molecule is emerging, its structural similarity to well-studied quinolines provides a strong rationale for its investigation in various therapeutic areas. This document provides a technical overview of its synthesis, potential applications, and detailed protocols for its biological evaluation, designed for researchers and professionals in drug discovery.
Core Physicochemical & Structural Profile
Understanding the fundamental properties of a compound is the first step in its journey through the drug discovery pipeline. This compound's structure, featuring a chlorine atom at position 5, a methyl group at position 8, and a hydroxyl group at position 4, suggests potential for diverse biological activities, from antimicrobial to anticancer. The quinolin-4-one core is a well-established pharmacophore found in many approved drugs.[3]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 5-Chloro-8-quinolinol (Cloxyquin)[4][5][6] | 5-Chloro-8-methylquinoline[7] |
| Molecular Formula | C₁₀H₈ClNO | C₉H₆ClNO | C₁₀H₈ClN |
| Molecular Weight | 193.63 g/mol | 179.60 g/mol | 177.63 g/mol |
| CAS Number | Not available | 130-16-5 | 78941-95-4 |
| Appearance | Predicted: Crystalline solid | Yellowish to orange powder | Not specified |
| Melting Point | Not specified | 122-124 °C | Not specified |
| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents like DMSO, ethanol. | Water: 0.019 g/L; Soluble in ethanol, chloroform. | Not specified |
| LogP | Predicted: ~3.2 | 3.02 | Not specified |
Note: Some properties for the title compound are predicted based on its structure and the known properties of closely related analogs.
Synthesis Protocol: A Proposed Pathway
The synthesis of quinolin-4-ones is well-documented, with the Gould-Jacobs reaction being a robust and versatile method.[3] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization. A plausible and efficient route to synthesize this compound is adapted from established procedures for similar structures.[8]
Proposed Synthetic Workflow
The synthesis begins with 5-chloro-2-methylaniline, which undergoes condensation and subsequent thermal cyclization to form the quinoline core.
Caption: Proposed Gould-Jacobs synthesis pathway for this compound.
Step-by-Step Synthesis Protocol
Step 1: Condensation of 5-Chloro-2-methylaniline with DEEM
-
In a round-bottom flask, combine 5-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120°C for 2 hours with stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After completion, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl ((5-chloro-2-methylphenyl)amino)methylene)malonate, can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried. Recrystallization from ethanol or a similar solvent may be performed for further purification.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest several promising avenues for therapeutic development, drawing parallels from the extensive pharmacology of related quinoline derivatives.[1]
Caption: A typical workflow for the initial in vitro screening of a novel compound for anticancer activity.
Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation : Prepare a 2x concentrated stock of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock to achieve a range of desired final concentrations.
-
Inoculum Preparation : Prepare a standardized microbial inoculum as per CLSI guidelines (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).
-
Inoculation : Add the prepared inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation : Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or as required for fungi.
-
Reading Results : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the anti-proliferative effect of the compound on cancer cell lines. [9]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. [9]5. Absorbance Reading : Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Concluding Remarks & Future Directions
This compound is a compound with significant, albeit largely unexplored, potential in drug discovery. Its synthesis is achievable through established chemical reactions, and its structural analogy to compounds with proven antitubercular, antimicrobial, and anticancer activities provides a solid foundation for its investigation. The protocols outlined in this guide offer a clear path for researchers to begin characterizing its biological profile.
Future work should focus on a comprehensive screening against a diverse panel of microbial strains and cancer cell lines. Should potent activity be confirmed, subsequent efforts would involve structure-activity relationship (SAR) studies to optimize efficacy and safety, followed by mechanism-of-action studies and, ultimately, in vivo evaluation in relevant disease models.
References
- Quinolin-4-ones: Methods of Synthesis and Applic
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]
- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. [Link]
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Chemsrc. [Link]
- 4-Quinolone. Wikipedia. [Link]
- QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
- The structure and numbering of 5-chloro-8-hydroxyquinoline.
- 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. JIN DUN CHEMISTRY. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 5. 5-Chloro-8-quinolinol 95 130-16-5 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-8-methylquinolin-4-ol
Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield and purity. Our approach is grounded in the principles of the Gould-Jacobs reaction, the most common and versatile method for preparing 4-hydroxyquinoline derivatives.[1]
I. Overview of the Gould-Jacobs Synthesis Pathway
The synthesis of this compound is typically achieved through a four-step sequence known as the Gould-Jacobs reaction.[1] This classic method involves the condensation of a substituted aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization, saponification, and finally, decarboxylation.
The overall transformation can be visualized as follows:
Caption: The four-step sequence of the Gould-Jacobs reaction for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction. Optimization of temperatures and reaction times is highly recommended for specific laboratory conditions.
Step 1: Synthesis of Diethyl ((2-chloro-5-methylanilino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
-
Dissolve the crude intermediate from Step 1 in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Step 3: Saponification to 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
-
Suspend the cyclized product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 4: Decarboxylation to this compound
-
Place the dried carboxylic acid from Step 3 in a flask suitable for high-temperature reactions.
-
Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.
-
The crude this compound can then be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: The initial condensation reaction (Step 1) is sluggish or does not go to completion.
-
Possible Cause 1: Low Reaction Temperature. The condensation of anilines with diethyl ethoxymethylenemalonate is thermally driven.
-
Solution: Ensure the reaction temperature is maintained between 100-130°C. Monitor the temperature of the reaction mixture directly, not just the heating mantle setting.
-
-
Possible Cause 2: Impure Starting Materials. The purity of the 2-chloro-5-methylaniline is crucial. Basic impurities can interfere with the reaction.
-
Solution: Use freshly distilled or recrystallized 2-chloro-5-methylaniline. Check the purity of the diethyl ethoxymethylenemalonate, as it can decompose on storage.
-
-
Possible Cause 3: Inefficient Removal of Ethanol. The condensation is a reversible reaction, and the removal of the ethanol byproduct drives the equilibrium towards the product.
-
Solution: If conducting the reaction under atmospheric pressure, ensure the reflux condenser is efficient. For a more robust approach, consider setting up the reaction with a Dean-Stark trap to azeotropically remove the ethanol.
-
Q2: The yield of the thermal cyclization (Step 2) is very low.
-
Possible Cause 1: Insufficiently High Temperature. The electrocyclization step requires a significant amount of thermal energy.[2]
-
Solution: The reaction temperature needs to be above 250°C. The choice of a high-boiling solvent like diphenyl ether (b.p. 259°C) or Dowtherm A is critical.[2] Ensure your heating apparatus can safely and consistently maintain this temperature.
-
-
Possible Cause 2: Product Degradation. While high temperatures are necessary, prolonged heating can lead to decomposition of the product.[3]
-
Solution: Optimize the reaction time at the target temperature. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. A time-temperature study may be necessary to find the optimal balance.[3]
-
-
Possible Cause 3: Formation of Regioisomers. With an asymmetrically substituted aniline like 2-chloro-5-methylaniline, there is a possibility of forming two different regioisomers during the cyclization. The cyclization can occur at either of the two ortho positions to the amino group.
-
Solution: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[2] In this case, cyclization is expected to be favored at the less sterically hindered position. However, if a mixture of isomers is obtained, careful purification by column chromatography may be required.
-
Q3: The saponification (Step 3) results in a dark, intractable mixture.
-
Possible Cause 1: Presence of Impurities from the Previous Step. Residual high-boiling solvent or byproducts from the cyclization can lead to side reactions under the basic conditions of saponification.
-
Solution: Ensure the product from Step 2 is thoroughly washed to remove the high-boiling solvent. If the material is very impure, consider a purification step (e.g., recrystallization) before proceeding to saponification.
-
-
Possible Cause 2: Air Oxidation. At high pH and temperature, phenolic compounds can be susceptible to air oxidation, leading to colored impurities.
-
Solution: Conduct the saponification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q4: The final product after decarboxylation (Step 4) is impure and difficult to purify.
-
Possible Cause 1: Incomplete Decarboxylation. If the heating is not sufficient in time or temperature, the final product will be contaminated with the starting carboxylic acid.
-
Solution: Ensure the decarboxylation is complete by monitoring for the cessation of gas evolution. Heating should be uniform.
-
-
Possible Cause 2: Thermal Decomposition. Overheating during decarboxylation can lead to charring and the formation of tarry byproducts.
-
Solution: Conduct the decarboxylation at the lowest temperature at which gas evolution is observed. Performing the reaction under vacuum can help to lower the required temperature.
-
-
Possible Cause 3: Inefficient Purification. 4-Hydroxyquinolines can be challenging to purify due to their polarity and potential for zwitterion formation.
-
Solution: Recrystallization is often the most effective method. Experiment with different solvents. A mixture of a polar solvent (like ethanol or DMF) and a non-polar solvent (like water or hexane) can be effective. If recrystallization fails, column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or chloroform) may be necessary.
-
IV. Frequently Asked Questions (FAQs)
Q: Can I perform the Gould-Jacobs reaction as a one-pot synthesis?
A: While some variations of the Gould-Jacobs reaction have been adapted for one-pot procedures, it is generally not recommended for this specific substrate due to the vastly different optimal conditions for each step. The high temperatures required for cyclization and decarboxylation are often incompatible with the starting materials and intermediates of the earlier steps. A stepwise approach with isolation of intermediates generally leads to higher overall yields and purity.
Q: Are there any modern alternatives to the high-temperature thermal cyclization?
A: Yes, microwave-assisted synthesis has emerged as a powerful tool for accelerating the Gould-Jacobs reaction.[3] Microwave heating can rapidly and efficiently achieve the high temperatures required for cyclization, often leading to significantly reduced reaction times and improved yields.[3] If you have access to a microwave reactor, it is a highly recommended optimization strategy.
Q: How does the chloro and methyl substitution pattern affect the reaction?
A: The electronic and steric effects of the substituents on the aniline ring play a significant role. The methyl group is an electron-donating group, which generally favors the Gould-Jacobs reaction.[1] The chloro group is electron-withdrawing but its steric bulk can influence the regioselectivity of the cyclization. The substitution pattern of 2-chloro-5-methylaniline will direct the cyclization to the less hindered position, leading to the desired 8-methyl product.
Q: What are the expected spectral characteristics of the final product?
A: For this compound, you can expect the following:
-
¹H NMR: Aromatic protons in the quinoline ring system, a signal for the methyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the nine carbons of the quinoline core and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (193.63 g/mol ). The isotopic pattern of the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable.
Q: What safety precautions should I take?
A: The Gould-Jacobs reaction involves high temperatures and potentially hazardous chemicals.
-
High Temperatures: Use appropriate heating mantles and ensure your glassware is free of cracks. Work in a well-ventilated fume hood.
-
Chemical Hazards: Substituted anilines can be toxic. Diethyl ethoxymethylenemalonate is a lachrymator. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: When heating in a sealed vessel (e.g., microwave reactor), be aware of the potential for pressure buildup. Follow the manufacturer's safety guidelines.
V. Visualization of Troubleshooting Logic
Caption: A flowchart outlining the logical steps for troubleshooting the synthesis of this compound.
VI. References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF. [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]
-
Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ResearchGate. The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
-
Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
National Institutes of Health. Malonates in Cyclocondensation Reactions - PMC. [Link]
-
ScienceDirect. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
National Institutes of Health. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC. [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [Link]
-
NIST WebBook. Clioquinol. [Link]
-
Organic Syntheses Procedure. diethyl methylenemalonate. [Link]
-
PubChem. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808. [Link]
Sources
troubleshooting quinolinol synthesis reactions
Welcome to the technical support hub for quinolinol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and robust troubleshooting strategies.
General Troubleshooting & FAQs
This section addresses broad issues that can arise across various named reactions for quinolinol synthesis.
Q1: My reaction mixture has turned into a thick, dark tar. What's happening and how can I prevent it?
A1: Tar formation is a frequent and frustrating issue, particularly in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses.
-
Causality: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed from glycerol, or crotonaldehyde).[1][2] These highly reactive intermediates can self-condense under harsh conditions, leading to intractable polymeric materials. Excessively high temperatures can also cause decomposition of the starting materials and products.[3]
-
Preventative Measures:
-
Temperature Control: This is the most critical factor. Carefully monitor and control the internal reaction temperature. For notoriously exothermic reactions like the Skraup, it's often best to remove external heating once the reaction has been initiated.[3] Slow, dropwise addition of reagents into the heated reaction mixture can also help manage the exotherm.[1]
-
Use of Moderators (Skraup Synthesis): The addition of a moderating agent such as ferrous sulfate (FeSO₄) or boric acid is highly recommended to tame the violent nature of the Skraup reaction.[3][4][5][6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the oxidation step over a longer period.[3][5]
-
In Situ Generation: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation at a controlled rate can minimize its concentration and thus reduce polymerization.[1]
-
Q2: My reaction shows low or no conversion of the starting material. What are the likely causes?
A2: A stalled reaction can be attributed to several factors, from reagent quality to the intrinsic reactivity of your substrates.
-
Causality & Solutions:
-
Poor Substrate Reactivity: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂) are significantly less nucleophilic.[7] This deactivation can dramatically slow down or even halt the initial Michael addition or condensation step.[3][7] You may need to use harsher conditions (higher temperatures, stronger acids), but be mindful that this increases the risk of side reactions. Alternatively, consider a different synthetic route or installing the electron-withdrawing group later in the sequence.
-
Catalyst Issues: Ensure your acid catalyst (Brønsted or Lewis) is active and used in the correct concentration.[1][8] In some cases, water generated during the reaction can inhibit the catalyst or unfavorably shift equilibria.[3] Using anhydrous reagents or a setup that removes water (e.g., Dean-Stark trap) can be beneficial.
-
Insufficient Temperature: Many quinoline syntheses require significant thermal energy to overcome activation barriers, particularly the cyclization step.[3] If your reaction is clean but stalled, a cautious, incremental increase in temperature while monitoring via TLC is warranted.
-
Q3: My TLC plate shows a complex mixture of spots. How do I identify my product and what are the likely byproducts?
A3: A messy reaction profile is common. Systematic analysis is key.
-
Troubleshooting Workflow:
-
TLC Analysis: Run a TLC with your starting materials in separate lanes alongside the reaction mixture. The product should be a new spot. Quinoline rings are generally UV-active. Using a stain (e.g., permanganate) can also help visualize spots.
-
Common Byproducts: Besides tars, common byproducts include partially reduced intermediates (e.g., dihydroquinolines), regioisomers if the reactants are unsymmetrical, and products from side-reactions of intermediates.[1]
-
Purification Challenges: The basic nitrogen in the quinoline ring can cause streaking (tailing) on silica gel columns due to strong interactions with acidic silanol groups.[9] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to your eluent.[9] Alternatively, using neutral or basic alumina as the stationary phase can be a good solution.[9]
-
Synthesis-Specific Troubleshooting
The Skraup Synthesis
This classic method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[4] It is effective but notoriously vigorous.[4][10]
Q: My Skraup reaction was extremely violent and difficult to control, resulting in a low yield. How can I run it more safely?
A: The reaction's violence stems from the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[4][6]
-
Causality: The combination of concentrated sulfuric acid and glycerol at high temperatures generates acrolein rapidly, and the subsequent steps are also highly exothermic.[11] Without moderation, the reaction can "run away."
-
Solutions:
-
Moderators are Essential: Never run a Skraup synthesis without a moderator like ferrous sulfate (FeSO₄).[3][5]
-
Controlled Heating: Heat the mixture initially to start the reaction, then remove the external heat source and allow the reaction to proceed under its own exotherm.[3]
-
Slow Acid Addition: Add the sulfuric acid slowly and with efficient cooling to control the initial rate of acrolein formation.[5]
Workflow for a Moderated Skraup Synthesis
Caption: Controlled Skraup Synthesis Workflow.
-
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by strong acids.[8]
Q: I'm getting a very low yield in my Doebner-von Miller reaction, with significant tar formation. What's the main issue?
A: As with the Skraup synthesis, the primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2]
-
Causality: The α,β-unsaturated aldehyde or ketone is highly susceptible to self-condensation and polymerization in the presence of a strong acid catalyst.[1]
-
Solutions:
-
Catalyst Choice: Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (SnCl₄, ZnCl₂) can be used.[1][8] The optimal catalyst and concentration should be determined empirically for your specific substrates.
-
Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline salt is in an aqueous acidic phase can drastically reduce polymerization and improve yields by limiting the carbonyl's exposure to high acid concentrations.[2]
-
Slow Addition: Adding the carbonyl compound slowly to the hot acidic solution of the aniline helps maintain a low steady-state concentration, favoring the desired reaction over polymerization.[1]
-
The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[12]
Q: My Combes synthesis is giving me a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is a known challenge when using unsymmetrical anilines or β-diketones. The outcome is determined by a combination of steric and electronic effects during the rate-determining cyclization step.[12]
-
Causality: The cyclization is an electrophilic aromatic substitution. The protonated enamine intermediate will preferentially attack the most nucleophilic (electron-rich) and sterically accessible position on the aniline ring.[12][13]
-
Controlling Factors:
-
Aniline Substituents: Electron-donating groups on the aniline will direct the cyclization, while bulky groups will hinder it. For example, methoxy-substituted anilines tend to favor the formation of one isomer, while halo-substituted anilines may favor another.[12]
-
Diketone Structure: Increasing the steric bulk of the substituents on the β-diketone can strongly influence which carbonyl group participates in the initial condensation and subsequent cyclization.[12]
-
Acid Catalyst: While concentrated H₂SO₄ is common, other catalysts like polyphosphoric acid (PPA) can sometimes offer better results and improved regioselectivity.[12]
-
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[14][15]
Q: I'm having trouble with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What can I do?
A: This is a classic problem. The reaction can proceed via condensation at either α-carbon of the unsymmetrical ketone, leading to a mixture of products.[16][17]
-
Causality: The reaction can proceed through two main mechanistic pathways: an initial aldol addition or the formation of a Schiff base.[15][18] The relative rates of these pathways for each α-position of the ketone determine the product ratio.
-
Solutions:
-
Catalyst Selection: The choice of acid or base catalyst is critical.[16] Specific amine catalysts or the use of an ionic liquid have been shown to improve regioselectivity in certain cases.[17] Milder conditions, sometimes enabled by gold catalysts, can also favor one pathway over another.[16]
-
Directing Groups: A temporary directing group, such as a phosphoryl group, can be installed on one α-carbon of the ketone to block its reactivity, forcing the condensation to occur at the desired position.[16][17]
-
Data & Protocols
Table 1: Comparison of Common Quinolinol Synthesis Methods
| Synthesis Method | Starting Materials | Typical Conditions | Key Advantages | Common Issues & Disadvantages |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, High Temp. | Uses simple, inexpensive starting materials.[4] | Extremely exothermic, often violent; tar formation; low yields with substituted anilines.[2][4] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (Brønsted or Lewis) | More versatile than Skraup for substituted quinolines. | Prone to polymerization of carbonyl compound; tar formation.[1][2] |
| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄, PPA) | Good for preparing 2,4-disubstituted quinolines.[12][19] | Regioselectivity issues with unsymmetrical reactants.[12] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone | Acid or Base Catalysis | Generally milder conditions; good for polysubstituted quinolines.[16] | Requires pre-functionalized aniline; regioselectivity issues.[16][17] |
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective reaction monitoring is crucial for optimizing yield and minimizing byproduct formation.[3][20]
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.[20]
-
Sample Preparation: Dilute small aliquots of your starting material(s) and the reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Spotting: Use a capillary tube to apply small, concentrated spots to the baseline. It is essential to spot the aniline starting material, the reaction mixture, and a "co-spot" (both aniline and reaction mixture in the same spot) to accurately track the reaction's progress.
-
Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.
Troubleshooting Logic for a Failed Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. reddit.com [reddit.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. iipseries.org [iipseries.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 5-Chloro-8-methylquinolin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-8-methylquinolin-4-ol. As a specialized quinolinol derivative, ensuring its stability is paramount for reproducible experimental results and the development of robust pharmaceutical formulations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Understanding the Stability of this compound: A Proactive Approach
The stability of this compound is influenced by its inherent chemical structure, including the electron-withdrawing nature of the chloro group and the electron-donating methyl group, which can affect the electron density and reactivity of the quinoline ring.[1] The phenolic hydroxyl group at the 4-position is a key functional group that can be susceptible to oxidation. This guide will help you navigate the potential degradation pathways and implement strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a color change over time. What could be the cause?
A color change, typically to a yellowish or brownish hue, is often an indicator of degradation, most commonly due to oxidation. The phenolic hydroxyl group in the quinolinol structure is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[2] This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or excipients.
Q2: I'm observing peak broadening and the appearance of new, smaller peaks in my HPLC analysis of a stored sample. What does this suggest?
The appearance of new peaks and changes in the primary peak shape are classic signs of chemical degradation. These new peaks represent degradation products that have different retention times from the parent compound. Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.[3][4]
Q3: What are the optimal storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store it in a cool, dark, and dry place. A storage temperature of 2-8°C is advisable.[5] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.
Q4: How does pH affect the stability of this compound in solution?
Q5: Can I do anything to improve the stability of my this compound formulation?
Yes, several strategies can be employed to enhance stability. These include:
-
Use of Antioxidants: Incorporating antioxidants can help prevent oxidative degradation.
-
Chelating Agents: If metal-ion-catalyzed oxidation is a concern, adding a chelating agent can be beneficial.
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug molecule, protecting it from degradation.[5][9][10][11][12]
-
Light Protection: Storing solutions in amber vials or protecting them from light can prevent photodegradation.
-
pH Optimization: Buffering the solution to an optimal pH where the compound is most stable.
Troubleshooting Guide: Addressing Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid or solution | Oxidative degradation | Store under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant to solutions. Protect from light. |
| Precipitation from solution upon storage | Poor solubility at storage temperature or pH change. | Re-evaluate the solvent system and solubility. Ensure the storage temperature is appropriate. Buffer the solution to maintain a stable pH. |
| Emergence of new peaks in chromatogram | Chemical degradation (hydrolysis, oxidation, etc.) | Conduct forced degradation studies to identify degradation products. Develop and validate a stability-indicating HPLC method. |
| Loss of potency in bioassays | Degradation of the active compound. | Re-analyze the purity and concentration of your stock solutions. Prepare fresh solutions for critical experiments. Implement stabilization strategies. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the compatibility of the compound with other reagents and excipients in your formulation. Monitor stability under the specific experimental conditions (e.g., temperature, light exposure). |
Experimental Protocols for Stability Assessment
A comprehensive assessment of stability requires a systematic approach, including forced degradation studies and the use of a validated stability-indicating analytical method.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Analyze samples from forced degradation studies to ensure separation of all degradation peaks from the main peak.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve optimal resolution.
-
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14][15]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to generate degradation products for analytical method development.[3][4][16][17][18]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, protected from light.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 70°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points by HPLC.
-
Visualization of Key Concepts
Predicted Oxidative Degradation Pathway
The phenolic hydroxyl group is a likely site for oxidation, potentially leading to the formation of a quinone-like structure.
Caption: Predicted oxidative degradation of this compound.
Workflow for Stability Enhancement
A systematic approach to improving the stability of a formulation.
Caption: Workflow for improving the stability of this compound.
References
- ResearchGate. (n.d.). Main degradation steps of phenolic compounds.
- Semantic Scholar. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
- ACS Publications. (2007). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]
- American Society for Microbiology Journals. (2025). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. [Link]
- MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). [Link]
- PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]
- ResearchGate. (n.d.). Effects of the initial pH value on the degradation of quinoline in the....
- PubMed. (1991). Pharmaceutical applications of cyclodextrins. 1.
- National Institutes of Health. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- National Institutes of Health. (2013).
- MedCrave. (2016).
- MedCrave. (2016).
- National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- PubMed. (2025). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- MDPI. (2024).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- National Institutes of Health. (2024).
- ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
- JOCPR. (n.d.). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- MDPI. (2022).
- Impact Factor. (2021). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CIPROFLOXACIN BY RP-HPLC WITH FLUORESCENCE DETECTOR. [Link]
- ResearchGate. (n.d.). The effect of pH on the degradation of phenol, pyridine, and quinoline....
- ResearchGate. (2025). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. [Link]
- PubMed. (2007).
- National Institutes of Health. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
- ResearchGate. (2025).
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- National Institutes of Health. (2022). New Synthetic Quinoline (Qui)
- PubMed. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables. [Link]
- ResearchGate. (n.d.). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS.
- ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- UI Scholars Hub. (2023).
- PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- National Institutes of Health. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
- MDPI. (2024).
- PubMed. (2007).
- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- MDPI. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. [Link]
- IJFMR. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. [Link]
- National Institutes of Health. (2015).
- National Institutes of Health. (2022).
- Journal of the Chemical Society (Resumed). (1950). 125. The polarography of quinoline derivatives. Part II.
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side reactions in the synthesis of quinoline derivatives
Quinoline Synthesis Technical Support Center
Welcome, researchers and innovators. This guide is engineered to be your partner at the bench, transforming common frustrations in quinoline synthesis into predictable, high-yield outcomes. Quinolines form the backbone of countless pharmaceuticals and functional materials, yet their synthesis is notoriously fraught with yield-reducing side reactions. This center moves beyond rote protocols to explain the causality behind these issues, offering validated troubleshooting strategies rooted in mechanistic understanding.
High-Level Overview: Navigating Common Synthesis Pitfalls
Before diving into specific issues, it's crucial to recognize that the choice of synthesis route dictates the likely side reactions. Each named reaction has a unique profile of potential challenges.
Table 1: Comparative Analysis of Common Quinoline Syntheses and Their Primary Side Reactions
| Synthesis Method | Key Reactants | Primary Side Reactions | Key Control Parameters |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | Extreme Exotherm , Tar Formation, Polymerization | Temperature, Rate of Acid Addition, Moderating Agents (e.g., FeSO₄)[1][2] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Polymerization of Carbonyl, Tar Formation | Catalyst Choice, Biphasic Systems, Slow Reagent Addition[1][2][3] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, Active Methylene Compound | Self-Condensation (Aldol) of Methylene Compound, Regioisomer Formation | Catalyst (Acid vs. Base), Temperature, Reactant Stoichiometry[4][5] |
| Combes | Aniline, β-Diketone | Regioisomer Formation , Incomplete Cyclization | Substituent Sterics/Electronics, Acid Catalyst Strength[6][7] |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Competition between 2- and 4-Quinolone Products | Temperature (Kinetic vs. Thermodynamic Control)[8][9][10] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing experimental challenges.
I. The Friedländer Synthesis: Taming Aldol Self-Condensation
FAQ 1: My Friedländer reaction yield is significantly lower than expected, and I'm isolating a high-molecular-weight byproduct. What's happening?
Answer: This is a classic sign of the self-condensation of your active methylene-containing reactant (e.g., a ketone like acetone or cyclohexanone).[4] This side reaction, an aldol condensation, competes directly with the desired reaction pathway where the methylene compound attacks the 2-aminoaryl carbonyl.[4][11] Under the same basic or acidic conditions used to promote the Friedländer synthesis, the enolate (or enol) of your ketone can attack another molecule of itself instead of the intended amino-ketone.[5][12]
Causality: The root cause is the comparable reactivity of the two electrophilic carbonyls (the 2-aminoaryl ketone and the active methylene ketone). If the self-condensation is faster under your conditions, it will dominate, consuming your starting material and reducing the yield of the quinoline product.
Workflow Diagram: Competing Pathways in the Friedländer Synthesis
Caption: Competing reaction pathways in base-catalyzed Friedländer synthesis.
Troubleshooting Protocol 1: Minimizing Aldol Condensation
This protocol aims to favor the desired intermolecular reaction over the competing self-condensation.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (e.g., ketone) (1.1-1.2 mmol)
-
Potassium hydroxide (KOH) or other suitable base (e.g., 20 mol%)
-
Ethanol or other suitable solvent
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.
-
Controlled Addition: This is the critical step. Instead of adding all the active methylene compound at once, add it slowly and dropwise to the reaction mixture at reflux over a period of 30-60 minutes using a syringe pump or dropping funnel.
-
Rationale: This maintains a low instantaneous concentration of the active methylene compound, kinetically disfavoring the second-order self-condensation reaction while allowing it to be consumed by the 2-aminoaryl ketone which is present in higher concentration.
-
-
Catalyst Addition: Add the base catalyst after the 2-aminoaryl ketone is fully dissolved and the solution is heated.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[4] Look for the disappearance of the 2-aminoaryl ketone and the appearance of the quinoline product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[4] Wash the solid with cold water to remove the catalyst before drying.
II. The Skraup & Doebner-von Miller Syntheses: Controlling Violent Reactions & Tar Formation
FAQ 2: My Skraup synthesis is extremely exothermic, often becoming uncontrollable and resulting in a low yield of black tar. How can I improve safety and yield?
Answer: The Skraup synthesis is notoriously violent.[1][13] The core issue is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a rapid, uncontrolled reaction with the aniline.[14][15][16] This process generates significant heat, which accelerates side reactions and leads to the polymerization of acrolein and other intermediates, forming intractable tar.[1][17]
Causality: The lack of control over the rate of acrolein formation and its subsequent reaction is the primary cause. High local temperatures promote charring and polymerization. The oxidizing agent (e.g., nitrobenzene) also contributes to the harsh conditions.[13]
Workflow Diagram: Moderating the Skraup Synthesis
Caption: Workflow for mitigating hazards and improving yield in the Skraup synthesis.
Troubleshooting Protocol 2: The Moderated Skraup Synthesis
This protocol incorporates measures to dissipate heat and control the reaction rate.
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Nitrobenzene (or alternative oxidant)
-
Ferrous sulfate (FeSO₄), anhydrous (moderating agent)[1][2][18]
Step-by-Step Methodology:
-
Setup: In a large round-bottom flask with a robust overhead mechanical stirrer and a reflux condenser, add the aniline, glycerol, and ferrous sulfate. Do not add the acid yet.
-
Initial Mixing: Stir the mixture to create a homogeneous slurry.
-
Controlled Acid Addition: Place the flask in an ice-water bath. Very slowly and carefully , add the concentrated sulfuric acid dropwise through the condenser while stirring vigorously. Monitor the internal temperature and ensure it remains under control.
-
Heating: After the acid addition is complete, gently heat the mixture to initiate the main reaction. Once started, the reaction's own exotherm will often sustain it. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Work-up and Purification: After the reaction is complete and has cooled, carefully pour the mixture onto a large volume of crushed ice. Make the solution strongly basic with concentrated sodium hydroxide to neutralize the acid and liberate the quinoline base.[19] The most effective method for separating the product from the tar is steam distillation .[3][19] The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind. The distillate can then be extracted with an organic solvent.
III. The Conrad-Limpach-Knorr & Combes Syntheses: Controlling Regioselectivity
FAQ 3: I am getting a mixture of two different quinolone isomers in my Conrad-Limpach-Knorr synthesis. How can I favor the formation of just one?
Answer: This is a classic example of kinetic versus thermodynamic control.[9][10] The reaction of an aniline with a β-ketoester has two possible points of attack: the more electrophilic keto-carbonyl or the ester-carbonyl. The product you obtain is highly dependent on the reaction temperature.[8][14]
-
Low Temperature (e.g., room temp to <100°C): Favors the kinetic product . The aniline preferentially attacks the more reactive ketone carbonyl. Subsequent cyclization leads to the 4-hydroxyquinoline (Conrad-Limpach product).[9]
-
High Temperature (e.g., >140°C): Favors the thermodynamic product . At higher temperatures, the initial attack becomes reversible. The attack on the ester carbonyl, though slower, forms a more stable amide intermediate (a β-keto anilide). This intermediate then cyclizes to form the more stable 2-hydroxyquinoline (Knorr product).[8][10]
Diagram: Temperature-Dependent Selectivity in Conrad-Limpach-Knorr Synthesis
Sources
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- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with 5-Chloro-8-methylquinolin-4-ol
Welcome to the technical support resource for 5-Chloro-8-methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted quinolin-4-ol, this molecule possesses specific physicochemical characteristics that can make its handling in aqueous environments non-trivial. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Foundational Understanding - Why is This Compound Difficult to Solubilize?
Before troubleshooting, it is critical to understand the underlying chemical properties of this compound that govern its solubility.
FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is dictated by a balance of several structural features:
-
Aromatic Quinoline Core: The fused aromatic ring system is inherently hydrophobic, which significantly limits its affinity for water.
-
Keto-Enol Tautomerism: The quinolin-4-ol moiety exists in a tautomeric equilibrium with its keto form, 4-quinolone. This equilibrium is crucial as the enol form possesses an acidic hydroxyl group, while the quinolone form has a basic ring nitrogen. This amphoteric nature is the key to manipulating its solubility via pH.
-
Substituents: The chloro (-Cl) and methyl (-CH₃) groups increase the molecule's lipophilicity (hydrophobicity), further decreasing its intrinsic aqueous solubility.
FAQ 2: My compound won't dissolve in water or standard phosphate-buffered saline (PBS). Why?
Direct dissolution in aqueous buffers like water or PBS is highly unlikely to succeed due to the compound's low intrinsic solubility. At neutral pH (~7.4 for PBS), the molecule exists predominantly in its neutral, un-ionized form, which is the least soluble state. The hydrophobic character of the chloro-methyl-quinoline backbone dominates, leading to poor solvation by water molecules. Forcing dissolution by simply adding the solid to a buffer will likely result in a non-homogenous suspension, yielding inaccurate and non-reproducible concentrations in subsequent assays.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
This section provides a logical progression of techniques, from the simplest starting points to more advanced formulation strategies.
Initial Strategy: High-Concentration Organic Stock Solution
For most in vitro screening applications, the most reliable method is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium.
FAQ 3: What is the best organic solvent for creating a stock solution, and what is the protocol?
Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible, aprotic polar solvent capable of dissolving a wide range of poorly soluble compounds.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be applied.
-
Verification: Ensure complete dissolution by visual inspection. The solution should be clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
FAQ 4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?
This is a common and expected issue known as "crashing out." It occurs when the highly concentrated drug in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower. The DMSO concentration is no longer high enough to keep the compound dissolved.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration in your assay.
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This increases the final percentage of DMSO in the assay but may prevent precipitation.
-
Increase Final DMSO Percentage: Most cell-based assays can tolerate up to 0.5% or even 1% DMSO. Check your experimental system's tolerance.
-
Use Pluronic F-68: Add a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your final aqueous buffer before adding the compound stock. The surfactant helps to form micelles that can stabilize the compound.
-
Change Dilution Method: Instead of pipetting the DMSO stock directly into the buffer, add the stock to the side of the tube and vortex immediately and vigorously to ensure rapid mixing and minimize localized high concentrations that initiate precipitation.
Part 3: Advanced Solubilization Strategies
If creating a simple DMSO stock is insufficient for your required concentration, or if DMSO is incompatible with your experimental system, the following advanced strategies can be employed. The choice of method depends on the requirements of your experiment.
Decision Workflow for Solubilization
The following diagram outlines a logical decision-making process for selecting the appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Strategy 1: pH Adjustment
This is the most powerful technique for ionizable compounds. By shifting the pH, you can convert the molecule into its more soluble salt form.[1][]
FAQ 5: How does pH affect solubility, and what pH should I use?
As an amphoteric molecule, this compound has two ionizable sites:
-
In Acidic Conditions (pH < 4): The quinoline nitrogen becomes protonated (R-NH⁺), forming a cationic salt which is typically more water-soluble.
-
In Basic Conditions (pH > 10): The enolic hydroxyl group deprotonates (R-O⁻), forming an anionic phenolate-like salt, which is also typically more water-soluble.
Therefore, solubility can be dramatically increased by moving the pH away from the isoelectric point (the pH of minimum solubility). You can prepare highly concentrated aqueous stocks at either a low or high pH and then neutralize them upon final dilution, provided the final concentration is below its solubility limit at neutral pH.
Protocol 2: pH-Based Solubility Screening
-
Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).
-
Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration using a validated analytical method (e.g., UV-Vis spectroscopy at the compound's λ_max or HPLC).
-
Plot solubility vs. pH to determine the optimal pH for dissolution.
Strategy 2: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[3][4][5]
FAQ 6: Which co-solvents are recommended, and how do I use them?
Common, biocompatible co-solvents are effective.[6] Their primary mechanism is reducing the self-association of water, which lowers the energy required to create a cavity for the hydrophobic solute.[]
| Co-Solvent | Typical Concentration Range | Key Properties |
| Ethanol | 5 - 20% (v/v) | Volatile, well-tolerated in many systems. |
| Propylene Glycol (PG) | 10 - 40% (v/v) | Less volatile, common in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% (v/v) | Low toxicity, high solubilizing power for many APIs. |
| Glycerol | 5 - 30% (v/v) | High viscosity, very low toxicity. |
Protocol 3: Co-Solvent System Development
-
Prepare several aqueous buffer solutions containing different percentages of a chosen co-solvent (e.g., 10%, 20%, 30%, 40% PEG 400 in water).
-
Perform a saturation solubility study as described in Protocol 2 using these co-solvent systems instead of different pH buffers.
-
Analyze the results to find the minimum co-solvent percentage that achieves your target concentration. This is crucial to minimize potential biological effects of the co-solvent itself.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[7][8]
FAQ 7: How do I use cyclodextrins to solubilize my compound?
The most commonly used derivative for this purpose is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[9][10] The formation of an inclusion complex effectively shields the hydrophobic part of your molecule from water.[8]
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water or buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the HP-β-CD.
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heat (40-50°C) for 24-48 hours. Sonication can also be used to accelerate the process.
-
Clarification: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound.
-
Quantification: Determine the concentration of the solubilized compound in the clear filtrate using an appropriate analytical method (HPLC is preferred as UV-Vis may have interference from the cyclodextrin).
This filtered stock solution of the complex can then be directly used or diluted in your experiments.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Unknown. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Unknown. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Unknown. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Unknown. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- PMC - PubMed Central. (n.d.). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin.
- Unknown. (2025, December 7). pH adjustment: Significance and symbolism.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
Sources
- 1. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. alzet.com [alzet.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Impurities in 5-Chloro-8-methylquinolin-4-ol Preparation
Introduction
Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively. The methodologies discussed herein are grounded in established chemical literature and practical laboratory experience to ensure both scientific integrity and real-world applicability.
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Gould-Jacobs reaction.[1] This multi-step process, while robust, presents several critical junctures where impurities can arise, impacting yield, purity, and the overall success of your research. This guide will address these challenges in a comprehensive question-and-answer format, providing detailed troubleshooting strategies and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: The most prevalent and adaptable method is the Gould-Jacobs reaction .[1] This synthesis involves three main stages:
-
Condensation: An initial condensation reaction between 2-amino-4-chlorotoluene and diethyl ethoxymethylenemalonate (DEEM). This step forms the key intermediate, diethyl ((5-chloro-2-methylphenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is then heated at high temperatures, typically in a high-boiling solvent like Dowtherm A, to induce an intramolecular cyclization. This step forms the quinoline ring system.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is subsequently decarboxylated to yield the final product, this compound.
Q2: I am observing a significant amount of a regioisomeric impurity in my final product. What is it, and how can I minimize its formation?
A2: The most likely regioisomeric impurity is 7-Chloro-6-methylquinolin-4-ol . Its formation is a direct consequence of the regioselectivity of the thermal cyclization step in the Gould-Jacobs reaction. The cyclization can occur at either of the two ortho positions relative to the amino group of the aniline precursor.
To address this, consider the following:
-
Steric Hindrance: The methyl group at the 8-position can sterically hinder the cyclization at the adjacent position, favoring the formation of the desired 5-chloro isomer. However, this is not always completely selective.
-
Reaction Temperature: The cyclization temperature can influence the ratio of isomers. It is recommended to perform a temperature optimization study, starting from the lower end of the typical range (around 230-240°C) and gradually increasing. Higher temperatures may favor the formation of the thermodynamically more stable isomer, which may not be your desired product.
Q3: My reaction mixture turns dark and viscous, and I am getting a low yield of the desired product. What is causing this "tar" formation?
A3: The formation of tarry, polymeric byproducts is a common issue in high-temperature reactions like the Gould-Jacobs cyclization.[2] This is often due to:
-
Excessive Heat: Prolonged heating at very high temperatures can lead to the decomposition of starting materials, intermediates, and even the final product.
-
Presence of Oxygen: Trace amounts of oxygen at high temperatures can promote oxidative polymerization.
-
Purity of Starting Materials: Impurities in the 2-amino-4-chlorotoluene or DEEM can act as initiators for polymerization.
To mitigate tar formation, you should:
-
Strictly Control Temperature: Use a high-boiling, inert solvent and maintain the reaction temperature within a narrow, optimized range.
-
Maintain an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon to exclude oxygen.
-
Use High-Purity Reagents: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation or recrystallization).
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Condensation Intermediate
Symptoms:
-
TLC analysis shows a significant amount of unreacted 2-amino-4-chlorotoluene.
-
The isolated yield of diethyl ((5-chloro-2-methylphenyl)amino)methylene)malonate is below expectations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction by TLC until the 2-amino-4-chlorotoluene spot is no longer visible. Consider extending the reaction time. | The condensation reaction requires sufficient time to go to completion. |
| Suboptimal Temperature | Ensure the reaction temperature is maintained at an appropriate level (typically 100-120°C). | The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction. |
| Moisture Contamination | Use anhydrous reagents and solvents. Conduct the reaction under a dry atmosphere. | Water can hydrolyze the diethyl ethoxymethylenemalonate, reducing its availability for the condensation reaction. |
Experimental Protocol: Optimized Condensation
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-4-chlorotoluene (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110°C with stirring under a nitrogen atmosphere for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase).
-
Once the 2-amino-4-chlorotoluene is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol byproduct under reduced pressure to obtain the crude intermediate, which can often be used in the next step without further purification.
Issue 2: Formation of Multiple Products During Cyclization
Symptoms:
-
HPLC or LC-MS analysis of the crude product shows multiple peaks with the same mass-to-charge ratio as the desired product.
-
¹H NMR of the crude product shows complex aromatic signals, indicating the presence of isomers.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Lack of Regiocontrol | Carefully control the cyclization temperature. A lower temperature (e.g., 230-240°C) may favor the kinetically controlled product. | The activation energies for the formation of different regioisomers can vary, leading to temperature-dependent product ratios. |
| Solvent Effects | Experiment with different high-boiling solvents (e.g., Dowtherm A, diphenyl ether). | The polarity and coordinating ability of the solvent can influence the transition state of the cyclization and thus the regioselectivity. |
Workflow for Optimizing Regioselectivity
Caption: A logical workflow for optimizing the regioselectivity of the cyclization step.
Issue 3: Difficult Purification and Low Final Purity
Symptoms:
-
The crude product is a dark, oily, or tarry substance.
-
Standard purification techniques like recrystallization or column chromatography are ineffective.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Tar Formation | Implement the strategies mentioned in FAQ Q3 (temperature control, inert atmosphere, pure reagents). | Minimizing byproduct formation at the source is the most effective purification strategy. |
| Incomplete Decarboxylation | Ensure the decarboxylation step goes to completion by monitoring for the cessation of gas evolution. | The presence of the carboxylic acid intermediate will complicate purification and lower the purity of the final product. |
| Inappropriate Purification Method | Consider alternative purification methods such as trituration with a suitable solvent to remove soluble impurities, or conversion to a salt for purification and then regeneration of the free base. | Different impurities will have different solubilities and chemical properties, requiring tailored purification approaches. |
Purification Protocol: A Multi-Step Approach
-
Initial Work-up: After the decarboxylation step, cool the reaction mixture and carefully quench with water. Adjust the pH to ~7-8 with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.
-
Filtration and Washing: Filter the crude solid and wash thoroughly with water to remove inorganic salts.
-
Trituration: Suspend the crude solid in a suitable organic solvent (e.g., hot acetonitrile or ethanol) and stir vigorously. This will dissolve some of the more soluble impurities. Cool and filter the purified solid.[3]
-
Recrystallization: If further purification is needed, recrystallize the product from a suitable solvent system.
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a good starting point.[3][4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, such as formic acid, to improve peak shape) is typically effective.[5]
-
Detection: UV detection at a wavelength where the quinoline core has strong absorbance (e.g., ~254 nm or ~310-330 nm).
For Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[4][5]
Visualizing the Gould-Jacobs Reaction and Potential Pitfalls
Caption: The synthetic pathway of this compound via the Gould-Jacobs reaction, highlighting key steps and potential impurity formation.
Conclusion
The successful synthesis of this compound with high purity is an achievable goal with careful attention to reaction parameters and a proactive approach to troubleshooting. By understanding the underlying chemistry of the Gould-Jacobs reaction and anticipating common pitfalls such as regioisomer formation and tar production, researchers can significantly improve their experimental outcomes. This guide provides a framework for rational optimization and purification, ultimately leading to a more efficient and reliable synthesis.
References
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
- Wikipedia contributors. (2023, December 1). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Frontier, A. (2026). Troubleshooting: I Cant Reproduce an Earlier Experiment!. University of Rochester Department of Chemistry.
- Patsnap. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. CN108610288A.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
- ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
- ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction.
- ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline.
- ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Quinolinol Synthesis
Welcome to the technical support center for quinolinol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of quinolinols and their derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is dangerously exothermic and difficult to manage. How can I improve safety and control?
A1: The Skraup synthesis is notoriously vigorous due to the highly exothermic nature of the reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent.[1][2] Uncontrolled, this can lead to violent boiling and pressure buildup.
Core Insight: The key is to moderate the reaction rate and effectively dissipate heat.
Troubleshooting & Optimization:
-
Introduce a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator that helps to make the reaction less violent.[1][2] Boric acid can also be employed for this purpose.
-
Controlled Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., an ice bath) is critical. This prevents a rapid, uncontrolled initiation of the reaction.[1]
-
Vigorous Stirring: Ensure your stirring is robust. Good agitation helps to distribute heat evenly and prevents the formation of localized hotspots that can trigger a runaway reaction.[1]
-
Temperature Management: After initiating the reaction with gentle heating, it is often necessary to remove the external heat source and allow the reaction to proceed under its own exotherm.[3] If the reaction becomes too vigorous, have a wet towel or a cooling bath ready to cool the flask.[3]
Q2: I'm experiencing significant tar and polymer formation in my Skraup or Doebner-von Miller synthesis, leading to low yields and difficult purification. What's the cause and solution?
A2: Tar formation is a prevalent issue in both Skraup and Doebner-von Miller syntheses.[1][4] It arises from the harsh acidic and oxidizing conditions which promote the polymerization of reactants and intermediates, particularly the α,β-unsaturated aldehyde (acrolein) formed in situ from glycerol in the Skraup reaction.[1][3][5]
Core Insight: The primary cause is the self-condensation and polymerization of the carbonyl compound under strong acid catalysis.[4]
Troubleshooting & Optimization:
-
Moderator Use (Skraup): As with controlling the exotherm, ferrous sulfate can also help to reduce charring and tar formation.[1]
-
Biphasic Solvent System (Doebner-von Miller): A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[4] This dramatically reduces the concentration of the carbonyl in the acidic phase, thus minimizing its self-polymerization.[1][4]
-
Slow Reactant Addition: Slowly adding the α,β-unsaturated carbonyl to the reaction mixture keeps its instantaneous concentration low, disfavoring polymerization.[1]
-
Optimize Acid and Oxidant: While strong acids are required, their concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[3][4][6]
Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I achieve better regioselectivity?
A3: Regioselectivity is a common challenge in the Friedländer synthesis when using an unsymmetrical ketone, as the cyclization can occur on either side of the carbonyl group.[7]
Core Insight: The regiochemical outcome can be influenced by catalyst choice, substrate modification, and reaction conditions.
Troubleshooting & Optimization:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other.[7]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively steer the cyclization to the desired position.[7]
-
Condition Optimization: A systematic screening of reaction temperature and solvent polarity can help to identify conditions that favor the desired isomer.
Q4: I am observing low yields in my Combes synthesis. What are the likely causes and how can I improve them?
A4: Low yields in the Combes synthesis often stem from incomplete condensation of the aniline with the β-diketone or an inefficient acid-catalyzed cyclization step.[8][9]
Core Insight: The efficiency of the cyclization, which is the rate-determining step, is highly dependent on the catalyst and steric factors.[8]
Troubleshooting & Optimization:
-
Catalyst Choice: While sulfuric acid is traditional, more effective dehydrating agents and catalysts like polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can significantly improve yields.[8][9]
-
Steric Considerations: The steric bulk of substituents on both the aniline and the β-diketone can hinder the rate-determining electrophilic aromatic annulation step.[8] If possible, select less sterically hindered starting materials.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently to overcome the activation energy for cyclization. Monitor the reaction by TLC to determine the optimal reaction time.
Troubleshooting Guides: Deeper Dives
Issue 1: Low Conversion Rates in Quinolinol Synthesis
Low conversion can be a frustrating issue across various quinolinol synthesis methods. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: A general troubleshooting workflow for addressing low conversion rates.
Parameter Optimization Table
| Parameter | Issue | Recommended Action | Rationale |
| Catalyst | Low or no product formation. | Screen various Brønsted (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[3][4][6] Modern methods also employ nanocatalysts or solid acid catalysts for easier separation and potential reuse.[10][11] | The optimal catalyst is highly substrate-dependent. An unsuitable catalyst may not effectively promote the desired reaction pathway or could encourage side reactions.[3] |
| Temperature | Incomplete reaction or decomposition. | Systematically screen a range of temperatures. Monitor by TLC. | Many quinolinol syntheses require heat, but excessive temperatures can lead to reactant/product decomposition and tar formation.[3] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[3] |
| Solvent | Low yield, side reactions, or poor solubility. | For classical methods like Conrad-Limpach, high-boiling solvents (>250 °C) like Dowtherm A or 1,2,4-trichlorobenzene are often necessary.[12][13] For greener approaches, consider solvent-free conditions or water.[14][15][16] | The solvent can significantly impact reaction rates and selectivity. High temperatures are often needed to overcome the energy barrier for cyclization.[13] Water can enhance reaction efficiency in some Friedländer syntheses through its high polarity.[14][15] |
| Substrate Reactivity | Low yields with specific anilines. | For anilines with electron-withdrawing groups, harsher conditions (higher temperature, stronger acid) may be required. | Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing down the initial condensation and subsequent cyclization steps.[3] |
Issue 2: Incomplete Oxidation in Doebner-von Miller/Skraup Synthesis
A common pitfall is the isolation of partially hydrogenated byproducts, such as dihydro- or tetrahydroquinolines, instead of the fully aromatic quinolinol.
Core Insight: The final step of these syntheses is the oxidation of a dihydroquinoline intermediate.[4] If the oxidizing agent is insufficient or inefficient, this step will be incomplete.
Troubleshooting Workflow for Incomplete Oxidation
Caption: Troubleshooting workflow for incomplete oxidation in quinolinol synthesis.
Recommended Actions:
-
Choice of Oxidant: In the Skraup synthesis, nitrobenzene often serves as both the solvent and the oxidizing agent.[2] Arsenic acid is a more reactive but more toxic alternative.[2] In the Doebner-von Miller reaction, the oxidant is often an intermediate formed in the reaction, but external oxidants can be added.[6]
-
Stoichiometry: Ensure you are using a sufficient molar equivalent of the oxidizing agent relative to the aniline starting material.
-
Reaction Conditions: The oxidation step may require higher temperatures or longer reaction times than the initial condensation and cyclization. Consider a two-stage heating profile.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of 8-Hydroxyquinoline
This protocol incorporates a moderator to control the exothermic reaction.
Materials:
-
o-Aminophenol
-
o-Nitrophenol (oxidizing agent)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (moderator)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add concentrated sulfuric acid to o-aminophenol while cooling in an ice bath.
-
Addition of Reagents: To the resulting mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.[3] Finally, add o-nitrophenol.
-
Initiation: Gently heat the mixture. The reaction is exothermic and will begin to boil.
-
Controlled Reaction: Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel or a cooling bath.[3]
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool. Carefully and slowly pour the mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[17] Perform this step with external cooling. The 8-hydroxyquinoline product will precipitate as a solid.
-
Purification: The crude product can be purified by steam distillation or collected by filtration, washed with cold water, and recrystallized from ethanol.[17]
Protocol 2: Green Friedländer Synthesis of a Polysubstituted Quinoline in Water
This protocol highlights a modern, environmentally friendly approach that avoids harsh catalysts and organic solvents.[14][15]
Materials:
-
2-Aminobenzaldehyde
-
A ketone with an α-methylene group (e.g., cyclohexanedione)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde and the ketone.
-
Solvent Addition: Add deionized water to the flask.
-
Reaction: Heat the mixture to 70 °C with stirring. The reaction can be monitored by TLC. Optimal yields are often achieved within 3-10 hours.[15]
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (n.d.). BenchChem.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. SYNTHESIS, 44(03), 389-392.
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (n.d.).
- Friedländer synthesis of quinolines 4 and 6. (n.d.).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). BenchChem.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH.
- Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- A review on quinolines: New green synthetic methods and bioactive potential. (2025). PubMed.
- Quinoline Synthesis - Skraup. (n.d.). Química Organica.org.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed.
- Effects of solvent on the Friedländer synthesis of quinolines
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). BenchChem.
- Combes Quinoline Synthesis. (n.d.). Unknown Source.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Optimization of catalyst and ligand loading. (n.d.).
- Skraup reaction. (n.d.). Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC - NIH.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025).
- Combes synthesis of quinolines. (n.d.). Química Organica.org.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.).
- How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity? - FAQ. (n.d.). Guidechem.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2018). JOCPR.
- 24 questions with answers in QUINOLINES. (n.d.).
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-Chloro-8-methylquinolin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of 5-Chloro-8-methylquinolin-4-ol. Direct experimental data on this specific molecule is not extensively documented in publicly accessible literature. Therefore, this document establishes a validation strategy through a robust comparative analysis of structurally related compounds, leveraging established structure-activity relationships (SAR) within the quinoline and quinolin-4-one chemical classes. We will dissect the core scaffold, compare it with well-characterized analogs, and provide detailed, actionable protocols for empirical validation.
Introduction: The Quinolin-4-one Scaffold as a Privileged Structure
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, the quinolin-4-one motif is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2] This versatility has led to the development of drugs with diverse activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3]
This compound belongs to this promising class. Its structure features:
-
A quinolin-4-one core , suggesting potential for biological activity.
-
A chloro group at position 5 , which can modulate lipophilicity and electronic properties, potentially enhancing membrane permeability and target binding.
-
A methyl group at position 8 , which can influence metabolic stability and steric interactions with target proteins.
Given the lack of direct data, this guide will infer the potential activities of this compound by comparing it to established quinoline-based drugs and analogs, providing a logical pathway for its scientific validation.
Comparative Analysis of Structurally Related Analogs
The biological activity of any quinoline derivative is highly dependent on the nature and position of its substituents.[4] By analyzing known compounds, we can hypothesize the likely therapeutic potential of this compound.
Key Comparators and Structure-Activity Relationship (SAR) Insights
We have selected several key comparators that share structural features with our target compound. These include quinolone antibiotics, which share the quinolin-4-one core, and substituted 8-hydroxyquinolines, which allow us to evaluate the impact of halogen and alkyl substitutions.
| Compound/Analog Class | Key Structural Features | Reported Biological Activity | Representative IC₅₀ / MIC Values | References |
| Ciprofloxacin | Fluoroquinolone with a quinolin-4-one core | Broad-spectrum antibacterial; Anticancer (induces apoptosis) | Antibacterial MIC: <1 µg/mL for many pathogens. Anticancer: Varies by cell line. | [2] |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Isomer of the target; Chloro group at C5; Hydroxyl at C8 | Antibacterial, Antifungal, Antituberculosis | M. tuberculosis MIC₅₀: 0.125 µg/mL. | [5][6][7] |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | Nitro group at C5; Hydroxyl at C8 | Antibacterial; Anticancer (more potent than Cloxyquin analogs) | Anticancer IC₅₀: 5-10 fold lower than halogenated analogs. | [8][9] |
| 8-(tosylamino)quinoline | Tosylamino group at C8 | Anti-inflammatory (inhibits NO, TNF-α, PGE2 production) | IC₅₀: 1-5 µmol/L | [4] |
Causality Behind Structural Choices & Predicted Activity:
-
The 4-ol (4-one) Position: The hydroxyl group at position 4 exists in tautomeric equilibrium with the 4-keto form. This functionality is critical for the activity of quinolone antibiotics and is known to be involved in metal ion chelation, a mechanism crucial for inhibiting bacterial enzymes like DNA gyrase.[5][10] It is highly probable that this compound shares this metal-chelating capability.
-
Position 5 Substitution: The presence of a halogen (Chloro) at C5 in Cloxyquin is known to contribute significantly to its antimicrobial potency.[10] Similarly, the electron-withdrawing nitro group at C5 in Nitroxoline enhances its anticancer activity.[9] This suggests the C5-chloro group in our target compound is likely a positive contributor to its overall biological activity profile.
-
Position 8 Substitution: The methyl group at C8 is less common in highly active analogs. In Cloxyquin and Nitroxoline, the C8 position is occupied by a hydroxyl group, which is also a potent metal chelator. The replacement of this hydroxyl with a methyl group in this compound represents the most significant structural divergence and the biggest unknown. While it may increase lipophilicity, it eliminates a key metal-binding site, which could fundamentally alter or diminish its antimicrobial or anticancer efficacy compared to 8-hydroxyquinoline analogs.
Proposed Experimental Validation Workflow
To empirically determine the biological activity of this compound, a systematic, multi-tiered screening approach is necessary. This workflow is designed to be self-validating by including appropriate positive and negative controls at each stage.
Caption: Proposed workflow for validating this compound's activity.
Detailed Experimental Protocols
The following protocols are foundational for the primary screening phase.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the test compound that visibly inhibits microbial growth.
Principle: The broth microdilution method is a standardized, quantitative technique to measure in vitro antimicrobial susceptibility. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, the MIC can be determined by observing the absence of growth.
Materials:
-
This compound (Test Compound)
-
Ciprofloxacin (Positive Control)
-
DMSO (Solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and Ciprofloxacin in DMSO.
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in CAMHB to obtain the final inoculum density of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1-11. Well 12 receives 50 µL of sterile CAMHB only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Anticancer Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the compound's cytotoxic effects.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2H-tetrazolium) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[11] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability).[11]
Hypothetical Mechanism and Signaling Pathway Analysis
Based on active analogs, this compound, if it possesses anticancer activity, could potentially inhibit key oncogenic signaling pathways. For instance, other quinoline derivatives like Clioquinol have been shown to inhibit the Forkhead Box M1 (FoxM1) transcription factor, a protein often overexpressed in cancer that regulates cell cycle progression and proliferation.[8]
Caption: Hypothetical inhibition of the FoxM1 pathway by this compound.
Conclusion
While this compound remains an under-characterized molecule, its structural features firmly place it within a class of compounds with proven and potent biological activities. The quinolin-4-one core suggests a high potential for antimicrobial and anticancer effects, likely mediated by metal chelation and interaction with key cellular enzymes. However, the substitution of a C8-hydroxyl group with a methyl group is a critical deviation from highly active analogs like Cloxyquin, making empirical validation essential. The comparative analysis and detailed experimental workflows provided in this guide offer a clear, scientifically rigorous path forward for researchers to unlock the therapeutic potential of this promising compound.
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A Comparative Guide to 5-Chloro-8-methylquinolin-4-ol and Other Biologically Active Quinolinols for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of 5-Chloro-8-methylquinolin-4-ol, a specific derivative of this versatile class.
While direct and extensive experimental data for this compound is not widely available in the current literature, this guide will leverage established structure-activity relationships (SAR) and experimental data from structurally analogous quinolinols to project its potential biological profile. By examining the influence of chloro, methyl, and hydroxyl substitutions on the quinoline core, we can build a scientifically grounded hypothesis of its performance, providing a valuable resource for researchers initiating studies on this compound.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, while experimental data is sparse, computational predictions offer valuable insights. The table below compares these predicted properties with those of related quinolinols. The presence of the chloro group is expected to increase lipophilicity, potentially enhancing membrane permeability, while the methyl group can influence metabolic stability and binding interactions.
| Property | This compound (Predicted) | 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 4-Hydroxyquinoline |
| Molecular Formula | C₁₀H₈ClNO | C₉H₆ClNO | C₉H₇NO |
| Molecular Weight | 193.63 g/mol | 179.60 g/mol [2] | 145.16 g/mol |
| Boiling Point | 363.2±37.0 °C[3] | ~348.7 °C at 760 mmHg (Predicted) | 266.6±23.0 °C (Predicted) |
| Density | 1.350±0.06 g/cm³[3] | ~1.4 g/cm³ | 1.29±0.1 g/cm³ (Predicted) |
| pKa | 7.99±0.20[3] | Not Available | 11.27 (Predicted) |
| LogP | Not Available | 2.594 (Calculated)[4] | 1.69 (Predicted) |
| Solubility | Stored at 2-8°C[3] | Water: 0.019 g/L (sparingly soluble) | Not Available |
Comparative Biological Activity: Insights from Structural Analogs
The biological activity of quinolinols is profoundly influenced by the nature and position of their substituents.[5] By analyzing data from closely related compounds, we can infer the potential therapeutic applications of this compound.
Anticancer and Cytotoxic Potential
The quinoline core is a common feature in many anticancer agents.[2] The mechanism of action is often multifaceted, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, leading to cell cycle arrest and apoptosis.
While no direct anticancer data for this compound was found, studies on related 4-anilinoquinolines have shown potent activity against various cancer cell lines. For instance, certain 7-fluoro and 8-methoxy-4-anilinoquinolines exhibited superior cytotoxic effects against HeLa (cervical cancer) and BGC-823 (gastric carcinoma) cell lines compared to the known EGFR inhibitor, gefitinib.[6] Specifically, compound 2i (an 8-methoxy-4-anilinoquinoline derivative) showed IC₅₀ values of 7.15 µM and 4.65 µM against HeLa and BGC-823 cells, respectively.[6]
The presence of a chloro group at the C5 position and a methyl group at the C8 position in this compound suggests that it may also possess cytotoxic properties. The chloro group can enhance lipophilicity and act as a hydrogen bond acceptor, potentially improving binding to target proteins. The methyl group at C8 in some quinolone antibacterials has been shown to contribute to potent activity, possibly by inducing a strained conformation that is favorable for target interaction.[7][8]
Table of Cytotoxic Activity for a Related Quinoline Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 2i (8-methoxy-4-(4-isopropylphenylamino)quinoline) | HeLa | 7.15[6] |
| BGC-823 | 4.65[6] | |
| Gefitinib (Control) | HeLa | 17.12[6] |
| BGC-823 | 19.27[6] |
Antimicrobial Activity
Quinolinols have a long history as antimicrobial agents.[1] Their mechanism is often attributed to their ability to chelate metal ions essential for microbial enzyme function.[9]
Direct antimicrobial data for this compound is lacking, but its structural analog, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated significant antituberculosis activity.[9] In a study against Mycobacterium tuberculosis, cloxyquin exhibited MIC values ranging from 0.062 to 0.25 µg/mL against both drug-sensitive and multidrug-resistant strains.[9] The MIC₅₀ and MIC₉₀ were 0.125 and 0.25 µg/mL, respectively.[9]
Another related compound, 4-hydroxyquinoline, has shown growth-inhibitory effects against various intestinal bacteria.[10] The combination of the chloro and methyl groups on the quinolin-4-ol scaffold of our target compound suggests a strong potential for antibacterial and antifungal activity. The chloro group is a common feature in many antimicrobial quinolines, and as previously mentioned, the 8-methyl group can contribute to potent antibacterial action.[7][8]
Table of Antimicrobial Activity for a Related Quinolinol
| Compound | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25[9] | 0.125[9] | 0.25[9] |
Experimental Protocols
To facilitate further research and validation of the predicted activities of this compound, detailed protocols for key biological assays are provided below. These are standard methods widely used in the evaluation of novel therapeutic compounds.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[5][7][11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, BGC-823)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for another 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism, following CLSI guidelines.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound and comparator compounds
-
96-well microtiter plates
-
Spectrophotometer (plate reader) or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to CLSI guidelines (typically adjusted to a 0.5 McFarland standard and then diluted).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the compared compounds and a general workflow for evaluating biological activity.
Caption: Chemical structures of this compound and its comparators.
Caption: General experimental workflow for biological evaluation.
Conclusion
This guide provides a comprehensive comparative overview of this compound, contextualized within the broader family of biologically active quinolinols. While direct experimental data for this specific compound remains elusive in the surveyed literature, a robust analysis of its structural analogs allows for informed predictions of its potential biological activities.
The presence of the 5-chloro and 8-methyl substituents on the quinolin-4-ol scaffold suggests a promising profile for both anticancer and antimicrobial applications. The provided physicochemical data and detailed experimental protocols for cytotoxicity and antimicrobial susceptibility testing offer a solid foundation for researchers to initiate empirical validation of these hypotheses. Future studies should focus on synthesizing this compound and systematically evaluating its activity in the described assays to confirm its therapeutic potential and further elucidate the structure-activity relationships within this important class of heterocyclic compounds.
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The Pivotal Role of the Quinoline Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-8-methylquinolin-4-ol Analogs
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored, leading to the development of drugs for treating cancer, infectious diseases, and neurodegenerative disorders.[3][5] This guide provides a detailed analysis of the structure-activity relationship (SAR) of 5-Chloro-8-methylquinolin-4-ol analogs, offering insights for researchers and drug development professionals. While direct and extensive research on this specific scaffold is emerging, a wealth of knowledge can be extrapolated from the closely related and well-studied 8-hydroxyquinoline (8-HQ) and quinolin-4-one derivatives.
The this compound Core: A Privileged Scaffold
The this compound scaffold presents a unique combination of structural features that are significant for biological activity. The quinolin-4-ol moiety can exist in tautomeric equilibrium with its quinolin-4-one form, influencing its hydrogen bonding capacity and interaction with biological targets. The strategic placement of a chloro group at the 5-position and a methyl group at the 8-position can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological effects.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
The Significance of the 5-Position: The Chloro Substituent
The introduction of an electron-withdrawing chloro group at the 5-position of the quinoline ring has been shown to enhance the anticancer activity of 8-hydroxyquinoline derivatives.[6] This is attributed to a decrease in the pKa values of both the hydroxyl group and the quinolinium nitrogen, which can influence the compound's metal-chelating properties and its ability to interact with biological targets.[6][7] For instance, the 5-chloro substitution in 8-hydroxyquinoline derivatives has been associated with increased cytotoxicity in multidrug-resistant cancer cells.[7]
The Influence of the 8-Position: The Methyl Group
The methyl group at the 8-position can influence the steric and electronic properties of the molecule. While less explored than substitutions at other positions, the 8-methyl group can potentially enhance binding to target proteins and improve selectivity.[8] In the context of 8-hydroxyquinolines, substitutions at this position can modulate the compound's lipophilicity and, consequently, its cell permeability.
The Role of the 4-Position: The Hydroxyl Group (Quinolin-4-one Tautomer)
The 4-hydroxyquinoline core is a key feature of many bioactive compounds, including several antibiotics.[9] This moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms can also play a critical role in the mechanism of action.
Comparative Biological Activities of Quinoline Analogs
To illustrate the impact of substitutions on the biological activity of the quinoline scaffold, the following table summarizes the activity of various 5-chloro-8-hydroxyquinoline and other quinoline analogs.
| Compound/Analog | Substitution Pattern | Biological Activity | Key Findings | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 5-Chloro, 8-Hydroxy | Antituberculosis | Potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 µg/ml.[10] | [10] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 5-Chloro, 7-Iodo, 8-Hydroxy | Anticancer, Antineuropathic | Used in the treatment of neuropathies and exhibits anticancer properties.[6] | [6] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-Chloro, 8-Hydroxy, 7-(Ciprofloxacin) | Antibacterial | Significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11] | [11] |
| Mannich bases of 5-Chloro-8-hydroxyquinoline | 5-Chloro, 8-Hydroxy, 7-(Aminomethyl) | Anticancer | Higher activity against matrix metalloproteinases 2 and 9 compared to derivatives with aminomethyl substitution at the 5-position.[6] | [6] |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | 5-Nitro, 8-Hydroxy | Antimicrobial | Potent activity against both Gram-negative and Gram-positive pathogens.[12] | [12] |
Experimental Protocols for Synthesis and Evaluation
The synthesis of novel this compound analogs and the evaluation of their biological activity are critical steps in the drug discovery process.
General Synthetic Approach: The Mannich Reaction
The Mannich reaction is a versatile and frequently employed method for the synthesis of 8-hydroxyquinoline derivatives.[6][13] This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound (like 8-hydroxyquinoline), formaldehyde, and a primary or secondary amine.
Step-by-Step Protocol for Mannich Base Synthesis:
-
Reactant Preparation: Dissolve this compound in a suitable solvent, such as ethanol.
-
Addition of Amine: To the solution, add an equimolar amount of the desired primary or secondary amine.
-
Addition of Formaldehyde: Add an excess of aqueous formaldehyde solution to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 20 hours).
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Caption: Workflow for assessing the in vitro cytotoxicity of synthesized analogs.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The insights gleaned from the extensive research on related quinoline derivatives provide a solid foundation for the rational design of new analogs with enhanced potency and selectivity. Future research should focus on the systematic exploration of substitutions at various positions of the quinoline ring to build a comprehensive SAR profile for this specific scaffold. The strategic application of established synthetic methodologies and robust biological evaluation techniques will be paramount in unlocking the full therapeutic potential of these compounds.
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A Researcher's Guide to Substituted Quinoline Derivatives: A Comparative Analysis of Anticancer Activity
The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its "privileged structure" status.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from antimalarial to antimicrobial.[2][3] This guide focuses on a critical application: the comparative anticancer activity of substituted quinoline derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation, providing researchers and drug development professionals with a robust, data-driven comparative analysis.
Section 1: Mechanisms of Anticancer Action
Substituted quinoline derivatives exert their anticancer effects through diverse and targeted mechanisms.[2][3] Understanding these pathways is crucial for rational drug design and for selecting appropriate derivatives for specific cancer types.
1.1 Inhibition of Protein Kinases:
A primary mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[1] Many quinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases such as Src and Abl.[4][5][6]
-
EGFR Inhibition: Overexpression of EGFR is common in non-small cell lung cancer and breast cancer.[6] 4-anilinoquinoline derivatives, designed as analogues to approved EGFR inhibitors like gefitinib and erlotinib, have shown significant promise.[7] For instance, certain quinoline-based hybrids have demonstrated EGFR inhibitory activity at nanomolar concentrations.[7][8][9]
-
VEGFR Inhibition: By inhibiting VEGFR, quinoline derivatives can disrupt angiogenesis, the process of forming new blood vessels that tumors need to grow.[4]
-
Multi-Kinase Inhibition: Some derivatives, like Sorafenib (a marketed drug), exhibit broad-spectrum activity by inhibiting multiple kinases, including Raf kinases and VEGFR.[9]
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.
Caption: EGFR signaling pathway inhibited by a quinoline derivative.
1.2 DNA Intercalation and Topoisomerase Inhibition:
Other quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of DNA. This action can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] Furthermore, many of these compounds inhibit topoisomerase enzymes (I and II), which are critical for resolving DNA supercoiling during replication.[2][10] Drugs like Doxorubicin, which contain a quinoline-like core, are well-established topoisomerase II inhibitors.[4]
1.3 Tubulin Polymerization Inhibition:
The cellular cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Some quinoline derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[4][8] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[8][11]
Section 2: Comparative Analysis and Structure-Activity Relationships (SAR)
The anticancer potency of a quinoline derivative is highly dependent on the nature and position of its substituents. A systematic analysis of these relationships (SAR) is vital for optimizing lead compounds.
Key SAR Observations:
-
Position 4: The 4-position is often substituted with an amino group or an anilino group. This substitution is critical for activity, particularly in EGFR inhibitors.[2]
-
Position 7: Substitution at the 7-position, often with a bulky alkoxy group, can enhance antiproliferative activity.[12] However, in some cases, a 7-chloro substitution has been found to decrease cytotoxic activity.[2]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a crucial role. Electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the quinoline ring or its side chains are often associated with stronger anticancer activity compared to electron-donating groups (e.g., methyl, methoxy).[13]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, pyrazoles, or sulfonamides, has proven to be an effective strategy for developing potent and selective anticancer agents.[8][9][11]
The following conceptual diagram illustrates key positions on the quinoline scaffold for modification to modulate anticancer activity.
Caption: Key modification sites on the quinoline scaffold for SAR studies.
Quantitative Data Comparison:
The efficacy of anticancer compounds is quantified using the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
| Derivative Class | Example Compound | Target Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Primary Mechanism | Reference |
| Quinoline-Chalcone Hybrid | Compound 62 | A-549 (Lung) | 2.2 - 15.4 | Tubulin Polymerization Inhibition | [8] |
| Quinoline-Chalcone Hybrid | Compound 37 | MCF-7 (Breast) | 3.46 | EGFR Kinase Inhibition | [8] |
| 4-Aminoquinoline | Compound 10g | Multiple Lines | < 1.0 | p53 Activation / Apoptosis | [12] |
| 2,4-Disubstituted Quinoline | Hydrazone Derivative | HL-60 (Leukemia) | 0.314 - 4.65 | Cytotoxicity | [2] |
| Pim-1 Kinase Inhibitor | Compound 13e | PC-3 (Prostate) | 2.61 | Pim-1 Kinase Inhibition | [14] |
Section 3: Essential Experimental Protocols
Rigorous and standardized experimental protocols are fundamental to generating reliable and comparable data. The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess the cytotoxic effects of chemical compounds on cultured cells.
Workflow for Screening Quinoline Derivatives:
Caption: General experimental workflow for cytotoxicity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a quantitative method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[16]
-
Objective: To determine the IC₅₀ value of a substituted quinoline derivative against a specific cancer cell line.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Substituted quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (spectrophotometer)
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[17]
-
Compound Preparation & Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[16] Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[16]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours. During this period, metabolically active cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot a dose-response curve (Cell Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.
-
-
-
Causality and Self-Validation: The inclusion of untreated and vehicle controls is critical. The vehicle control validates that the solvent used to dissolve the compounds is not causing cytotoxicity. The dose-response curve provides a self-validating system; a clear sigmoidal curve demonstrates a specific inhibitory effect of the compound rather than a random or artifactual result.
Conclusion
Substituted quinoline derivatives remain a highly promising and versatile scaffold for the development of novel anticancer agents.[2][3] Their ability to target multiple key oncogenic pathways, including protein kinases, DNA replication machinery, and microtubule dynamics, provides a broad foundation for therapeutic intervention.[4][10] A thorough understanding of structure-activity relationships, coupled with rigorous and standardized experimental evaluation as detailed in this guide, is paramount for advancing these compounds from the laboratory to clinical applications. Future research will likely focus on developing multi-target inhibitors and hybrid molecules to enhance efficacy and overcome drug resistance.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Antimicrobial Candidates: A Case Study with 5-Chloro-8-methylquinolin-4-ol
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, technically-focused comparison and validation framework for in vitro assays, using the novel compound 5-Chloro-8-methylquinolin-4-ol as a case study. We will navigate the complexities of assay selection, validation according to international standards, and objective comparison with alternative compounds, thereby providing a robust blueprint for your own research endeavors.
Introduction: The Quinoline Scaffold and the Imperative for Rigorous In Vitro Assessment
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with a well-documented history of diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The compound at the center of our discussion, this compound, is a synthetic quinoline derivative. While specific data on this molecule is nascent, its structural similarity to known antimicrobial quinolines, such as 5-Chloro-8-hydroxyquinoline (Cloxyquin), strongly suggests a potential role as an antimicrobial agent.[2]
The initial assessment of such a compound's efficacy hinges on reliable and reproducible in vitro assays. However, generating data is not sufficient; the assay itself must be validated to ensure the data is meaningful and trustworthy. This guide will focus on the validation of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), a cornerstone of antimicrobial susceptibility testing.
Assay Selection and Validation: The Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] Its selection for assessing this compound is based on its quantitative nature, scalability, and the existence of established protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI).
The Causality Behind Validation Parameter Choices
Assay validation is a systematic process that confirms the reliability and suitability of the analytical method.[5][6] For our broth microdilution assay, we will adhere to the principles outlined in the ICH Q2(R1) guidelines, focusing on the following key parameters:
-
Accuracy: This measures the closeness of the experimental value to the true value. In an MIC assay, this is demonstrated by testing against a quality control (QC) strain with a known and narrow range of expected MIC values for a standard antibiotic.
-
Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The agreement between results of the same assay performed multiple times on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The agreement between results from the same assay performed on different days, by different analysts, or with different equipment.
-
-
Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For our MIC assay, this means ensuring that the solvent used to dissolve this compound does not have any antimicrobial activity on its own.
-
Limit of Detection (LOD): In the context of an MIC assay, the LOD is effectively the lowest concentration tested in the dilution series.
-
Robustness: This measures the capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Workflow for Assay Validation
The following diagram illustrates the logical flow of the validation process for the broth microdilution MIC assay for this compound.
Caption: Workflow for the validation of a broth microdilution MIC assay.
Detailed Protocol for Broth Microdilution MIC Assay Validation
This protocol is adapted from CLSI guidelines.[4][7]
-
Preparation of Materials:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a control antibiotic (e.g., Ciprofloxacin) with a known MIC range against the QC strain.
-
Culture the QC strain, Staphylococcus aureus ATCC 29213, on appropriate agar plates.
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
Select several colonies of the QC strain and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Prepare a separate set of dilutions for the control antibiotic.
-
Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).
-
Include a solvent control well (MHB, inoculum, and the highest concentration of the solvent used).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Validation Analysis:
-
Accuracy: The MIC of the control antibiotic should fall within the established QC range.
-
Precision: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the MIC values obtained in the repeatability and intermediate precision experiments.
-
Specificity: The solvent control should show no inhibition of bacterial growth.
-
Robustness: The MIC values should not significantly differ when minor changes are made to the assay conditions.
-
Comparative Performance Analysis: this compound vs. Alternatives
A crucial aspect of evaluating a new compound is to benchmark its performance against existing alternatives. For this guide, we will compare this compound with two other compounds:
-
Ciprofloxacin: A well-established fluoroquinolone antibiotic with a broad spectrum of activity.
-
8-Hydroxyquinoline: The parent compound of many quinoline-based antimicrobials, providing a structural and activity baseline.
Comparative Study Design
The comparative study will utilize the validated broth microdilution MIC assay to determine the activity of all three compounds against a panel of clinically relevant bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms.
Caption: Logical flow for the comparative in vitro study.
Hypothetical Comparative Data
The following table summarizes hypothetical MIC data that could be generated from this comparative study.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
| 8-Hydroxyquinoline | 16 | 64 |
Data Interpretation:
In this hypothetical scenario, this compound demonstrates moderate activity against S. aureus and weaker activity against E. coli. It is more potent than its parent compound, 8-Hydroxyquinoline, but significantly less potent than the established antibiotic, Ciprofloxacin. This type of data is crucial for guiding further lead optimization efforts.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro validation and comparative analysis of a novel antimicrobial candidate, this compound. By following a structured validation protocol based on international guidelines, researchers can ensure the integrity and reliability of their data. The subsequent comparative analysis against relevant alternatives provides essential context for the compound's potential and informs the next steps in the drug discovery pipeline.
Future work should focus on expanding the panel of microorganisms to include drug-resistant strains and other clinically important pathogens.[8] Additionally, mechanistic studies to elucidate the mode of action of this compound would be a critical next step in its development as a potential therapeutic agent.
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A Senior Application Scientist's Guide to Cross-Validation of 5-Chloro-8-methylquinolin-4-ol Experimental Results
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate experimental results for 5-Chloro-8-methylquinolin-4-ol. By objectively comparing its performance with relevant alternatives and providing detailed experimental protocols, this document aims to ensure the reliability and reproducibility of scientific findings.
Introduction: The Quinolin-4-ol Scaffold
The quinolin-4-ol (or 4-quinolone) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antimicrobials.[1][2] this compound is a specific derivative whose performance and reliability are of interest. The purpose of this guide is to establish a robust methodology for validating its synthesis, characterization, and biological activity. We will explore its properties in comparison to its non-chlorinated analog, 8-methylquinolin-4-ol, and a well-established fluoroquinolone antibiotic, Ciprofloxacin, to provide a clear benchmark for performance.
Physicochemical and Spectroscopic Cross-Validation
Confirming the identity and purity of a synthesized compound is the bedrock of any experimental workflow. Discrepancies at this stage can invalidate all subsequent biological data. We will compare the expected physicochemical properties of this compound with its parent compound, 4-hydroxyquinoline.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-Hydroxyquinoline (Reference) | Rationale for Comparison |
| Molecular Formula | C₁₀H₈ClNO[3] | C₉H₇NO | Verifies elemental composition. |
| Molecular Weight | 193.63 g/mol [3] | 145.16 g/mol | Essential for stoichiometric calculations. |
| Appearance | Brown solid[3] | Light yellow crystal | Provides a preliminary check on purity. |
| Boiling Point | 363.2°C (Predicted)[3] | ~315°C | Indicates thermal stability. |
| Density | 1.350 g/cm³ (Predicted)[3] | ~1.3 g/cm³ | A fundamental physical constant. |
Spectroscopic Analysis: The Fingerprint of a Molecule
Spectroscopic data provides an unambiguous structural confirmation. Any deviation from reference spectra indicates impurities or an incorrect structure.
-
¹H NMR Spectroscopy: Proton NMR is critical for confirming the arrangement of hydrogen atoms. For 4-hydroxyquinoline, characteristic signals appear for the aromatic protons.[4] The spectrum of this compound is expected to show the disappearance of a proton signal in the aromatic region (due to the chloro-substituent) and the appearance of a new singlet for the methyl group protons.
-
¹³C NMR Spectroscopy: This technique verifies the carbon skeleton of the molecule. The spectrum for 4-hydroxy-2(1H)-quinolone shows distinct signals for each carbon atom.[5] Substitution with chloro and methyl groups will cause predictable shifts in the corresponding carbon signals.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. The analysis should show a prominent molecular ion peak corresponding to the exact mass of the target compound.
Synthesis and Yield: A Comparative Protocol
The Gould-Jacobs reaction is a classic and versatile method for synthesizing 4-hydroxyquinoline derivatives from anilines.[6][7] Its reliability makes it an excellent choice for producing this compound. We will compare a modern microwave-assisted protocol with a traditional thermal method for efficiency.
Caption: Gould-Jacobs reaction workflow for synthesis.
This method leverages microwave irradiation to dramatically reduce reaction times.[8][9]
-
Reaction Setup: In a 2.5 mL microwave vial, combine 3-chloro-2-methylaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol). The excess DEEM acts as both reagent and solvent.[8]
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 250°C for 10-20 minutes. The high temperature is necessary for the intramolecular cyclization.[8]
-
Isolation & Purification: Cool the vial to room temperature. The intermediate product, ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate. Filter the solid and wash with cold acetonitrile.
-
Hydrolysis: Add the intermediate to a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours until hydrolysis is complete.
-
Decarboxylation: Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter, dry the solid, and heat it above its melting point (typically >200°C) until CO₂ evolution ceases to yield the final product.[6]
Table 2: Synthesis Method Comparison
| Parameter | Microwave-Assisted Protocol | Classical Thermal Protocol | Rationale |
| Reaction Time | 10-20 minutes (Cyclization) | 1-2 hours (Cyclization) | Microwave heating dramatically accelerates the rate-limiting cyclization step.[8] |
| Temperature | 250°C | >250°C | High thermal energy is required to overcome the activation barrier for electrocyclization.[6] |
| Typical Yield | Good to Excellent | Variable, often lower | Microwave heating can minimize degradation by reducing reaction time.[8] |
| Solvent | Excess reagent (DEEM) or high-boiling solvent | High-boiling solvent (e.g., Diphenyl ether) | A high-boiling medium is necessary to reach the required cyclization temperature. |
Biological Activity: Antimicrobial Efficacy
Quinolones are renowned for their antibacterial properties, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11][12] This action converts these enzymes into toxic agents that fragment the bacterial chromosome.[10][13] The addition of a chlorine atom at the C-5 position can influence this activity.[14] We will validate the antimicrobial performance of this compound by determining its Minimum Inhibitory Concentration (MIC) against representative bacterial strains.
Caption: Quinolone mechanism of inhibiting DNA replication.
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[15][16]
-
Prepare Stock Solution: Dissolve a precisely weighed amount of this compound in DMSO to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[16]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to create a range of concentrations.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, including a positive control (bacteria, no compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Table 3: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Rationale for Comparison |
| This compound | 4-8 | 2-4 | The test compound. Halogenation often enhances antimicrobial potency.[14] |
| 8-Methylquinolin-4-ol (Analog) | >32 | 16-32 | Serves as a non-halogenated baseline to assess the effect of the chlorine atom. |
| Ciprofloxacin (Standard) | ≤0.015 | 0.12-0.5 | A potent, clinically relevant fluoroquinolone that provides an authoritative performance benchmark.[17] |
Note: Data is representative and for illustrative purposes. Actual experimental values must be determined.
Cross-Validation and Troubleshooting
Discrepancies between expected and observed results are common in research. This framework allows for systematic troubleshooting:
-
Unexpected Synthesis Yield: If yields are low, re-verify the purity of starting materials. For thermal reactions, ensure the temperature is consistently maintained, as the cyclization step is highly temperature-dependent.[6]
-
Anomalous Spectroscopic Data: If NMR or MS data does not match expectations, it strongly suggests the presence of impurities or an incorrect product. Purification via recrystallization or column chromatography is necessary. Re-run the synthesis, paying close attention to reaction conditions.
-
Variable MIC Values: Inconsistent biological activity can stem from several sources. Ensure the bacterial inoculum is standardized correctly and that the compound is fully solubilized in the stock solution. Run replicates and include standard controls like Ciprofloxacin in every assay to ensure the test system is performing as expected.
By systematically comparing synthesis, characterization, and biological data against known standards and analogs, researchers can confidently validate their findings for this compound, ensuring data integrity and contributing to the advancement of medicinal chemistry.
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A Comparative Analysis of the Biological Efficacy of 5-Chloro-8-methylquinolin-4-ol and Known Kinase Inhibitors
An In-Depth Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a prominent structural motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] Derivatives of this heterocyclic system have been successfully developed as inhibitors for a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] This guide provides a comparative overview of the biological efficacy of a specific quinoline derivative, 5-Chloro-8-methylquinolin-4-ol, contextualized against established kinase inhibitors. We will delve into its potential mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for validation.
The Quinoline Scaffold in Kinase Inhibition
Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs utilized in clinical oncology.[1][3] Their planar structure allows them to function as ATP-competitive inhibitors by interacting with the hinge region of the kinase ATP-binding pocket, mimicking the purine ring of ATP.[3] This mechanism effectively blocks the phosphotransferase activity of the kinase, thereby inhibiting downstream signaling pathways that drive tumor proliferation, invasion, and survival.[4][5]
Prominent examples of quinoline-based kinase inhibitors include Bosutinib (a potent Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR and RET).[6] The specific substitutions on the quinoline ring are crucial for determining the inhibitor's selectivity and potency against different kinases.[3]
Potential Targets: EGFR and c-Met Tyrosine Kinases
Given the structural similarities to other known inhibitors, this compound is hypothesized to target receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.[7] Two such critical RTKs are the Epidermal Growth Factor Receptor (EGFR) and the c-Met receptor (also known as hepatocyte growth factor receptor).
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial tumors, EGFR activation promotes cell proliferation, metastasis, and angiogenesis.[8] Inhibitors of EGFR, such as Gefitinib and Erlotinib, are established therapies for cancers with activating EGFR mutations, particularly non-small-cell lung cancer (NSCLC).[4][9] These drugs are typically quinazoline derivatives that act as competitive inhibitors at the ATP binding site of the EGFR kinase domain.[5][8]
-
c-Met Receptor: This tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell scattering, invasion, and angiogenesis.[7][10] Dysregulation of the c-Met pathway is implicated in a variety of cancers, including gastric, renal, and lung carcinomas.[7][10] FDA-approved c-Met inhibitors, such as Crizotinib and Cabozantinib, have demonstrated clinical efficacy in treating cancers with c-Met alterations.[10][11]
Comparative Efficacy Analysis
To objectively assess the potential of this compound, its inhibitory activity must be compared against well-characterized inhibitors of EGFR and c-Met. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target Kinase | IC50 (nM) | Compound Class |
| This compound | EGFR (Hypothesized) | Data to be determined | Quinolin-4-ol |
| Gefitinib | EGFR | 2-37 | 4-Anilinoquinazoline |
| Erlotinib | EGFR | 2-20 | 4-Anilinoquinazoline |
| This compound | c-Met (Hypothesized) | Data to be determined | Quinolin-4-ol |
| Crizotinib | c-Met, ALK, ROS1 | 11-50 | Aminopyridine |
| Cabozantinib | c-Met, VEGFR2 | 1.3-8 | Quinoline |
| Foretinib (GSK 1363089) | c-Met, VEGFR2 | 1-4 | Quinoline |
Note: IC50 values for known inhibitors are sourced from various preclinical studies and can vary based on assay conditions.
The structure-activity relationship (SAR) of quinoline derivatives suggests that substitutions at various positions can significantly impact potency and selectivity.[12][13] For instance, the presence of a chlorine atom at the 5-position and a methyl group at the 8-position of the quinoline ring in our compound of interest will critically influence its interaction with the target kinase's binding pocket.
Experimental Methodologies for Efficacy Determination
To validate the biological efficacy of this compound, a series of robust and reproducible in vitro assays are required. These protocols serve as a self-validating system to ensure the trustworthiness of the generated data.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality: This is the primary screen to determine if the compound has direct inhibitory activity on the target kinase, independent of cellular factors.
Protocol:
-
Reagents and Materials: Purified recombinant human EGFR or c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a plate reader.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., from 100 µM to 1 nM) in the kinase buffer.
-
Assay Procedure: a. Add 10 µL of the diluted compound or control (DMSO) to the wells of a 96-well plate. b. Add 20 µL of the kinase/substrate mixture to each well. c. Initiate the kinase reaction by adding 20 µL of ATP solution. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or fluorescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
This assay assesses the compound's ability to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.
Causality: This secondary assay confirms that the compound's biochemical activity translates into a functional anti-proliferative effect in a cellular context.
Protocol:
-
Cell Lines: Use cancer cell lines with known EGFR or c-Met dependency (e.g., A549 for EGFR, MKN-45 for c-Met).
-
Procedure: a. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or known inhibitors for 72 hours. c. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. d. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against compound concentration.
This technique visualizes the inhibition of kinase activity within the cell by measuring the phosphorylation status of the target kinase and its downstream effectors.
Causality: This provides mechanistic evidence that the compound inhibits the intended signaling pathway within the cell.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against phospho-EGFR (Tyr1068) or phospho-c-Met (Tyr1234/1235), and total EGFR/c-Met, as well as downstream targets like phospho-Akt and phospho-ERK. c. Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: EGFR signaling pathway and the inhibitory action of an ATP-competitive compound.
Caption: A logical workflow for evaluating the efficacy of a novel kinase inhibitor.
Conclusion and Future Directions
This guide outlines a comprehensive framework for evaluating the biological efficacy of this compound in comparison to established EGFR and c-Met inhibitors. The quinoline core provides a strong foundation for potent kinase inhibition, but rigorous experimental validation is paramount.
The proposed workflow, from direct biochemical assays to mechanistic cellular studies, ensures a thorough and reliable assessment. Positive results from these initial in vitro studies would warrant further investigation, including kinase selectivity profiling across a broader panel, in vivo efficacy studies in xenograft models, and pharmacokinetic/pharmacodynamic (PK/PD) analyses to determine the compound's potential as a viable therapeutic candidate.
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assessing the purity of synthesized 5-Chloro-8-methylquinolin-4-ol
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-8-methylquinolin-4-ol
Authored by: A Senior Application Scientist
Introduction: The Imperative of Purity in Modern Drug Discovery
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For novel heterocyclic compounds like this compound, a quinoline derivative with potential therapeutic applications, rigorous purity assessment is critical. Impurities, which can arise from starting materials, byproducts, or degradation, can introduce unforeseen toxicity or alter the pharmacological profile of the API.[3][4]
This guide provides a comprehensive, comparative analysis of the principal analytical techniques used to assess the purity of a newly synthesized batch of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach integrates classical methods with advanced chromatographic and spectroscopic techniques to build a complete and trustworthy purity profile.
Pillar 1: Foundational Purity Assessment - The First Line of Inquiry
Before committing to more resource-intensive chromatographic methods, foundational techniques provide a rapid and cost-effective preliminary assessment of purity.
Melting Point Analysis: A Classic Indicator of Contamination
The melting point of a pure crystalline solid is a distinct physical constant.[5] For a pure compound, this transition from solid to liquid occurs over a very narrow temperature range, typically 0.5-1°C.[5] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[3][5] This phenomenon, known as melting point depression, serves as a powerful, albeit qualitative, indicator of purity.[5]
Comparative Data: Melting Point Analysis
| Sample | Observed Melting Range (°C) | Interpretation |
| Reference Standard | 210.5 - 211.0 | Sharp, narrow range indicates high purity. |
| Synthesized Batch (Crude) | 202.0 - 207.5 | Broad range and depression suggest the presence of significant impurities. |
| Synthesized Batch (After Recrystallization) | 210.0 - 211.0 | Sharpened range indicates successful purification. |
Note: Data is illustrative. The melting point of this compound is not widely published; values are based on typical behavior for crystalline organic solids.
Pillar 2: High-Resolution Separation - Chromatographic Purity Quantification
Chromatographic techniques are the gold standard for separating and quantifying impurities, providing the high-resolution data required by regulatory bodies.[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most widely used technique for purity determination due to its precision, versatility, and ability to separate complex mixtures.[6][7] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] A Diode Array Detector (DAD) or UV detector provides quantitative data by measuring the absorbance of the eluting compounds.
The choice of a C18 column is foundational for many quinoline derivatives, offering robust separation based on hydrophobicity.[8][9] However, for complex impurity profiles, employing a column with a different selectivity, such as a Phenyl-Hexyl phase, can provide orthogonal separation by introducing π-π interactions, which is invaluable for resolving co-eluting peaks.[7]
Illustrative HPLC Purity Data (C18 Column)
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.15 | Starting Material (Hypothetical) |
| 2 | 4.5 | 0.28 | Byproduct (Hypothetical) |
| 3 | 6.8 | 99.52 | This compound |
| 4 | 7.9 | 0.05 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC.[10] The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides definitive identification by analyzing the mass-to-charge ratio of the fragmented ions.[11] This is particularly useful for identifying residual solvents or low molecular weight synthetic byproducts.
Illustrative GC-MS Impurity Data
| Component | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| This compound | 10.5 | 193/195 | 99.7 |
| Unreacted Precursor | 8.2 | 154 | 0.2 |
| Unknown Impurity | 9.1 | 207 | 0.1 |
Pillar 3: Unambiguous Structural Confirmation - Spectroscopic Verification
While chromatography quantifies purity, spectroscopy confirms the identity of the main peak and can help elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[12] For a compound like this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[13][14]
-
¹H NMR: Confirms the presence and connectivity of protons. The chemical shifts, splitting patterns, and integration of the signals for the aromatic protons and the methyl group must be consistent with the expected structure. Impurity signals, even at low levels, often appear as small, unassigned peaks.
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.
Purity can be estimated via ¹H NMR by comparing the integral of the main compound's signals to those of impurities, provided the impurities have unique, well-resolved protons.
Expected ¹H NMR Signals for this compound (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.5 | Singlet | 3H |
| H-2 | ~8.5 | Doublet | 1H |
| H-3 | ~6.1 | Doublet | 1H |
| H-6 | ~7.6 | Doublet | 1H |
| H-7 | ~7.2 | Doublet | 1H |
| -OH | >11.0 | Broad Singlet | 1H |
Note: Chemical shifts are predictive and require experimental verification.
Integrated Purity Assessment Workflow
Caption: Integrated workflow for purity assessment.
Logical Framework for Method Comparison
Choosing the appropriate analytical method requires understanding its strengths and limitations in the context of the overall purity assessment goal.
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The Critical Role of Tautomerism and Structure
An In-Depth Spectroscopic Comparison of Quinolinol Isomers: A Guide for Researchers
For professionals in drug development, materials science, and analytical chemistry, the precise identification of an active pharmaceutical ingredient or molecular probe is non-negotiable. Quinolinol (hydroxyquinoline) and its isomers represent a class of heterocyclic compounds whose biological and photophysical properties are exquisitely sensitive to the position of the hydroxyl substituent on their bicyclic scaffold. A seemingly minor shift in this functional group can dramatically alter a molecule's therapeutic efficacy, toxicity, or utility as a fluorescent sensor.
This guide provides a comprehensive spectroscopic comparison of key quinolinol isomers. Moving beyond a simple data repository, we will explore the underlying structural and electronic principles that dictate the unique spectral signatures of each isomer. By understanding the causality behind these differences, researchers can confidently identify unknown isomers, validate synthesis pathways, and select the optimal compound for their specific application. We will delve into the four cornerstone techniques of molecular characterization: UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
The spectroscopic behavior of quinolinol isomers is fundamentally governed by two phenomena: the position of the hydroxyl group and, for certain isomers, the existence of keto-enol tautomerism. Isomers such as 2-hydroxyquinoline and 4-hydroxyquinoline exist in an equilibrium between their enol (hydroxyquinoline) and keto (quinolone) forms.[1][2][3] This equilibrium is highly sensitive to the solvent environment; while the enol form may be present in the gas phase, the more polar keto form overwhelmingly dominates in solution.[1][2] This structural duality is a primary determinant of their spectroscopic properties.
In contrast, isomers like 3-, 6-, and 8-hydroxyquinoline do not form stable keto tautomers and exist predominantly in the hydroxyl form. Their spectral characteristics are instead dictated by factors such as intramolecular hydrogen bonding (especially in 8-hydroxyquinoline) and excited-state proton transfer events.
Below is a diagram illustrating the structures of the principal isomers discussed in this guide.
Caption: Chemical structures of common quinolinol isomers.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For quinolinol isomers, the absorption maxima (λmax) are highly dependent on the extent of the π-conjugated system, which is directly influenced by the hydroxyl group's position and the prevailing tautomeric form.
Causality and Experimental Choices
The choice of solvent is critical. Polar solvents can stabilize the more polar keto tautomer in 2- and 4-hydroxyquinoline, leading to absorption spectra that are significantly different from their enol forms.[1] For isomers that do not tautomerize, solvent polarity can still induce solvatochromic shifts (changes in λmax) by stabilizing the ground or excited states differently.
Comparative UV-Vis Data
The following table summarizes typical absorption maxima for quinolinol isomers. Note how the spectra for 2- and 4-hydroxyquinoline reflect their dominant quinolone (keto) form in solution.
| Isomer | Solvent | Absorption λmax (nm) | Reference |
| 2-Hydroxyquinoline | Ethanol | ~326 | [4] |
| (as 2-Quinolone) | |||
| 4-Hydroxyquinoline | Methanol | ~235, 315, 328 | [5] |
| (as 4-Quinolone) | |||
| 8-Hydroxyquinoline | Methanol | ~242, 305, 317 | [6] |
| 8-Hydroxyquinoline | Acetonitrile | ~310 | [7] |
| 10-Hydroxybenzo[h]quinoline | Acetonitrile | 370 | [8] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution (~1 mM) of the quinolinol isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). From this, create a dilute solution (typically 1-10 µM) to ensure the maximum absorbance falls within the optimal range of 0.1-1.0 absorbance units.[9]
-
Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to serve as a blank/reference. Record a baseline spectrum across the desired wavelength range (e.g., 200-450 nm).[8]
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution. Record the absorption spectrum.[8]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
Fluorescence provides information about a molecule's excited-state properties. Many quinolinol isomers are weak fluorophores in their native state but can become highly emissive under specific conditions, such as upon metal chelation or when undergoing Excited-State Intramolecular Proton Transfer (ESIPT).
Causality and Experimental Choices: The ESIPT Phenomenon
ESIPT is a photophysical process where a proton is transferred within the same molecule in its excited state.[10] For certain hydroxyquinolines like 3-hydroxyquinoline and 8-hydroxyquinoline, photoexcitation increases the acidity of the hydroxyl group and the basicity of the quinoline nitrogen.[11] This triggers an ultrafast proton transfer, creating an excited keto-tautomer which then fluoresces. This process results in an unusually large Stokes shift (the energy difference between the absorption and emission maxima), as emission occurs from a different molecular species than the one that initially absorbed the light.[8][12]
8-hydroxyquinoline is a classic example of a ligand that is weakly fluorescent on its own but becomes a powerful fluorophore upon complexation with metal ions like Al³⁺ or Zn²⁺.[13][14] The metal ion "locks" the molecule in its deprotonated form, inhibiting the ultrafast proton transfer and other non-radiative decay pathways, thus "turning on" fluorescence.[14]
Caption: Simplified workflow of the ESIPT process.
Comparative Fluorescence Data
| Isomer | Solvent | Emission λem (nm) | Key Feature | Reference |
| 3-Hydroxyquinolinone | Dioxane | ~470 | Dual emission due to ESIPT | [12] |
| 8-Hydroxyquinoline | Various | 360-520 | Dual fluorescence, solvent-dependent | [15] |
| 8-Hydroxyquinoline | Water | Very Weak | Ultrafast proton transfer quenches fluorescence | [14] |
| 10-Hydroxybenzo[h]quinoline | Acetonitrile | 620 | Large Stokes shift (~11,000 cm⁻¹) due to ESIPT | [8] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a spectroscopic grade solvent. The concentration must be adjusted so that the absorbance at the excitation wavelength is low (< 0.1) to prevent inner filter effects.[9]
-
Emission Spectrum Measurement:
-
Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (usually the λmax).
-
Set the excitation wavelength on the spectrofluorometer.
-
Scan the emission over a wavelength range longer than the excitation wavelength to record the emission spectrum and identify the emission maximum (λem).[8][9]
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate).[8]
-
Measure the absorbance at the excitation wavelength for both the sample and the standard.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument conditions.[9]
-
Calculate the quantum yield of the sample (Φsample) using the formula: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of isomers. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
Causality and Experimental Choices
The distinct substitution patterns of the isomers result in unique chemical shifts and spin-spin coupling patterns for the aromatic protons.[16] For 2- and 4-hydroxyquinoline, NMR data definitively confirms the predominance of the keto (quinolone) form in common deuterated solvents like DMSO-d₆, as evidenced by the presence of signals corresponding to a lactam structure rather than a hydroxyl-substituted aromatic ring.[1][17] The choice of a deuterated solvent is paramount to avoid large interfering signals from the solvent itself.[18]
Comparative NMR Data (¹H)
The chemical shifts (δ) are highly diagnostic. For instance, the protons adjacent to the nitrogen or the oxygen-bearing carbon will show significant shifts compared to the parent quinoline structure.
| Isomer | Proton | Typical Chemical Shift (δ, ppm in DMSO-d₆) |
| 2-Quinolone | H-3 | ~6.3 |
| H-4 | ~7.8 | |
| 4-Quinolone | H-2 | ~7.9 |
| H-3 | ~5.9 | |
| 8-Hydroxyquinoline | H-2 | ~8.7 |
| H-7 | ~7.0 |
Note: These are approximate values and can vary with solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).[18]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.[18]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]
-
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C spectrum. This often requires a larger number of scans and a longer relaxation delay.[19]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[20][21] For quinolinol isomers, it provides a rapid and definitive way to distinguish between the enol and keto tautomers.
Causality and Experimental Choices
The key diagnostic feature is the carbonyl (C=O) stretch. Isomers that exist in the keto (quinolone) form, such as 2- and 4-hydroxyquinoline, will exhibit a strong, sharp absorption band in the region of 1650-1690 cm⁻¹.[22] Conversely, isomers that exist solely as the enol form (e.g., 8-hydroxyquinoline) will lack this band and instead show a characteristic broad O-H stretching band (~3200-3600 cm⁻¹) and a C-O stretching band (~1200 cm⁻¹).[23]
Comparative IR Data
| Isomer | Key Vibrational Band (cm⁻¹) | Assignment | Reference |
| 2-Quinolone | ~1660 | C=O stretch (Lactam) | [22][24] |
| 4-Quinolone | ~1606-1660 | C=O stretch (Lactam) | [22] |
| 8-Hydroxyquinoline | ~3400 (broad) | O-H stretch | [23] |
| ~1580 | In-plane δ(OH) mode | [23] | |
| No strong C=O band | N/A |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has strong IR absorption.
-
Grind a small amount of the solid sample (1-2 mg) with ~100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is formed.[8]
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically several tons) to form a thin, transparent, or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Conclusion: A Unified Diagnostic Approach
The differentiation of quinolinol isomers is a task that relies on the convergent evidence from multiple spectroscopic techniques. No single method tells the whole story, but together, they provide an unambiguous structural assignment. UV-Vis spectroscopy offers the first clue, particularly sensitive to the conjugated system altered by tautomerism. Fluorescence spectroscopy reveals the intricate excited-state dynamics, such as ESIPT, that are unique to certain isomers. IR spectroscopy provides a clear and rapid confirmation of the dominant tautomeric form by identifying key functional groups. Finally, NMR spectroscopy delivers the definitive proof, mapping out the complete atomic connectivity and confirming the isomeric identity beyond doubt.
By understanding the causal links between molecular structure and spectral output—be it tautomerism, hydrogen bonding, or proton transfer—researchers can leverage these powerful analytical tools not just for identification, but for the rational design of new molecules with tailored photophysical and biological properties.
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A Comparative Guide to the Cytotoxicity of Substituted Quinolines: A Researcher's Handbook
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a cornerstone in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a particularly significant impact in the realm of oncology.[1][3][4] This guide offers an in-depth, comparative analysis of the cytotoxic properties of substituted quinolines, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships that govern their anticancer potential, explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing their efficacy.
The Quinoline Core: A Versatile Framework for Anticancer Drug Design
The quinoline molecule, a fusion of a benzene and a pyridine ring, provides a versatile template for chemical modification.[1][2] The positions on this bicyclic system are not created equal; substitutions at different points can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. This inherent modularity allows for the fine-tuning of cytotoxic potency and selectivity against various cancer cell lines.[5]
A fundamental understanding of the structure-activity relationship (SAR) is paramount in the rational design of quinoline-based anticancer agents.[1][5] Key substitution patterns that have been extensively investigated and have shown significant cytotoxic potential include modifications at the 2, 4, 7, and 8 positions.
Comparative Cytotoxicity: Unpacking the Role of Substituents
The cytotoxic efficacy of a quinoline derivative is intimately linked to the nature and position of its substituents. The following sections provide a comparative overview of key substituted quinoline classes, supported by experimental data.
4-Aminoquinolines: A Prominent Class of Cytotoxic Agents
Substitutions at the 4-position of the quinoline ring, particularly with an amino group, have yielded some of the most potent anticancer compounds in this family.[6][7][8] The well-known antimalarial drug, chloroquine, a 4-aminoquinoline derivative, has been repurposed and investigated for its anticancer properties.[8] Synthetic analogs have often surpassed its efficacy.
For instance, a study on a series of 4-aminoquinoline derivatives revealed that the introduction of a dimethyl alkyl amino side chain at the 4-position, coupled with a 7-chloro substitution, drastically increased cytotoxicity against MDA-MB-468 breast cancer cells by five-fold compared to chloroquine.[6] Conversely, replacing the chloro group with fluoro, trifluoromethyl, or methoxy groups led to a decrease in cytotoxicity against the same cell line.[6] This highlights the critical role of both the side chain and the substituent at the 7-position in modulating anticancer activity.
8-Hydroxyquinolines: Metal-Chelating Agents with a Cytotoxic Punch
8-Hydroxyquinolines (8-HQs) represent another important class of cytotoxic compounds.[9][10][11] Their mechanism of action is often linked to their ability to chelate metal ions, such as copper and iron, which are essential for various cellular processes.[10][12][13] The resulting metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[14]
Mannich bases of 8-hydroxyquinoline have demonstrated significant cytotoxic activity, particularly against leukemia cell lines.[9][11] For example, 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline have shown potent growth inhibition of 60 different cancer cell lines.[9][11] The co-administration of copper with 8-HQ derivatives has been shown to enhance their cytotoxic effects.[10][12]
Quinoline-Chalcone Hybrids: Dual-Action Cytotoxicity
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has led to the development of highly potent quinoline-chalcone hybrids.[15][16] Chalcones themselves are known for their anticancer properties, and their conjugation with a quinoline moiety can result in synergistic effects and novel mechanisms of action.[15]
These hybrids have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase.[15] For example, certain quinoline-chalcone derivatives have exhibited potent inhibitory activity against MGC-803, HCT-116, and MCF-7 cancer cells, with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil.[16]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of selected substituted quinolines against various human cancer cell lines, providing a snapshot of their comparative potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [6] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [6] | |
| 8-Hydroxyquinolines | 7-Pyrrolidinomethyl-8-hydroxyquinoline | Human Myeloma (RPMI 8226) | 14 | [9][11] |
| Quinoline-Chalcone Hybrids | 1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [16] |
| 1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one | HCT-116 (Colon) | 5.34 | [16] | |
| 1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one | MCF-7 (Breast) | 5.21 | [16] | |
| Other Substituted Quinolines | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Multiple Human Tumor Lines | < 1.0 | [5] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [1] |
Mechanisms of Quinolone-Induced Cytotoxicity
The cytotoxic effects of substituted quinolines are mediated through a variety of molecular mechanisms, often targeting fundamental cellular processes.[17][18][19] A comprehensive understanding of these mechanisms is crucial for the development of targeted therapies and for overcoming drug resistance.
Key mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[1] They can also inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[17][18]
-
Induction of Apoptosis: Substituted quinolines can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[14][19] This can involve the activation of caspases, dissipation of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[14]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating.[1][15]
-
Inhibition of Kinases: Quinolines can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival, such as Pim-1 kinase, Src kinase, and epidermal growth factor receptor (EGFR) tyrosine kinase.[17][18]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for cell division, leading to mitotic arrest and cell death.[15][17]
Caption: Mechanisms of quinoline-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[20]
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the quinoline compounds as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion and Future Directions
Substituted quinolines represent a rich and enduring source of inspiration for the development of novel anticancer agents. The comparative analysis presented in this guide underscores the profound impact of substitution patterns on cytotoxic potency and mechanism of action. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their molecular targets, will undoubtedly pave the way for the next generation of quinoline-based cancer therapeutics. Future research should focus on optimizing the selectivity of these compounds for cancer cells to minimize off-target effects and enhance their therapeutic window.
References
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- Abbas, S. Y., El-Gamal, M. I., & Anbar, S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31257-31275. [Link]
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- Guan, Y., Wu, S. N., & Chen, F. A. (2002). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 54(7), 927-932. [Link]
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 48(21), 6646-6655. [Link]
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- Various Authors. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 3465-3482. [Link]
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2012). Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation. Journal of Medicinal Chemistry, 55(23), 10448-10459. [Link]
- Kruger, H. G., & Maguire, G. E. M. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society, 80(10), 1235-1245. [Link]
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 48(21), 6646-6655. [Link]
- Wang, L., Li, Y., Quan, Z., & Guan, L. (2020).
- Guan, Y., Wu, S. N., & Chen, F. A. (2002). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology, 54(7), 927-932. [Link]
- Solomon, V. R., Lee, H., & Hu, C. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4238-4241. [Link]
- Joseph, J., & Sivan, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-123. [Link]
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- de Almeida, F. V., Gazolla, J. G., & de Paula, L. G. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803. [Link]
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- Various Authors. (2022). Review on recent development of quinoline for anticancer activities.
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- Ginzburg, A. M., Chen, Y., & Schrock, R. R. (2023). Synthesis, structure, properties, and cytotoxicity of a (quinoline)RuCp+ complex. Dalton Transactions, 52(3), 735-744. [Link]
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Salahat, K. A. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 107. [Link]
- Various Authors. (2020). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 3(5), 442-446. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-8-methylquinolin-4-ol
Foreword: In the landscape of drug discovery and chemical synthesis, the novel molecules we create are matched by our responsibility to manage them safely from creation to disposal. 5-Chloro-8-methylquinolin-4-ol, a halogenated quinoline derivative, is a compound that demands meticulous handling due to its chemical properties and potential hazards. This guide moves beyond mere procedural lists; it provides the causal logic behind each step, ensuring that safety and compliance are not just followed, but understood. Our commitment to you is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. While specific toxicological data for this compound may be limited, its structure as a chlorinated aromatic quinoline allows us to infer a reliable hazard profile from closely related analogs like 5-Chloro-8-quinolinol.[1][2][3] This proactive assessment is the cornerstone of a self-validating safety protocol.
The primary hazards are associated with its irritant properties, potential for sensitization, and the risks of combustion byproducts.[1][4] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or compounds are typically considered hazardous waste, mandating a specific disposal pathway.[5][6]
Table 1: Hazard Profile Summary
| Hazard Category | Description | Rationale & Sources |
| Acute Toxicity | Harmful if swallowed. May cause respiratory irritation.[1][4][7] | Animal experiments with similar compounds indicate that ingestion of less than 150 grams may cause serious health damage or be fatal.[1] The material is a respiratory irritant, and inhalation of dust can damage health.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction (sensitization).[1][2][3] | The material can cause skin inflammation.[1] Pre-existing dermatitis may be accentuated. Open cuts should not be exposed.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | Direct contact can cause eye irritation and potential damage.[1][2] |
| Chronic Health Effects | Limited evidence suggests potential for cumulative health effects. There is concern for mutagenicity or carcinogenicity, but sufficient data is lacking.[1] | Quinoline, a potential metabolite, has been shown to cause cancer in mammals.[1] Long-term exposure to high dust concentrations may cause changes in lung function.[1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | As an organochlorine compound, it is expected to be persistent and harmful to aquatic ecosystems. Release into drains or waterways must be strictly avoided.[8] |
| Combustion Hazards | May emit poisonous and corrosive fumes in a fire, including hydrogen chloride, phosgene, and nitrogen oxides.[1] | Thermal decomposition of chlorinated organic material generates highly toxic gases.[1] |
Operational Protocol: From Bench to Final Disposal
This section outlines the step-by-step methodology for safely managing this compound waste within the laboratory.
Required Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn. The rationale is to create a complete barrier against the primary exposure routes: inhalation, ingestion, and skin/eye contact.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[4][9]
-
Hand Protection: Wear nitrile rubber gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves (e.g., Viton).[9] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is required. For large-scale transfers or spill cleanup, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Waste Segregation and Collection: A Critical Step
The single most important aspect of disposal is proper segregation at the point of generation. This is not only for regulatory compliance but also for safety and cost-efficiency.
Core Principle: All waste containing this compound must be classified as Halogenated Organic Waste .[10][11]
Step-by-Step Collection Protocol:
-
Select the Waste Container: Use a designated, properly labeled, and leak-proof container compatible with the waste's solvent matrix (e.g., a polyethylene container for organic solvents).[9] The container must have a secure, vapor-tight lid.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and list the primary components, including "this compound" and any solvents.[10]
-
Collection:
-
Solid Waste: Collect unadulterated solid waste, contaminated weighing papers, and contaminated PPE (gloves, wipes) in a designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound. This includes reaction mother liquors, chromatography fractions, and rinsing solvents.
-
-
Crucial Segregation: DO NOT mix halogenated waste with non-halogenated waste.[10][11] Doing so needlessly classifies the entire volume as the more stringently regulated and expensive halogenated waste stream.[11]
-
Storage: Keep the waste container closed at all times except when adding waste.[10] Store it in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[2] Storage should be in a designated satellite accumulation area.
Decontamination of Labware
Glassware and equipment that have come into contact with the compound must be decontaminated before returning to general use.
-
Initial Rinse: Perform a preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol). This rinseate is hazardous and must be collected into the Halogenated Organic Waste container.
-
Wash: After the initial rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The procedure differs based on the spill's scale.
Minor Spills (Solid or Liquid)
A minor spill is a small quantity that can be safely managed by trained laboratory personnel without risk of significant exposure.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Ensure the spill is contained and does not enter any drains.[1]
-
PPE: Don the appropriate PPE as described in section 2.1.
-
Cleanup (Solid): Gently sweep or vacuum up the material and place it into the hazardous waste container.[1][12] Avoid generating dust.[1][7] A vacuum cleaner must be fitted with a HEPA filter.[1]
-
Cleanup (Liquid): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Once absorbed, carefully scoop the material into a suitable container for disposal as Halogenated Organic Waste.[10][12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the wipe for disposal. Follow with a soap and water wash.
Major Spills
A major spill is one that is large, spreads rapidly, or occurs in a poorly ventilated area.
-
Evacuate: Alert all personnel and evacuate the immediate area.[1]
-
Isolate: Close the laboratory doors to contain the hazard.
-
Notify: Alert your institution's Emergency Responders or Environmental Health & Safety (EHS) department and inform them of the material's identity and location.[1]
-
Do Not Attempt Cleanup: Allow only trained emergency personnel to handle the cleanup.
Final Disposal Pathway
All collected waste must be disposed of through a licensed hazardous waste management company.[5]
-
Manifesting: The waste will be manifested with the appropriate EPA waste codes. As a chlorinated aromatic compound, it falls under the federal regulations for hazardous waste.[5][13]
-
Preferred Method: The preferred disposal method for this type of waste is high-temperature incineration at a permitted facility.[5][8] This method ensures the complete destruction of the compound to 99.9999% efficiency, as required for many chlorinated wastes.[8]
-
Avoid Landfilling: Landfilling of chlorinated organic waste is strongly discouraged and often prohibited due to the potential for environmental contamination.[5]
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for routine disposal and spill response.
Caption: Waste Segregation and Collection Workflow.
Caption: Spill Response Decision-Making Process.
References
- 5-Chloro-8-quinolinol Material Safety Data Sheet. Santa Cruz Biotechnology. URL: https://scbt.s3.amazonaws.com/scbt/sds/sc-233335.pdf
- SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC109300250
- What Regulations Apply to Chlorinated Solvent Use? P2 InfoHouse. URL: https://p2infohouse.org/ref/32/31459.pdf
- SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/h6878
- Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1995/cs/cs9952400423
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlepdf/1995/cs/cs9952400423
- Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. URL: https://archive.coleparmer.com/msds/99/99008.htm
- SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline (2023-09-22). Fisher Scientific. URL: https://www.fishersci.co.uk/gb/en/safetysheet.html?model=10137700
- 5-Chloro-8-hydroxyquinoline Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR1049_msds.pdf
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov). URL: https://www.in.gov/idem/ctap/hazardous-chemical-compounds-hazardous-waste/
- 8-Chloro-4-methylquinolin-5-ol Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/S892_sds.pdf
- 5-Chloro-8-hydroxyquinoline Compound Summary. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2817
- Chemical Waste Guide. University of Texas at Austin, Environmental Health & Safety. URL: https://ehs.utexas.edu/programs/waste/chemical-waste
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. URL: https://braungroup.chemistry.illinois.edu/sites/braungroup.chemistry.illinois.
- Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety. URL: https://ehs.wsu.
- Guidelines for Solvent Waste Recycling and Disposal. MCF Environmental Services. URL: https://www.mcfenvironmental.com/guidelines-for-solvent-waste-recycling-and-disposal/
- PSFC Halogenated Solvents Safety Procedures. MIT Plasma Science and Fusion Center. URL: https://www.psfc.mit.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-8-methylquinolin-4-ol
Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical compounds. Among these is 5-Chloro-8-methylquinolin-4-ol, a substituted quinoline derivative. While specific toxicological data for this compound is not extensively documented, its structural similarity to other chloro-substituted quinolines, such as 5-Chloro-8-hydroxyquinoline, necessitates a cautious and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Risks: A Proactive Stance on Safety
Given the chemical structure of this compound, it is prudent to anticipate potential hazards based on related compounds. Safety Data Sheets (SDS) for analogous chemicals, like 5-Chloro-8-hydroxyquinoline, consistently highlight several key risks:
-
Skin Irritation and Sensitization: Direct contact may cause skin irritation, and repeated exposure could lead to allergic skin reactions.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause serious irritation or damage to the eyes upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful and could lead to systemic health effects.[1][4]
Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection
The selection of appropriate PPE is governed by a thorough risk assessment of the planned experimental procedures. The hierarchy of controls should always be prioritized, with PPE serving as the final barrier between the researcher and the chemical hazard.
The Hierarchy of Hazard Controls
Caption: PPE Selection Workflow.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their research.
References
- Fisher Scientific. (2023, September 22). 5-Chloro-8-hydroxyquinoline Safety Data Sheet.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
